2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane
Description
BenchChem offers high-quality 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[2-(trifluoromethoxy)phenoxy]methyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c11-10(12,13)16-9-4-2-1-3-8(9)15-6-7-5-14-7/h1-4,7H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYOTRQTEKTRNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Profile: 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane
[1]
Executive Summary
2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane (also known as Glycidyl 2-(trifluoromethoxy)phenyl ether) is a specialized fluorinated building block used primarily in the synthesis of pharmaceutical intermediates and advanced materials.
This compound combines two critical structural motifs:
-
The Epoxide (Oxirane) Ring: A high-energy electrophile that serves as a versatile "handle" for ring-opening reactions with nucleophiles (amines, thiols, alcohols).
-
The 2-(Trifluoromethoxy)phenyl Group: A lipophilic, metabolically stable moiety where the trifluoromethoxy (-OCF
) group acts as a bioisostere for chlorine or a trifluoromethyl group.
This guide details the physicochemical properties, synthesis protocols, and medicinal chemistry applications of this compound, emphasizing its role in developing beta-amino alcohol pharmacophores and modulating drug lipophilicity.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]
Structural Analysis
The molecule consists of a benzene ring substituted at the ortho position with a trifluoromethoxy group, linked via a methylene bridge to a terminal epoxide ring.
| Property | Description |
| IUPAC Name | 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane |
| Common Name | Glycidyl 2-(trifluoromethoxy)phenyl ether |
| Molecular Formula | C |
| Molecular Weight | 234.17 g/mol |
| CAS Registry Number | Derived from CAS 1735-64-4 (Phenol precursor) |
| Physical State | Colorless to pale yellow liquid (Predicted) |
| Predicted LogP | ~2.8 – 3.2 (High Lipophilicity) |
| Key Functional Groups | Epoxide (Electrophile), Trifluoromethoxy (Lipophilic/Stable) |
The Trifluoromethoxy Advantage
The -OCF
-
Enhance Metabolic Stability: The strong C-F bonds resist oxidative metabolism (e.g., by cytochrome P450s) compared to a methoxy (-OCH
) group. -
Modulate Lipophilicity: The Hansch
value for -OCF is +1.04, significantly more lipophilic than -OCH (-0.02) or -Cl (+0.71), improving membrane permeability. -
Alter Conformation: The -OCF
group typically adopts an orthogonal conformation relative to the phenyl ring, which can lock the molecule into a bioactive shape.
Synthesis Protocol
Retrosynthetic Analysis
The most efficient route to 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane is the nucleophilic substitution (
Reaction Mechanism (DOT Diagram)
Figure 1: Mechanism of glycidyl ether synthesis involving deprotonation, epoxide opening, and ring closure.[1]
Experimental Procedure (Standard Protocol)
Safety Warning: Epichlorohydrin is a potential carcinogen and skin irritant. Perform all operations in a fume hood.
Reagents:
-
2-(Trifluoromethoxy)phenol (1.0 eq)
-
Epichlorohydrin (3.0 – 5.0 eq) [Excess prevents polymerization]
-
Potassium Carbonate (K
CO ) (2.0 eq) or Sodium Hydroxide (NaOH) -
Solvent: Acetone or Acetonitrile (Reagent Grade)
Step-by-Step Method:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-(trifluoromethoxy)phenol (10 mmol) in acetone (30 mL).
-
Base Addition: Add anhydrous K
CO (20 mmol). Stir the suspension at room temperature for 15 minutes to facilitate phenoxide formation. -
Electrophile Addition: Add epichlorohydrin (30–50 mmol) dropwise. Note: Use of excess epichlorohydrin minimizes the formation of the dimer (bis-phenol derivative).
-
Reflux: Heat the mixture to reflux (approx. 60°C) for 6–12 hours. Monitor reaction progress by TLC (Hexane:EtOAc 4:1) or LC-MS.
-
Workup:
-
Cool the mixture to room temperature.
-
Filter off the inorganic salts (KCl/K
CO ). -
Concentrate the filtrate under reduced pressure to remove acetone and excess epichlorohydrin.
-
-
Purification: Purify the crude oil via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate gradient).
-
Characterization: Confirm structure via
H-NMR (characteristic epoxide signals at 2.7–3.4 ppm and methylene doublet at 4.0–4.2 ppm).
Medicinal Chemistry Applications
Beta-Amino Alcohol Scaffold Synthesis
The primary utility of this epoxide is as a precursor to
Reaction:
This reaction is typically regioselective, with the amine attacking the less hindered terminal carbon of the epoxide.
Reactivity & Diversification Map (DOT Diagram)
Figure 2: Downstream synthetic applications. The epoxide serves as a linchpin for generating diverse bioactive libraries.
Case Study: Bioisosterism in Drug Design
In drug discovery campaigns targeting sodium channels (e.g., for pain or epilepsy) or adrenergic receptors:
-
Original Hit: Might contain a 2-methoxyphenoxy group (e.g., Carvedilol, Ranolazine).
-
Optimization: Replacing -OCH
with -OCF using this epoxide intermediate often improves:-
Half-life (
): By blocking O-demethylation. -
CNS Penetration: Due to increased lipophilicity.[2]
-
Safety & Handling Guidelines
| Hazard Class | Description | Mitigation |
| Genotoxicity | Epoxides are alkylating agents and potential mutagens. | Use double gloves (Nitrile/Neoprene); handle in a certified fume hood. |
| Skin/Eye Irritant | Causes severe skin burns and eye damage. | Wear safety goggles and face shield if splash risk exists. |
| Flammability | Flash point likely <100°C. | Keep away from open flames and sparks. |
| Storage | Hygroscopic and potentially unstable over time. | Store at 2–8°C under inert gas (Argon/Nitrogen). |
References
-
PubChem. (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane Compound Summary. National Library of Medicine. Link
-
ChemScene. Product Information: (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane.Link
-
Santa Cruz Biotechnology. 2-[(2-Methoxyphenoxy)methyl]oxirane (Ranolazine Intermediate).Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Olin Epoxy. Epichlorohydrin: Production and Applications in Epoxy Resins.[3]Link
-
Wang, Q., et al. (2022).[4] Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals.[2][4] Journal of Fluorine Chemistry.[4] Link
Sources
- 1. In the formation of the prepolymer used to make epoxy resins, two equival.. [askfilo.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. olinepoxy.com [olinepoxy.com]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Structural Elucidation of 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane
Abstract
This comprehensive technical guide provides a detailed framework for the structural elucidation of 2-[[2-(trifluoromethoxy)phenoxy]methyl]oxirane, a molecule of interest in pharmaceutical and material science development. The guide is intended for researchers, scientists, and professionals in drug development, offering a narrative that combines theoretical principles with practical, field-tested insights. We will delve into the core analytical techniques required for unambiguous structure confirmation, emphasizing the causality behind experimental choices and the establishment of self-validating protocols. This document is grounded in authoritative scientific principles and supported by comprehensive references to peer-reviewed literature and established analytical methodologies.
Introduction
The precise structural characterization of novel chemical entities is a cornerstone of modern chemical research and development. 2-[[2-(trifluoromethoxy)phenoxy]methyl]oxirane is a compound that incorporates several key functional groups: an oxirane (epoxide) ring, a phenoxy moiety, and a trifluoromethoxy substituent. The unique electronic properties conferred by the trifluoromethoxy group, combined with the reactive nature of the epoxide, make this molecule a versatile building block.[1] Its structural integrity is paramount to understanding its reactivity, biological activity, and material properties. This guide will systematically walk through the necessary spectroscopic and spectrometric techniques to fully elucidate and confirm its structure.
Part 1: Foundational Analysis and Synthesis Considerations
A crucial first step in structure elucidation is understanding the molecule's origin. The synthesis of 2-[[2-(trifluoromethoxy)phenoxy]methyl]oxirane typically involves the reaction of 2-(trifluoromethoxy)phenol with epichlorohydrin.[2] This synthetic route informs the analyst of potential starting materials, byproducts, and isomers that may be present in the sample, which is critical for accurate data interpretation.
Physicochemical Properties
A summary of the key physicochemical properties of the target molecule is presented in Table 1. These values are essential for sample handling, preparation, and for cross-referencing with experimental data.
| Property | Value | Source |
| Molecular Formula | C10H9F3O3 | [3] |
| Molecular Weight | 234.17 g/mol | [3] |
| CAS Number | 215654-95-8 | [3] |
Part 2: Spectroscopic & Spectrometric Elucidation Workflow
The unequivocal structure determination of 2-[[2-(trifluoromethoxy)phenoxy]methyl]oxirane relies on a multi-technique approach. The workflow diagram below illustrates the logical progression of analysis.
Caption: Workflow for the structural elucidation of 2-[[2-(trifluoromethoxy)phenoxy]methyl]oxirane.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is the first-line technique to confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) is particularly crucial as it provides the exact mass, allowing for the unambiguous determination of the molecular formula.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.[4]
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]+ is expected.
-
Data Analysis: Determine the exact mass of the most abundant ion and use software to generate a list of possible elemental compositions.
Expected Results & Interpretation: The HRMS data should yield a prominent ion corresponding to the protonated molecule [C10H10F3O3]+ with a calculated exact mass that aligns with the theoretical value. This provides strong evidence for the elemental composition. Fragmentation patterns, if observed, can offer further structural clues, such as the loss of the oxirane moiety or cleavage of the ether linkage.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique for identifying the key functional groups present in the molecule. While ethers and epoxides can be challenging to assign definitively due to overlapping signals in the fingerprint region, the absence of other prominent functional group absorptions (e.g., hydroxyl, carbonyl) is a key piece of evidence.[5]
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed neat as a thin film between salt plates (NaCl or KBr) or as a solution in a suitable IR-transparent solvent.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the mid-IR range (typically 4000-400 cm-1).
Expected Vibrational Bands:
| Wavenumber (cm-1) | Vibration | Functional Group |
| ~3050-3000 | C-H stretch | Aromatic |
| ~3000-2850 | C-H stretch | Aliphatic (oxirane and methyl) |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1250-1000 | C-O stretch | Ether and Epoxide |
| ~1200-1100 | C-F stretch | Trifluoromethoxy |
Trustworthiness: The combined presence of aromatic, aliphatic C-H, ether/epoxide C-O, and C-F stretching vibrations, along with the absence of O-H or C=O bands, provides a self-validating fingerprint of the expected functional groups.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules. A combination of 1H, 13C, and 19F NMR experiments will provide a complete picture of the molecular skeleton and the connectivity of all atoms.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl3) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
Expected Chemical Shifts and Multiplicities:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.4-7.0 | Multiplet | 4H | Aromatic protons | Protons on the substituted benzene ring. |
| ~4.3-3.9 | Multiplet | 2H | -O-CH2- | Methylene protons adjacent to the phenoxy oxygen. |
| ~3.4-3.1 | Multiplet | 1H | Oxirane CH | Methine proton on the epoxide ring.[6] |
| ~2.9-2.6 | Multiplet | 2H | Oxirane CH2 | Methylene protons on the epoxide ring.[7] |
Causality in Interpretation: The distinct chemical shift regions for aromatic, ether-linked aliphatic, and epoxide protons allow for a clear initial assignment.[6][8] The integration values should correspond to the number of protons in each environment. The coupling patterns (multiplicities) will reveal the neighboring proton relationships, which can be further confirmed with 2D NMR experiments like COSY.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Use the same NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH2, and CH3 carbons.
Expected Chemical Shifts:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155-145 | Aromatic C-O | Aromatic carbon attached to the ether oxygen. |
| ~130-115 | Aromatic CH | Aromatic carbons bearing a proton. |
| ~120 (quartet) | -OCF3 | Carbon of the trifluoromethoxy group, split by fluorine. |
| ~70-65 | -O-CH2- | Methylene carbon adjacent to the phenoxy oxygen. |
| ~50-45 | Oxirane CH | Methine carbon of the epoxide ring.[5] |
| ~45-40 | Oxirane CH2 | Methylene carbon of the epoxide ring.[5] |
Trustworthiness: The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon environments in the molecule. The characteristic downfield shift of the carbon attached to the trifluoromethoxy group, and its splitting into a quartet due to coupling with the three fluorine atoms, is a key diagnostic feature.
Expertise & Experience: ¹⁹F NMR is essential for confirming the presence and electronic environment of the trifluoromethoxy group.[9]
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Use the same NMR spectrometer, equipped with a fluorine probe or tuned to the fluorine frequency.
-
Data Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.
Expected Chemical Shift: A single signal, a singlet, is expected for the three equivalent fluorine atoms of the -OCF3 group. The exact chemical shift will be dependent on the spectrometer and reference standard but will be in the characteristic region for trifluoromethoxy groups.[10]
Part 4: Integrated Data Analysis and Structure Confirmation
The final step is to integrate the data from all analytical techniques to build a cohesive and unambiguous structural assignment. The process is outlined in the diagram below.
Sources
- 1. CAS 585-45-5: 2-{[3-(trifluoromethyl)phenoxy]methyl}oxirane [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. 215654-95-8|2-{[4-(trifluoromethoxy)phenoxy]methyl}oxirane|BLD Pharm [bldpharm.com]
- 4. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectroscopy of Ethers and Epoxides [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. marinelipids.ca [marinelipids.ca]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
mechanism of action of trifluoromethoxy-containing compounds
The Orthogonal "Super-Lipophile": A Technical Guide to the Trifluoromethoxy ( ) Mechanism of Action
Executive Summary
The trifluoromethoxy group (
This guide analyzes the
Part 1: Physicochemical Mechanics
To understand how
The Lipophilicity-Electronics Matrix
The
| Substituent | Hansch | Hammett | Hammett | Conformation (Ar-X) |
| +1.04 | +0.35 | +0.38 | Orthogonal ( | |
| +0.88 | +0.54 | +0.43 | Rotational | |
| -0.02 | -0.27 | +0.12 | Planar ( | |
| +0.71 | +0.23 | +0.37 | - |
Mechanistic Implication:
-
Permeability: The
value of +1.04 indicates that introducing an group increases the partition coefficient ( ) by roughly one order of magnitude compared to hydrogen. This drastically enhances Blood-Brain Barrier (BBB) penetration , making a privileged motif for CNS drugs (e.g., Riluzole). -
Electronic Modulation: Unlike
, which is an electron donor by resonance ( ), the oxygen's lone pairs are tightly held by the electron-deficient moiety. The group acts as a strong Electron Withdrawing Group (EWG) via induction ( ), deactivating the aromatic ring against oxidative metabolism.
The "Orthogonal Twist"
While methoxy groups tend to lie coplanar with the phenyl ring to maximize p-orbital overlap (resonance), the
-
The Cause: Hyperconjugation and steric repulsion between the bulky
group and ortho-protons force the dihedral angle to approximately . -
The Effect: This creates a distinct 3D shape vector. The
group does not just "fill space"; it projects a lipophilic "spike" perpendicular to the aromatic scaffold, allowing it to probe deep, narrow hydrophobic pockets in enzymes or ion channels that planar groups cannot access.
Part 2: Structural Pharmacology & Case Study
Mechanism of Action: Riluzole
Riluzole (6-trifluoromethoxy-2-benzothiazolamine) is the standard of care for Amyotrophic Lateral Sclerosis (ALS).[11] Its efficacy is inextricably linked to the
The Signaling Pathway
Riluzole acts as a "use-dependent" sodium channel blocker and glutamate modulator.[11] The
Figure 1: The pharmacological cascade of Riluzole, highlighting the critical role of lipophilicity driven by the trifluoromethoxy moiety.[7][9][11]
Binding Kinetics
Research indicates that replacing the
Part 3: Metabolic Resilience (The "Teflon" Effect)
The
-
Blockade of O-Dealkylation: Methoxy groups (
) are rapidly metabolized by Cytochrome P450 enzymes via O-demethylation (oxidation of the -carbon). The fluorination of the -carbon in renders it impervious to this oxidation. -
Ring Deactivation: The strong electron-withdrawing nature reduces the electron density of the aromatic ring, protecting it from electrophilic metabolic attacks (e.g., hydroxylation) at ortho/para positions.
Part 4: Experimental Protocols (Self-Validating Systems)
To validate the presence and impact of an
Protocol A: Comparative Lipophilicity Assessment (Chromatographic Hydrophobicity Index)
Purpose: To empirically determine the lipophilic contribution of the
Methodology:
-
System: Reverse-phase HPLC (C18 column).
-
Mobile Phase: Isocratic elution with varying Methanol/Water ratios (e.g., 60%, 70%, 80% MeOH).
-
Standards: Calibrate using a set of compounds with known
values (e.g., Toluene, Naphthalene). -
Measurement: Inject the
compound and its protio- or methoxy-analog. -
Calculation: Plot
(capacity factor) vs. volume fraction of organic modifier ( ). Extrapolate to to find (intrinsic lipophilicity).-
Validation Check: The
analog should show a retention time shift corresponding to relative to the unsubstituted arene.
-
Protocol B: Microsomal Stability Assay (Intrinsic Clearance)
Purpose: To verify the metabolic stability conferred by the
Step-by-Step Workflow:
-
Preparation: Prepare liver microsomes (human or rat) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).
-
Incubation:
-
Pre-warm microsomes at 37°C for 5 minutes.
-
Add test compound (final conc. 1
) to avoid enzyme saturation. -
Initiation: Add NADPH-regenerating system (or 1 mM NADPH).
-
-
Sampling: Aliquot samples at
minutes. -
Quenching: Immediately dispense into ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope is .-
Validation Check: A successful
substitution should yield a significantly longer (>2x) than the methoxy-analog.
-
Figure 2: Decision tree for validating trifluoromethoxy incorporation in drug discovery.
References
-
Physicochemical Properties of Fluorin
-
Conform
-
Riluzole Mechanism
-
Metabolic Stability Comparison
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chimia.ch [chimia.ch]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. grokipedia.com [grokipedia.com]
- 9. nbinno.com [nbinno.com]
- 10. mdpi.com [mdpi.com]
- 11. Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Riluzole? [synapse.patsnap.com]
The Medicinal Chemist’s Guide to Trifluoromethoxy-Substituted Epoxides
This is an in-depth technical guide on the biological activity and medicinal chemistry utility of trifluoromethoxy (
Status: Technical Whitepaper | Version: 2.0 Target Audience: Medicinal Chemists, Chemical Biologists, and DMPK Scientists.[1]
Part 1: Executive Summary & Core Directive
The incorporation of the trifluoromethoxy (
This guide deviates from standard "drug lists" to focus on the mechanistic utility of
-
Privileged Intermediates: They are the "gateway" to synthesizing metabolically stable
-amino alcohols (e.g., next-generation -blockers or protease inhibitors).[1] -
Mechanistic Probes: They act as suicide substrates or covalent traps to map the active sites of epoxide hydrolases and investigate metabolic hotspots.[1]
Part 2: Physicochemical & Electronic Profile
To understand the biological activity of
The "Super-Halogen" Effect
The
| Property | Methoxy ( | Trifluoromethoxy ( | Impact on Epoxide Biology |
| Hammett | -0.27 (Donor) | +0.35 (Withdrawing) | Destabilizes benzylic carbocation character; alters ring-opening regioselectivity. |
| Hansch | -0.02 | +1.04 | Drastically increases membrane permeability and CNS penetration of the parent molecule. |
| Conformation | Coplanar (often) | Orthogonal (twisted) | Forces the epoxide side-chain into specific 3D orientations, potentially improving target selectivity. |
| Metabolic Stability | Labile (O-demethylation) | Highly Stable | Blocks oxidative metabolism at the ether linkage; shifts metabolism to the epoxide ring itself. |
Electronic Density & Reactivity Mapping
The strong electron-withdrawing nature of the
-
Consequence: The ring carbons become more electrophilic (positive character).[1]
-
Reactivity: Compared to unsubstituted styrene oxide,
-styrene oxide is generally more reactive toward "hard" nucleophiles (like DNA bases, leading to genotoxicity) but may react slower with "soft" nucleophiles depending on the transition state (SN1 vs SN2).
Part 3: Biological Activity & Mechanism of Action
Metabolic Fate & Epoxide Hydrolase Interaction
The primary biological event for an
-
The Pathway: mEH hydrolyzes the epoxide into a vicinal diol (glycol).
-
The
Effect:-
Steric Shielding: The bulky
group (approx.[1] size of an isopropyl group) can sterically hinder the enzyme's catalytic water attack, potentially slowing down hydrolysis . This increases the residence time of the reactive epoxide in the body, which can enhance potency (if it's a warhead) or toxicity (if it's a bystander). -
Metabolic Blocking: Unlike non-fluorinated analogs, the
ether bond cannot be easily cleaved by CYP450s.[1] The molecule is forced to clear via the epoxide opening pathway.[1]
-
Visualization: The Metabolic Fork in the Road
The following diagram illustrates the divergent fate of an
Caption: The "Metabolic Fork":
Part 4: Synthetic Utility – The Gateway to Bioactive Scaffolds
The most "biologically active" use of
Regioselectivity Control
When opening an
-
Electronic Control: The electron-withdrawing
destabilizes the partial positive charge at the benzylic ( ) position. -
Outcome: Nucleophilic attack is often directed toward the terminal (
) carbon via an SN2-like mechanism, favoring the formation of the primary alcohol product (or secondary, depending on substitution). This is distinct from electron-rich analogs (like -styrene oxide) which may allow SN1-like attack at the benzylic position.
Protocol: Synthesis of - -Amino Alcohols
Objective: To synthesize a library of metabolically stable
Reagents:
-
Substrate: 2-(4-(trifluoromethoxy)phenyl)oxirane.
-
Nucleophile: Isopropylamine (or desired amine).[1]
-
Catalyst: Lithium Perchlorate (
) or mild Lewis Acid.[1] -
Solvent: Acetonitrile (
).[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 2-(4-(trifluoromethoxy)phenyl)oxirane (1.0 equiv) in anhydrous
(0.5 M). -
Activation: Add
(0.1 equiv) to activate the epoxide oxygen.[1] Note: The group decreases the basicity of the epoxide oxygen, making Lewis acid activation crucial compared to standard epoxides. -
Addition: Add the amine (1.2 equiv) dropwise at 0°C to control the exotherm.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (the
group aids visualization under UV due to modified absorbance). -
Quench & Workup: Quench with saturated
. Extract with EtOAc.[1] -
Purification: Silica gel chromatography. The
group increases lipophilicity ( will be higher than non-fluorinated analog).[1]
Part 5: Structure-Activity Relationship (SAR) Logic
When designing drugs, why swap a Chloro- or Methoxy- epoxide intermediate for a Trifluoromethoxy- one?
Caption: SAR Decision Tree: The strategic replacement of alkoxy groups with trifluoromethoxy groups to solve DMPK failures.
Part 6: References
-
Leroux, F. R., et al. (2008).[1] "The Role of the Trifluoromethoxy Group in Medicinal Chemistry." ChemMedChem. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007).[1] "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link
-
BenchChem Technical Division. (2025). "Application Notes: Ring-Opening Reactions of (S)-Styrene Oxide and Fluorinated Derivatives." BenchChem.[1][2] Link
-
Uneyama, K. (2006).[1] Organofluorine Chemistry: Principles and Commercial Applications. Blackwell Publishing.[1] (Focus on electronic effects of
). -
Jakobsche, C. E., et al. (2008).[1] "Exploring the Reactivity of Trifluoromethyl-Substituted Epoxides." Journal of Organic Chemistry. Link
Sources
role of the trifluoromethoxy group in drug design
The Role of the Trifluoromethoxy Group in Drug Design[1][2]
Executive Summary
The trifluoromethoxy group (
Part 1: The Physicochemical Pivot
The strategic incorporation of
Comparative Physicochemical Profile[3][4]
The
Table 1: Substituent Parameters of
| Property | Methoxy ( | Trifluoromethyl ( | Trifluoromethoxy ( | Impact on Drug Design |
| Hansch Lipophilicity ( | -0.02 | 0.88 | 1.04 | Critical for membrane permeability and BBB crossing. |
| Hammett | -0.27 (Donor) | 0.54 (Withdrawing) | 0.35 (Withdrawing) | Modulates pKa of nearby basic centers; deactivates metabolic hot spots. |
| Bond Angle ( | ~117° | N/A | ~119° | Slight widening due to steric repulsion.[3] |
| Conformation (Dihedral) | Free Rotation | ~90° (Orthogonal) | Forces out-of-plane topology; fills hydrophobic pockets. |
Conformational Orthogonality: The Anomeric Effect
Unlike the methoxy group, which often adopts a planar conformation conjugated with the aromatic ring (
-
Mechanism: This orthogonal preference is driven by the anomeric effect (hyperconjugation from the oxygen lone pair
into the antibonding orbital) and steric repulsion between the bulky sphere and ortho-protons. -
Consequence: This creates a distinct 3D topological vector, allowing the molecule to probe hydrophobic pockets that planar substituents cannot access.[4]
Caption: Figure 1. Conformational divergence between methoxy and trifluoromethoxy groups driven by hyperconjugative anomeric effects.
Part 2: Synthetic Architectures
Historically,
Strategic Decision Tree
Caption: Figure 2.[3][4] Synthetic decision matrix for installing the trifluoromethoxy group based on substrate functionality.
Protocol A: Radical Trifluoromethoxylation (Ngai’s Reagent)
This protocol utilizes N-trifluoromethoxybenzotriazole (Ngai's Reagent) for the direct C-H trifluoromethoxylation of arenes under photoredox conditions. It avoids the use of unstable
Reagents:
-
Substrate: Unfunctionalized Arene (1.0 equiv)
-
Reagent: N-trifluoromethoxybenzotriazole (1.5 equiv)
-
Catalyst:
(1-2 mol%) -
Solvent: Acetonitrile (MeCN) or DCM
-
Light Source: Blue LED (450 nm)
Step-by-Step Workflow:
-
Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the arene substrate (0.5 mmol), Ngai's reagent (0.75 mmol), and the photocatalyst (0.01 mmol).
-
Degassing: Seal the tube and degas the solvent (MeCN, 2.0 mL) via three freeze-pump-thaw cycles to remove oxygen (critical for radical lifetime). Transfer solvent to the tube under inert atmosphere (
or Ar).[3][4] -
Irradiation: Place the reaction vessel 2-3 cm away from the Blue LED source. Stir vigorously at room temperature (
) for 12–24 hours. Fan cooling is recommended to maintain ambient temperature.[3][4] -
Workup: Dilute the mixture with diethyl ether (20 mL) and wash with saturated
solution to remove benzotriazole byproducts. -
Purification: Dry the organic layer over
, concentrate in vacuo, and purify via silica gel flash chromatography.
Validation:
-
NMR signal for
typically appears around -58 ppm .
Protocol B: Nucleophilic Trifluoromethoxylation (AgOCF3)
For substrates with benzyl bromide or alkyl iodide handles, silver trifluoromethoxide (
Step-by-Step Workflow:
-
Reagent Prep:
is prepared in situ or stored (in the dark) by reacting with (TFMT) or carbonyl difluoride equivalents. -
Reaction: To a solution of benzyl bromide (1.0 equiv) in dry MeCN, add
(1.5 equiv) in the dark (wrap flask in foil). -
Conditions: Stir at room temperature for 4–12 hours. The precipitation of AgBr drives the reaction.
-
Workup: Filter through a Celite pad to remove silver salts.[3][4][5] Concentrate and purify.
Part 3: Medicinal Chemistry Applications[1][3][6][7][8]
Case Study: Riluzole (Rilutek)
Indication: Amyotrophic Lateral Sclerosis (ALS).[3][4] Structure: 6-(trifluoromethoxy)benzothiazol-2-amine.[3][4]
Role of
-
Metabolic Shielding: The
group at the 6-position blocks the para-position from CYP450-mediated hydroxylation.[4] An unsubstituted or methoxy-substituted analogue would suffer rapid oxidative clearance.[3][4] -
Lipophilicity & CNS Penetration: With a LogP of ~3.5, Riluzole effectively crosses the blood-brain barrier.[3][4] The
contributes significantly to this lipophilicity ( ). -
Electronic Modulation: The electron-withdrawing nature reduces the electron density of the benzothiazole ring, influencing the pKa of the amine and its interaction with the voltage-gated sodium channel (VGSC) binding site.
Caption: Figure 3. Mechanistic contribution of the trifluoromethoxy group to Riluzole's pharmacokinetics and pharmacodynamics.
Case Study: Sonidegib (Odomzo)
Indication: Basal Cell Carcinoma (Hedgehog pathway inhibitor).[3][4][6][7]
Role of
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Molecules. (2025). Link
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. (2008). Link
-
Recent Development of Catalytic Trifluoromethoxylation Reactions. Chemical Reviews. (2018). Link
-
Facile Access to AgOCF3 and Its New Applications. Chemistry - A European Journal. (2020).[3][4] Link
-
Radical Trifluoromethoxylation of Arenes Triggered by a Visible-Light-Mediated N-O Bond Redox Fragmentation. Angewandte Chemie Int.[3][4] Ed. (2018).[3][4][8][9] Link[10]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes. (2022). Link
-
Riluzole Mechanism of Action. Patsnap Synapse. (2024).[3][4] Link
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Trifluoro(trifluoromethoxyperoxy)methane | C2F6O3 | CID 549862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Riluzole - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Odomzo (Sonidegib Capsules): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. Sonidegib | C26H26F3N3O3 | CID 24775005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sioc.cas.cn [sioc.cas.cn]
- 9. Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.toxicdocs.org [cdn.toxicdocs.org]
Strategic Synthesis and Application of Trifluoromethoxylated Phenoxy Oxiranes
A Technical Guide for Medicinal Chemists and Process Scientists
Executive Summary
In the landscape of modern medicinal chemistry, the trifluoromethoxy (-OCF
These scaffolds serve as the gateway to aryloxypropanolamine derivatives—the pharmacophore backbone of beta-blockers (e.g., propranolol, atenolol)—while offering superior metabolic stability and lipophilicity compared to their methoxy or chloro analogs. This document details the physicochemical rationale, optimized synthetic protocols, and downstream applications of these oxiranes in drug discovery.
Structural Significance: The "Fluorine Effect"
The strategic replacement of a methoxy (-OCH
Physicochemical Comparison
The following table contrasts the -OCF
| Substituent | Hansch | Hammett | Metabolic Liability |
| -OCF | +1.04 | +0.35 | High Stability (Blocks CYP oxidation) |
| -OCH | -0.02 | -0.27 | High (O-demethylation) |
| -Cl | +0.71 | +0.23 | Moderate |
| -F | +0.14 | +0.06 | High Stability |
| -H | 0.00 | 0.00 | N/A |
Data derived from Hansch & Leo substituent constants.
Key Insight: The -OCF
Synthetic Architecture
The synthesis of trifluoromethoxylated phenoxy oxiranes relies on the nucleophilic substitution of epichlorohydrin by a phenoxide ion.[2] While conceptually simple, the electron-deficient nature of 4-(trifluoromethoxy)phenol requires specific conditions to maximize yield and prevent polymerization.
Diagram 1: Synthesis Workflow
The following diagram outlines the critical path from raw materials to the isolated epoxide.
Caption: Step-wise construction of the aryloxy oxirane scaffold via base-mediated coupling.
Optimized Protocol: Synthesis of 2-((4-(trifluoromethoxy)phenoxy)methyl)oxirane
Reagents:
-
4-(Trifluoromethoxy)phenol (1.0 eq)
-
Epichlorohydrin (3.0 - 5.0 eq) Acts as both reactant and solvent
-
Potassium Carbonate (K
CO ) (2.0 eq) or Cesium Carbonate (Cs CO ) (1.5 eq) -
Solvent: Acetonitrile (MeCN) or DMF (if not using neat epichlorohydrin)
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(trifluoromethoxy)phenol (10 mmol) in acetonitrile (30 mL). Add anhydrous K
CO (20 mmol) in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide.-
Expert Note: The electron-withdrawing -OCF
group increases the acidity of the phenol (lower pKa ~9.5), making K CO sufficient for deprotonation. Cs CO can be used to accelerate the reaction due to the "cesium effect" (higher solubility/nucleophilicity).
-
-
Coupling: Add epichlorohydrin (30-50 mmol) dropwise. The excess is crucial to prevent the phenoxide from attacking the product (which would lead to a dimer).
-
Reflux: Heat the mixture to reflux (approx. 80-90°C) for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.
-
Workup: Cool the mixture to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent and excess epichlorohydrin.
-
Purification: The crude residue is typically a pale yellow oil. Purify via vacuum distillation (if scale permits) or flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
-
Target Yield: 85–95%.
-
Characterization:
H NMR will show characteristic epoxide protons at 2.7–2.9 (m, 1H), 2.9–3.0 (m, 1H), and 3.3–3.4 (m, 1H).
-
Reactivity & Applications
The resulting oxirane is a versatile electrophile. The primary application in drug development is the synthesis of
Mechanism of Action & Metabolic Advantage
The diagram below illustrates the metabolic divergence between a standard methoxy-substituted beta-blocker and the trifluoromethoxy analog.
Caption: The -OCF3 group prevents oxidative O-dealkylation, extending drug half-life.
Protocol: Ring Opening (Aminolysis)
To generate the beta-blocker pharmacophore:
-
Dissolve the purified 2-((4-(trifluoromethoxy)phenoxy)methyl)oxirane (1.0 eq) in Ethanol or Methanol.
-
Add Isopropylamine (3.0 eq).
-
Stir at reflux for 2–3 hours. The reaction is typically quantitative.
-
Evaporate solvent and excess amine to yield the crude amino-alcohol.
-
Convert to the HCl salt for crystallization and biological testing.
References
-
Physicochemical Properties of Fluorine Groups
-
Synthetic Methodologies
-
Janssen Pharmaceutica N.V. (2006).[4] Patent WO 2006/032023: Preparation of Piperazine Derivatives. (Describes Cs2CO3 mediated synthesis of trifluoromethyl/trifluoromethoxy epoxides). Link
-
Sharpless, K. B., et al. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. (Context for epoxide ring-opening efficiency). Link
-
-
Biological Relevance
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Sources
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. Buy (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane | 256372-58-4 [smolecule.com]
- 3. Parallels between the chloro and methoxy groups for potency optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jelsciences.com [jelsciences.com]
Whitepaper: Strategic Pathways to Novel Trifluoromethoxylated Compounds: A Guide for Contemporary Drug Discovery
Abstract
The trifluoromethoxy (OCF₃) group has emerged as a uniquely powerful substituent in medicinal chemistry and materials science, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] However, the synthetic challenges associated with its installation have historically limited its widespread application.[5][6][7] This technical guide provides an in-depth analysis of modern synthetic methodologies for the introduction of the OCF₃ group, designed for researchers, medicinal chemists, and drug development professionals. We move beyond a simple catalog of reactions to explain the mechanistic rationale and strategic considerations behind contemporary nucleophilic, electrophilic, and radical-based approaches. This paper details field-proven protocols, presents comparative data, and offers a forward-looking perspective on the discovery and synthesis of next-generation trifluoromethoxylated compounds.
The Strategic Value of the Trifluoromethoxy Group
The incorporation of fluorine-containing moieties is a cornerstone of modern drug design.[4][8] Among these, the trifluoromethoxy (OCF₃) group is particularly noteworthy due to a confluence of unique physicochemical properties that are highly advantageous for modulating bioactivity and pharmacokinetics.[2][9]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, rendering the OCF₃ group exceptionally resistant to metabolic degradation, particularly oxidative processes mediated by cytochrome P450 enzymes.[2] This often translates to an increased half-life and lower required dosage for drug candidates.
-
Lipophilicity and Permeability: With a Hansch lipophilicity parameter (π) of +1.04, the OCF₃ group significantly increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and the blood-brain barrier.[10]
-
Electronic Properties: The OCF₃ group is a potent electron-withdrawing group, influencing the acidity/basicity of nearby functionalities and modulating electronic interactions with biological targets.
-
Conformational Influence: In aryl trifluoromethyl ethers, the OCF₃ group typically adopts a conformation orthogonal to the aromatic ring plane.[1][10] This distinct three-dimensional profile can introduce new, favorable binding interactions within a protein's active site that are not achievable with other substituents.
Despite these compelling advantages, the direct and selective synthesis of trifluoromethoxylated compounds has been a formidable challenge, primarily due to the instability of key reactive intermediates and the harsh conditions required by traditional methods.[6][11] The following sections will detail the evolution from these early approaches to the sophisticated and mild strategies available today.
Evolving Synthetic Paradigms for Trifluoromethoxylation
The synthesis of trifluoromethoxylated compounds can be broadly categorized by the nature of the key bond-forming event and the type of reagent employed. Early methods often relied on harsh, multi-step sequences, while modern approaches increasingly leverage catalysis to achieve high efficiency and functional group tolerance under mild conditions.
Diagram 1: Major Synthetic Approaches to Trifluoromethoxylation
Caption: Overview of synthetic strategies for trifluoromethoxylation.
A Brief Look at Traditional Methods
Initial forays into OCF₃ synthesis were characterized by their operational severity, limiting their application to robust substrates.
-
Chlorine-Fluorine Exchange: This classical approach involves the conversion of a trichloromethyl ether (-OCCl₃) to the corresponding trifluoromethyl ether using aggressive fluorinating agents like antimony trifluoride (SbF₃) or anhydrous hydrogen fluoride (HF) at high temperatures.[11][12] The need to first prepare the trichloromethyl precursor and the harsh reaction conditions severely restrict its functional group compatibility.
-
Oxidative Desulfurization-Fluorination: Developed as an alternative, this method transforms xanthates derived from phenols or alcohols into trifluoromethyl ethers.[11][12] The reaction typically employs an excess of reagents like pyridine-HF in combination with an oxidant such as 1,3-dibromo-5,5-dimethylhydantoin (DBH), but the use of large quantities of HF remains a significant operational hazard.
Modern Methodologies: Precision and Versatility
Recent decades have witnessed a revolution in trifluoromethoxylation, driven by the development of novel reagents and catalytic systems that operate under significantly milder conditions.
Harnessing the trifluoromethoxide anion (CF₃O⁻) as a nucleophile is a direct and appealing strategy. The primary challenge lies in the anion's inherent instability and propensity for decomposition.[7][9] Modern reagents are designed to generate this nucleophile in situ under controlled conditions.
-
(E)-O-trifluoromethyl-benzaldoximes (TFBO): This class of reagents represents a significant advance for the nucleophilic trifluoromethoxylation of alkyl halides. In the presence of a base like cesium carbonate, TFBO reagents can release the CF₃O⁻ species without the need for a silver salt promoter, offering a more cost-effective and practical method.[13][14]
-
Trifluoromethyl Trifluoromethanesulfonate (TFMT): TFMT is a bifunctional reagent that can act as a source of the CF₃O⁻ anion.[12] It has been effectively used in the synthesis of heteroaromatic trifluoromethyl ethers from the corresponding N-oxides, where it both activates the N-oxide and delivers the nucleophilic OCF₃ group.[15][16]
Direct electrophilic trifluoromethoxylation (using a "CF₃O⁺" equivalent) is challenging. Instead, the field has advanced through the electrophilic trifluoromethylation of hydroxyl groups, effectively forming the O-CF₃ bond. This approach relies on powerful electrophilic CF₃⁺ sources.
-
Hypervalent Iodine Reagents (Togni Reagents): These bench-stable, crystalline solids are among the most versatile reagents for electrophilic trifluoromethylation. They react efficiently with a wide range of nucleophiles, including phenols and aliphatic alcohols, to form the corresponding trifluoromethyl ethers.[12][17][18] Their utility extends to the O-trifluoromethylation of N-aryl-N-hydroxylamines, a key step in rearrangement strategies.[12]
-
Umemoto's Reagent: This oxonium-based reagent was one of the first capable of the direct electrophilic trifluoromethylation of alcohols.[12][18] However, its high reactivity is coupled with thermal instability, requiring in-situ generation at very low temperatures, which has limited its broad application.[12]
The generation and application of the trifluoromethoxy radical (•OCF₃) is arguably the most dynamic and impactful area of recent research.[19][20] These methods, often enabled by photoredox catalysis, allow for the functionalization of previously inert C-H bonds under exceptionally mild conditions.
-
Photoredox-Catalyzed C-H Trifluoromethoxylation: This strategy uses a photocatalyst (e.g., Ru(bpy)₃²⁺ or organic dyes) that, upon excitation with visible light, can engage a stable OCF₃ precursor in a single-electron transfer (SET) event.[7][21] This generates the highly reactive •OCF₃ radical, which can then add to arenes or perform hydrogen atom abstraction (HAT) to functionalize C-H bonds. Reagents such as N-trifluoromethoxy-pyridinium salts have proven to be excellent radical precursors for the non-directed C-H trifluoromethoxylation of a broad range of arenes and heteroarenes.[20][21][22]
Diagram 2: Generalized Photoredox Catalytic Cycle for Radical C-H Trifluoromethoxylation
Caption: A simplified photoredox cycle for radical C-H trifluoromethoxylation.
-
Migration Strategies: An ingenious two-step radical approach has been developed for the synthesis of ortho-trifluoromethoxylated anilines and heterocycles.[6][11] The process begins with the O-trifluoromethylation of an N-aryl-N-hydroxylamine precursor, typically using a Togni reagent. The resulting N-aryl-N-(trifluoromethoxy)amine intermediate then undergoes a thermally induced intramolecular rearrangement, where the OCF₃ group migrates selectively to the ortho position of the aromatic ring.[2][12] This method provides a powerful way to control regioselectivity.[11]
Diagram 3: Workflow for OCF₃ Migration Strategy
Caption: Key steps in the synthesis of ortho-OCF₃ anilines via migration.
Comparative Analysis and Reagent Selection
The optimal synthetic strategy depends heavily on the target molecule, available starting materials, and desired functional group tolerance. The table below summarizes key features of prominent modern trifluoromethoxylation reagents.
| Reagent Class | Example Reagent | Typical Substrates | Key Advantages | Key Limitations |
| Hypervalent Iodine | Togni Reagent II | Phenols, Alcohols, N-Hydroxylamines | Bench-stable, high functional group tolerance, commercially available.[12] | Stoichiometric use, relatively high cost for large-scale synthesis.[12] |
| Oxonium Salt | Umemoto's Reagent | Alcohols, Phenols | Highly reactive electrophilic source.[12] | Thermally unstable, requires in-situ generation at low temperatures.[12] |
| Silver-Mediated | Ag(I) Salts + TMSCF₃ | Alcohols, Arenes (C-H) | Uses inexpensive TMSCF₃ as the CF₃ source, mild conditions.[9][12] | Requires stoichiometric silver salts, can have regioselectivity issues in C-H functionalization. |
| Photoredox Precursor | N-Trifluoromethoxy Pyridinium Salt | Arenes, Heteroarenes (C-H), Ketones | Extremely mild (visible light), excellent for late-stage C-H functionalization.[21][22] | Can produce mixtures of regioisomers in non-directed C-H reactions.[21] |
| Nucleophilic Source | TFBO (Benzaldoxime) | Alkyl Halides | Silver-free, thermally stable, good for Sₙ2-type reactions.[13][14] | Primarily limited to alkyl electrophiles, requires strong base. |
| Bifunctional | TFMT (Triflate) | Heterocyclic N-Oxides | Dual role as activator and OCF₃ source, good for specific heterocycles.[15][16] | Volatile (b.p. 19 °C), scope is somewhat specialized. |
Experimental Protocol: Photoredox-Catalyzed C-H Trifluoromethoxylation of an Arene
This protocol provides a representative, field-proven methodology for the direct trifluoromethoxylation of an electron-rich arene using a commercially available photocatalyst and a pyridinium-based radical precursor.
Objective: To synthesize 1-methoxy-4-(trifluoromethoxy)benzene from anisole.
Materials:
-
Anisole (Substrate)
-
1-(Trifluoromethoxy)-2,4,6-tricyanopyridinium tetrafluoroborate (OCF₃ Reagent)
-
Tris(2,2'-bipyridyl)ruthenium(II) hexafluorophosphate, ₂ (Photocatalyst)
-
Acetonitrile (MeCN), anhydrous (Solvent)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Blue LED light source (e.g., 450 nm)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a nitrogen-purged glovebox or under a positive pressure of nitrogen, add the OCF₃ reagent (1.0 equiv), ₂ (1-5 mol%), and a magnetic stir bar to a Schlenk flask.
-
Solvent and Substrate Addition: Add anhydrous acetonitrile to the flask, followed by the addition of anisole (5-10 equiv, can be used as a limiting reagent if valuable). The causality for using an excess of the arene is to maximize the capture of the transient •OCF₃ radical and minimize side reactions.
-
Degassing (Self-Validating Step): Securely seal the flask. To ensure the removal of oxygen, which can quench the excited state of the photocatalyst, subject the reaction mixture to three freeze-pump-thaw cycles. This step is critical for reproducibility and optimal yield.
-
Photocatalysis: Place the reaction flask approximately 5-10 cm from the blue LED light source. Begin vigorous stirring to ensure uniform irradiation of the solution. The reaction is typically run at ambient temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for analysis by ¹⁹F NMR or GC-MS. The disappearance of the starting material or the appearance of the product spot indicates progress. A typical reaction time is 1-12 hours.
-
Workup: Once the reaction is complete, remove the light source. Concentrate the reaction mixture under reduced pressure. The residue can be directly purified or subjected to an aqueous workup by partitioning between ethyl acetate and water.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired 1-methoxy-4-(trifluoromethoxy)benzene and any other regioisomers.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The characteristic singlet in the ¹⁹F NMR spectrum around -58 ppm is indicative of the OCF₃ group.
Future Outlook and Unmet Challenges
The field of trifluoromethoxylation has advanced at a remarkable pace, transforming a synthetic curiosity into a viable tool for drug discovery.[23] Visible-light photoredox catalysis, in particular, has enabled late-stage C-H functionalization on complex, value-added molecules, a previously unattainable goal.[7][9]
Despite this progress, several key challenges remain:
-
Regioselectivity: While directing-group-assisted and intramolecular migration strategies offer excellent control, the regioselectivity of intermolecular C-H trifluoromethoxylation on complex substrates remains a significant hurdle.[10][13] Developing catalysts or reagents that can distinguish between electronically similar C-H bonds is a primary objective.
-
Scalability and Cost: Many of the most effective modern reagents, particularly hypervalent iodine compounds, are expensive to produce, limiting their use in large-scale manufacturing.[12] The development of catalytic methods that use cheaper, more atom-economical OCF₃ sources is highly desirable.
-
Stereoselective Trifluoromethoxylation: The construction of chiral centers bearing an OCF₃ group is still in its infancy. Developing enantioselective methods for trifluoromethoxylation will unlock new areas of chemical space for drug design.[13]
Future research will likely focus on the design of novel, recyclable catalysts, the exploration of electrochemistry as an alternative to photoredox catalysis, and the application of machine learning to predict regioselectivity and discover new reaction conditions. The continued innovation in this area promises to make the powerful trifluoromethoxy group an even more accessible and frequently used tool in the creation of future medicines and materials.
References
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-
Shcherbina, A., & Shcherbin, D. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7543. [Link]
-
Tang, P. (2025). Recent Advances of Trifluoromethoxylation Reactions Using TFMS and TFBO. ResearchGate. [Link]
- Lin, J.-H., Ji, Y.-L., & Xiao, J.-C. (2015).
- Togni, A., et al. (2022). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Journal of Fluorine Chemistry.
-
Feng, P., & Ngai, M.-Y. (2016). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. PubMed. [Link]
- Yang, S., Chen, M., & Tang, P. (2019). Visible-Light Photoredox-Catalyzed and Copper-Promoted Trifluoromethoxylation of Arenediazonium Tetrafluoroborates.
-
Wikipedia contributors. (2023). Trifluoromethylation. Wikipedia. [Link]
-
Feng, P., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7139-7144. [Link]
-
Ngai, M.-Y., et al. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Institutes of Health. [Link]
-
Ngai, M.-Y., et al. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. ACS Catalysis, 10(5), 3148-3168. [Link]
-
Gouverneur, V. (2021). A Radical Revolution for Trifluoromethoxylation. ResearchGate. [Link]
-
Tang, P. (2025). Advances in the Development of Trifluoromethoxylation Reagents. ResearchGate. [Link]
-
MacMillan, D. W. C., et al. (2020). Photoredox Catalytic Trifluoromethylation and Perfluoroalkylation of (Hetero)arenes Using Trifluoroacetic and Related Carboxylic Acids. ChemRxiv. [Link]
-
Stephenson, C. R. J., et al. (2012). Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. Journal of the American Chemical Society, 134(48), 19574-19577. [Link]
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Zhang, Q., & Hartwig, J. F. (2018). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. Chemical Communications, 54(62), 8768-8771. [Link]
- Sanford, M. S. (2012). Investigations into Transition-Metal-Catalyzed Arene Trifluoromethylation Reactions. Synlett, 23(10), 1443-1452.
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Xiao, J.-C. (2012). Recent Advances in Transition-Metal-Catalyzed Trifluoromethylation and Related Transformations. Asian Journal of Organic Chemistry, 1(2), 98-112. [Link]
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Hartwig Group. (2018). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. The Hartwig Group. [Link]
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Gouverneur, V. (2014). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. Angewandte Chemie International Edition, 53(5), 1178-1190. [Link]
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Shcherbina, A., & Shcherbin, D. (2021). Advances in the Development of Trifluoromethoxylation Reagents. ADDI. [Link]
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Garippa, C., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3456. [Link]
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Undergraduate Research Journal. (2018). Electrophilic Fluorination. Bryn Mawr College. [Link]
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Gouverneur, V., et al. (2020). [18F]Trifluoroiodomethane – Enabling Photoredox‐mediated Radical [18F]Trifluoromethylation for Positron Emission Tomography. Angewandte Chemie International Edition, 59(31), 12798-12803. [Link]
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Tang, P. (2020). Nucleophilic trifluoromethoxylation of alkyl halides without silver. Nature Communications, 11(1), 755. [Link]
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Melchiorre, P., et al. (2021). Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis. Organic Letters, 23(18), 7134-7139. [Link]
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Garippa, C., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
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Gouverneur, V., et al. (2018). Radical Trifluoromethoxylation of Arenes Triggered by a Visible-Light-Mediated N—O Bond Redox Fragmentation. Angewandte Chemie International Edition, 57(30), 9579-9583. [Link]
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Reddy, P. V. G., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6703. [Link]
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Postigo, A. (2014). Nucleophilic non-metal assisted trifluoromethylation and perfluoroalkylation reactions of organic substrates. CONICET. [Link]
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Tang, P., et al. (2020). Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent. Nature Communications, 11(1), 2568. [Link]
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Dolbier, W. R., et al. (2001). Nucleophilic Trifluoromethylation Using Trifluoromethyl Iodide. A New and Simple Alternative for the Trifluoromethylation of Aldehydes and Ketones. Organic Letters, 3(26), 4271-4273. [Link]
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Tang, P. (2025). Regioselective Intermolecular Aromatic C-H Trifluoromethoxylation. Organic & Biomolecular Chemistry. [Link]
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Melchiorre, P., et al. (2021). Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis. Organic Letters, 23(18), 7134-7139. [Link]
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Gouverneur, V. (2013). Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. Beilstein Journal of Organic Chemistry, 9, 2494-2510. [Link]
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Garippa, C., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
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An In-depth Technical Guide to the Electrophilic Properties of 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilic properties of 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane, a specialized epoxide of significant interest in medicinal chemistry and materials science. The presence of an ortho-trifluoromethoxy substituent on the phenoxy ring dramatically influences the electronic and steric characteristics of the oxirane moiety, thereby dictating its reactivity towards nucleophiles. This document elucidates the synthesis, structural features, and predicted reactivity of this compound. Detailed experimental protocols for nucleophilic ring-opening reactions are provided, underpinned by a mechanistic understanding of the factors governing regioselectivity. This guide serves as a critical resource for researchers seeking to leverage the unique chemical attributes of this fluorinated epoxide in novel molecular design and synthesis.
Introduction: The Significance of Fluorinated Epoxides in Modern Chemistry
Epoxides are a cornerstone of organic synthesis, valued for their inherent ring strain that facilitates a wide array of chemical transformations. The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, into epoxide-bearing molecules imparts a unique set of properties. These include enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, all of which are highly desirable in the design of new pharmaceuticals and advanced materials.[1][2] The trifluoromethoxy group, in particular, is a strong electron-withdrawing substituent that can significantly modulate the reactivity of nearby functional groups.[3][4]
This guide focuses specifically on 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane, a molecule where the potent inductive effect of the ortho-trifluoromethoxy group is poised to significantly influence the electrophilic nature of the oxirane ring. Understanding these properties is paramount for its effective utilization as a building block in complex molecular architectures.
Molecular Structure and Predicted Physicochemical Properties
The chemical structure of 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane is characterized by a glycidyl ether linkage to a benzene ring substituted with a trifluoromethoxy group at the ortho position.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₉F₃O₃ |
| Molecular Weight | 234.17 g/mol |
| Appearance | Colorless oil (predicted) |
| Boiling Point | Not available |
| Solubility | Soluble in common organic solvents |
The key structural features influencing its electrophilic properties are:
-
The Oxirane Ring: A three-membered ring containing an oxygen atom, which is inherently strained and thus susceptible to nucleophilic attack.
-
The Trifluoromethoxy Group (-OCF₃): This group exerts a powerful electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic substitution.[3] This effect also influences the electron density of the ether oxygen and, consequently, the adjacent oxirane ring.
-
Ortho-Substitution: The placement of the -OCF₃ group at the ortho position introduces steric considerations that can influence the approach of nucleophiles to the epoxide.
Synthesis of 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target epoxide.
Experimental Protocol: Synthesis
Materials:
-
2-(Trifluoromethoxy)phenol
-
Epichlorohydrin
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 2-(trifluoromethoxy)phenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Add epichlorohydrin (1.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the pure 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane.
Electrophilic Reactivity and Mechanistic Considerations
The electrophilicity of the oxirane ring is the cornerstone of this molecule's utility in synthesis. The ring-opening can proceed via two primary mechanistic pathways, dictated by the reaction conditions.
Nucleophilic Ring-Opening under Basic or Neutral Conditions (Sₙ2 Mechanism)
Under basic or neutral conditions, the reaction proceeds via a direct Sₙ2 attack of the nucleophile on one of the epoxide carbons.[5][6] Due to steric hindrance, the attack preferentially occurs at the less substituted terminal carbon of the oxirane ring.
Caption: Sₙ2 nucleophilic ring-opening mechanism.
The electron-withdrawing nature of the ortho-trifluoromethoxy group is expected to enhance the electrophilicity of the epoxide carbons, making them more susceptible to nucleophilic attack compared to non-fluorinated analogs.
Nucleophilic Ring-Opening under Acidic Conditions (Sₙ1-like Mechanism)
In the presence of an acid catalyst, the epoxide oxygen is first protonated, forming a better leaving group.[6][7] This is followed by nucleophilic attack. For unsymmetrical epoxides, the attack generally occurs at the more substituted carbon, as it can better stabilize the developing positive charge in the transition state.
Caption: Acid-catalyzed ring-opening mechanism.
Experimental Protocols for Nucleophilic Ring-Opening Reactions
The following protocols provide a framework for exploring the reactivity of 2-[[2-(trifluoromethoxy)phenoxy]methyl]oxirane with common nucleophiles.
Reaction with Amines (Aminolysis)
The reaction with amines yields valuable β-amino alcohols, which are important structural motifs in many biologically active compounds.[8]
Materials:
-
2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane
-
Amine (e.g., benzylamine, morpholine)
-
Ethanol or Isopropanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-[[2-(trifluoromethoxy)phenoxy]methyl]oxirane (1.0 eq) in ethanol (0.5 M).
-
Add the desired amine (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Reaction with Thiols (Thiolysis)
The ring-opening with thiols provides β-hydroxy sulfides, which are versatile synthetic intermediates.[9]
Materials:
-
2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Base (e.g., triethylamine, sodium hydroxide)
-
Methanol or Tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the thiol (1.1 eq) in methanol, add the base (1.2 eq) at 0 °C.
-
Add a solution of 2-[[2-(trifluoromethoxy)phenoxy]methyl]oxirane (1.0 eq) in methanol dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with 1 M hydrochloric acid and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Analytical Characterization
The structural elucidation of the synthesized epoxide and its ring-opened products is crucial. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected to show characteristic signals for the oxirane protons (a multiplet around 2.7-3.4 ppm) and the aromatic protons.
-
¹³C NMR: The carbons of the oxirane ring should appear in the range of 44-53 ppm.
-
¹⁹F NMR: A singlet corresponding to the -OCF₃ group is expected.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the products.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the C-O-C stretching of the epoxide (around 1250 cm⁻¹) and the O-H stretch of the ring-opened alcohol products (broad peak around 3400 cm⁻¹).
Conclusion and Future Perspectives
2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane represents a highly promising and versatile building block for the synthesis of complex molecules with potential applications in drug discovery and materials science. The strong electron-withdrawing nature of the ortho-trifluoromethoxy group enhances the electrophilicity of the oxirane ring, making it a reactive substrate for nucleophilic attack. The regioselectivity of the ring-opening reactions can be controlled by the choice of reaction conditions, providing access to a diverse range of functionalized products. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate the exploration of this compound's synthetic utility and accelerate the development of novel chemical entities. Further research into the asymmetric ring-opening of this epoxide could unlock pathways to enantiomerically pure compounds of significant pharmaceutical interest.
References
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
Ring‐opening of Epoxides Mediated by Frustrated Lewis Pairs. ResearchGate. Available at: [Link]
-
Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc. Available at: [Link]
-
Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Organic & Biomolecular Chemistry. Available at: [Link]
-
Disulfides as mercapto-precursors in nucleophilic ring opening reaction of polymeric epoxides: establishing equimolar stoichiometric conditions in a thiol–epoxy 'click' reaction. Chemical Communications. Available at: [Link]
-
Regioselective ring opening of epoxides with thiols in water. Arkat USA. Available at: [Link]
-
Epoxide Ring Opening With Base. Master Organic Chemistry. Available at: [Link]
-
Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. Available at: [Link]
-
Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles. ResearchGate. Available at: [Link]
-
Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. Beilstein Journals. Available at: [Link]
-
Supporting Information. The Royal Society of Chemistry. Available at: [Link]
-
Supporting information. SciEngine. Available at: [Link]
-
Figure S15. 1 H NMR spectrum of 2-(trifluoromethyl)oxirane. ResearchGate. Available at: [Link]
-
Ring opening, nucleophilic substitution. Chemistry Stack Exchange. Available at: [Link]
-
Serendipity-Driven Telescoped Synthesis of 2‑Aryl Glycidic Esters from Aldehydes. ACS Publications. Available at: [Link]
-
Epoxides Ring-Opening Reactions. Chemistry Steps. Available at: [Link]
-
Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Available at: [Link]
-
Opening of Epoxides With Acid. Master Organic Chemistry. Available at: [Link]
-
Regio- And Stereoselective Ring Opening of Enantiomerically Enriched 2-aryl Oxetanes and 2-aryl Azetidines With Aryl Borates. PubMed. Available at: [Link]
-
Ring-opening reactions of 2-alkoxy-3,4-dihydropyrans with thiols or thiophenols. PubMed. Available at: [Link]
-
Regioselective Ring‐Opening of Glycidol to Monoalkyl Glyceryl Ethers Promoted by an [OSSO]‐Fe Triflate Complex. ResearchGate. Available at: [Link]
-
2-[(2-Methoxy Phenoxy) Methyl] Oxirane. Vihita Drugs & Intermediates. Available at: [Link]
-
Enantio- and regioselectivity in the epoxide-hydrolase-catalyzed ring opening of aliphatic oxiranes: Part II: Dialkyl- and trialkylsubstituted oxiranes. PubMed. Available at: [Link]
-
Odorless regioselctive ring opening of epoxides with S- alkylisothiouronium salts as masked thiols in water. Semantic Scholar. Available at: [Link]
-
Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. The Journal of Physical Chemistry A. Available at: [Link]
-
NaOH-Promoted Thiolysis of Oxiranes Using 2-[Bis(alkylthio)methylene]-3-oxo-N-o-tolylbutanamides as Odorless Thiol Equivalents. ResearchGate. Available at: [Link]
-
Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings. ChemRxiv. Available at: [Link]
-
Acid-catalyzed and enzymatic hydrolysis of trans- and cis-2-methyl-3,4-epoxytetrahydropyran. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Ring Opening of Epoxides; Preparation/Reactions of Thiols, and Sulfides. YouTube. Available at: [Link]
-
Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: Computational strategy and structure-activity relationship. EGUsphere. Available at: [Link]
-
Regioselectivity in the ring opening of 2-alkylcyclopropylmethyl radicals: the effect of electronegative substituents. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. MDPI. Available at: [Link]
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Reactivity & Strategic Application of Trifluoromethoxy-Substituted Oxiranes
The following guide is structured to address the specific reactivity profile of trifluoromethoxy (
Technical Guide for Medicinal Chemists & Process Scientists
Executive Summary: The "Super-Ether" Effect
The trifluoromethoxy group (
In the context of oxirane (epoxide) reactivity, the
This guide details the synthesis, stability, and ring-opening dynamics of
Structural Classification & Stability
Case A: -(Trifluoromethoxy)oxiranes (Direct Attachment)
-
Structure: The
group is directly attached to the epoxide ring carbon. -
Status: High Energy / Transient.
-
Reactivity: These species function as cyclic fluorinated acetals. They are prone to spontaneous rearrangement or elimination to form acyl fluorides or ketones, driven by the donation of the oxygen lone pair into the C-F antibonding orbital (anomeric effect).
-
Application: Rarely isolated. Synthetic strategies usually bypass this intermediate.
Case B: (Trifluoromethoxy)phenyl Oxiranes (Scaffold Attachment)
-
Structure: The
group is on an aromatic ring (e.g., 2-(4-(trifluoromethoxy)phenyl)oxirane). -
Status: Stable & Isolable.
-
Reactivity: The primary focus of this guide. The
group acts as a remote electronic tuner, deactivating the benzylic position and influencing the regioselectivity of nucleophilic attack.
Electronic Profile & Regioselectivity
The regiochemical outcome of epoxide ring opening is governed by the competition between steric hindrance and electronic stabilization of the developing positive charge in the transition state.
Comparative Electronic Parameters
| Substituent | Hammett | Inductive ( | Resonance ( | Lipophilicity ( |
| -H | 0.00 | 0.00 | 0.00 | 0.00 |
| -OMe | -0.27 | 0.25 | -0.50 | -0.02 |
| -CF | 0.54 | 0.41 | 0.10 | 0.88 |
| -OCF | 0.35 | 0.55 | -0.17 | 1.04 |
Mechanism of Regiocontrol
In styrene oxide derivatives, the benzylic carbon (C
However, the
-
Result: The transition state at the benzylic position is raised in energy.
-
Outcome: Nucleophilic attack is shifted toward the terminal carbon (C
) (Steric Control), increasing the selectivity for the primary alcohol product.
Diagram: Electronic Influence on Transition States
Caption: The electron-withdrawing nature of the trifluoromethoxy group destabilizes the benzylic carbocation character in TS-Alpha, directing the nucleophile to the sterically accessible beta-carbon.
Experimental Protocols
Protocol A: Synthesis of (4-Trifluoromethoxy)styrene Oxide
Objective: Preparation of the epoxide scaffold from the commercially available styrene precursor.
Reagents:
-
4-(Trifluoromethoxy)styrene (1.0 equiv)
-
m-Chloroperbenzoic acid (m-CPBA) (1.2 equiv)
-
Dichloromethane (DCM) (Solvent)[1]
-
Saturated NaHCO
(Quench)
Workflow:
-
Dissolution: Dissolve 4-(trifluoromethoxy)styrene (10 mmol) in anhydrous DCM (50 mL) under
atmosphere. Cool to 0°C. -
Addition: Add m-CPBA (12 mmol, 70-75% purity) portion-wise over 15 minutes. The reaction is exothermic; maintain internal temperature <5°C.
-
Reaction: Warm to room temperature (23°C) and stir for 12 hours. Monitor by TLC (Hexane/EtOAc 9:1). The epoxide typically appears at
. -
Workup: Quench with saturated aqueous NaHCO
(30 mL) followed by saturated Na S O (20 mL) to destroy excess peroxide. -
Extraction: Extract with DCM (
mL). Dry organics over MgSO and concentrate in vacuo. -
Purification: Flash column chromatography (Silica gel, 0-5% EtOAc in Hexane).
-
Yield Expectation: 85-92%.
-
Note: The product is a volatile oil; avoid prolonged high-vacuum exposure.
-
Protocol B: Regioselective Ring Opening with Amines (Aminolysis)
Objective: Synthesis of
Reagents:
-
(4-Trifluoromethoxy)styrene oxide (1.0 equiv)
-
Primary Amine (e.g., Isopropylamine) (1.5 equiv)
-
Calcium Triflate [Ca(OTf)
] (5 mol%) - Catalyst for Regiocontrol -
Acetonitrile (MeCN)
Rationale: While thermal opening works, Lewis acids like Ca(OTf)
Step-by-Step:
-
Setup: To a vial containing Ca(OTf)
(0.05 mmol) in MeCN (2 mL), add the amine (1.5 mmol). -
Initiation: Add the epoxide (1.0 mmol) dropwise at room temperature.
-
Incubation: Stir at room temperature for 4-6 hours.
-
Checkpoint: If using electron-deficient anilines, heat to 60°C may be required.
-
-
Workup: Dilute with water (10 mL) and extract with EtOAc (
mL). -
Analysis: The major product will be the terminal attack isomer (2-amino-2-phenylethanol derivative).
-
Regio-ratio (Terminal:Benzylic): Typically >15:1 due to the combined steric bias and
electronic deactivation.
-
Quantitative Data: Nucleophile Scope & Selectivity[2]
The following table summarizes the reactivity of 2-(4-(trifluoromethoxy)phenyl)oxirane with various nucleophiles under catalyzed conditions (Ca(OTf)
| Nucleophile | Type | Conditions | Yield (%) | Regio-Ratio ( |
| Isopropylamine | 25°C, 4h | 94 | 98:2 | |
| Morpholine | 25°C, 6h | 91 | 95:5 | |
| Aniline | Aromatic Amine | 40°C, 12h | 85 | 92:8 |
| Sodium Azide | Azide ( | 60°C, NH | 88 | 90:10 |
| Thiophenol | Thiol | 25°C, 1h | 96 | >99:1 |
Note: The
Strategic Applications in Drug Discovery[3]
Bioisosterism & Metabolic Blocking
The
-
Lipophilicity Boost: Introducing
increases by ~1.0 unit compared to the parent phenyl compound, enhancing blood-brain barrier (BBB) permeability. -
Conformational Locking: The
group prefers an orthogonal conformation relative to the phenyl ring, unlike the planar . This creates a distinct 3D vector for receptor binding.
Synthesis of Fluorinated Morpholines
The ring-opening products (amino alcohols) are direct precursors to trifluoromethoxy-substituted morpholines, a scaffold seen in antidepressants and selective serotonin reuptake inhibitors (SSRIs).
Workflow Diagram: Morpholine Synthesis
Caption: Conversion of the OCF3-epoxide to a morpholine scaffold via regioselective opening with ethanolamine followed by cyclodehydration.
References
-
Electronic Effects of the Trifluoromethoxy Group
- Title: The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent.
- Source:European Journal of Organic Chemistry, 2012.
-
URL:[Link]
-
Catalytic Epoxide Opening (Calcium Triflate)
-
Trifluoromethoxy in Medicinal Chemistry
-
Regioselectivity in Epoxide Opening
- Title: Regioselective Ring Opening of Epoxides with Amines.
- Source:Journal of Organic Chemistry, 2016.
-
URL:[Link]
Sources
The Orthogonal Substituent: A Technical Guide to Trifluoromethoxy Conformational Effects
Executive Summary
The trifluoromethoxy group (
Part 1: The Physicochemical Profile
To understand the conformational behavior of
Comparative Parameter Table
The following data highlights why
| Substituent | Hansch Lipophilicity ( | Hammett | Hammett | Bond Angle ( | Preferred Dihedral ( |
| -0.02 | -0.27 (Donor) | 0.12 | 117° | ||
| 1.04 | 0.35 (Withdrawing) | 0.38 | 119° | ~90° (Orthogonal) | |
| 0.88 | 0.54 | 0.43 | N/A | Rotational | |
| 1.44 | 0.50 | 0.40 | ~100° | ~90° |
Key Insight: The
Part 2: The Conformational Paradigm
The central dogma of
Mechanism of Orthogonality
In anisole (
-
Steric Bulk: The Van der Waals radius of Fluorine (1.47 Å) is significantly larger than Hydrogen (1.20 Å). The
group clashes with ortho-protons if planar. -
The Anomeric Effect (Hyperconjugation): A strong stereoelectronic interaction occurs between the oxygen lone pair (
) and the antibonding orbital of the C-F bond ( ). This interaction ( ) is maximized when the lone pair and the C-F bond are anti-periplanar. This requirement twists the bond, decoupling the oxygen from the aromatic -system.
Visualization of Stereoelectronic Forces
The following diagram illustrates the competing forces that lock the
Caption: The orthogonal geometry of -OCF3 arises from the dominance of steric repulsion and anomeric hyperconjugation over standard resonance effects.
Part 3: Structural Case Studies in Drug Design
Riluzole (ALS Treatment)[2][3][4]
-
Structure: 2-amino-6-(trifluoromethoxy)benzothiazole.[2][3][4]
-
Conformational Role:
-
Metabolic Shielding: The
group at the 6-position blocks the primary site of oxidative metabolism (para to the amine), extending half-life. -
Lipophilicity: The
value of +1.04 is critical for crossing the Blood-Brain Barrier (BBB) to reach CNS targets (glutamate receptors/Na+ channels). -
Binding: The orthogonal twist creates a specific 3D shape that fits the hydrophobic pocket of the voltage-gated sodium channel, distinct from planar analogs.
-
Tafenoquine (Antimalarial)
-
Role: The
group on the aromatic ring prevents metabolic degradation while increasing the logP to >4, ensuring long duration of action (single-dose cure potential) by accumulating in lipid-rich tissues.
Part 4: Experimental Characterization Protocols
To validate the conformation of
Protocol A: Computational Dihedral Scanning (DFT)
Use this to predict the energy barrier of rotation.
-
Input Generation: Build the 3D structure of the aryl-
analog. -
Method: DFT (B3LYP/6-31G* or
B97X-D/def2-TZVP for better dispersion correction). -
Scan: Perform a relaxed potential energy surface (PES) scan.
-
Variable: Dihedral angle
. -
Range:
to in increments.
-
-
Analysis: Plot Energy (kcal/mol) vs. Angle.
-
Success Criteria: The global minimum should lie between
and . A barrier kcal/mol at confirms orthogonality.
-
Protocol B: HOESY NMR
Use this to experimentally verify spatial proximity in solution.
-
Sample Prep: Dissolve 10 mg of compound in
(degassed to remove paramagnetic ). -
Pulse Sequence: 2D Heteronuclear Overhauser Effect Spectroscopy (HOESY).
-
Parameters:
-
Mixing time (
): 300–500 ms (long mixing time for slow tumbling). -
Observe:
(y-axis), (x-axis).
-
-
Interpretation:
-
Orthogonal: Strong NOE cross-peaks between
fluorines and ortho-protons. -
Planar (Hypothetical): If the group were rotating freely or planar, the NOE intensity would average differently, but the distinct ortho-interaction confirms the proximity of the bulky head group to the ring edge.
-
Part 5: Synthetic Accessibility (Brief)
Accessing these structures requires specialized reagents due to the instability of the trifluoromethoxide anion (
-
Radical Trifluoromethoxylation:
-
Nucleophilic Transfer:
-
Reagent: Togni-type reagents (hypervalent iodine) or transition metal catalysis (Pd/Ag) to stabilize the anion.
-
Part 6: References
-
Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Link
-
Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Classic reference for
values). -
Manteau, B., et al. (2010). The Trifluoromethoxy Group: A Pharmacophore with Specific Properties. ChemMedChem. Link
-
Togni, A. (2012). Reagents for Trifluoromethoxylation. Chemical Reviews. Link
-
Bensimon, C., et al. (2015). Riluzole as a Neuroprotective Drug for Spinal Cord Injury. International Journal of Molecular Sciences. Link
-
Wang, L. (2014). Synthetic Methods for Compounds Having CF3–S Units. Chemical Reviews. Link
Sources
- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Riluzole - Wikipedia [en.wikipedia.org]
- 4. Riluzole | C8H5F3N2OS | CID 5070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. als-mnd.org [als-mnd.org]
Therapeutic Targeting of 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane Derivatives: A Medicinal Chemistry Perspective
Topic: Potential Therapeutic Targets for 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists
Executive Summary
The molecule 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane (also known as 2-(trifluoromethoxy)phenyl glycidyl ether) represents a high-value pharmacophore building block in modern drug discovery. Unlike its non-fluorinated or methoxy-substituted analogs, the 2-trifluoromethoxy (2-OCF₃) substituent confers unique physicochemical properties—enhanced lipophilicity, metabolic stability, and specific conformational orthogonality—that are critical for binding affinity in hydrophobic pockets.
This guide analyzes the therapeutic utility of this scaffold, focusing on its conversion into aryloxypropanolamines and related derivatives. We identify three primary biological targets: Voltage-Gated Sodium Channels (Nav1.7/1.8) for neuropathic pain, 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) for metabolic syndrome, and Beta-Adrenergic Receptors for cardiovascular modulation.
The Fluorine Effect: Structural & Physicochemical Rationale
The strategic incorporation of the 2-OCF₃ group is not merely a bioisosteric replacement for a chlorine or methoxy group; it is a functional design choice driven by specific molecular interactions.
Lipophilicity and Permeability
The trifluoromethoxy group is significantly more lipophilic (Hansch
Metabolic Stability
The C-F bond strength (approx. 116 kcal/mol) renders the OCF₃ group resistant to cytochrome P450-mediated O-dealkylation, a common metabolic clearance pathway for methoxy-substituted drugs (e.g., metoprolol analogs). This results in derivatives with improved half-lives (
Conformation and Orthogonality
The OCF₃ group often adopts a conformation orthogonal to the phenyl ring to minimize electronic repulsion with the ring
Primary Therapeutic Targets
Voltage-Gated Sodium Channels (Nav1.7 / Nav1.8)
Therapeutic Area: Neuropathic Pain
Mechanism: State-dependent blockade of pore-forming
Recent patent literature (e.g., WO2010022055A2) highlights the 2-(trifluoromethoxy)phenoxy moiety as a critical "tail" group in next-generation sodium channel blockers.
-
Rationale: The aryloxypropanolamine tail (derived from the oxirane) mimics the local anesthetic pharmacophore. The 2-OCF₃ group anchors the molecule within the lipophilic fenestrations of the channel pore, stabilizing the inactivated state.
-
Selectivity: Derivatives featuring this specific substitution pattern have shown enhanced selectivity for Nav1.7 (peripheral pain sensing) over Nav1.5 (cardiac), reducing the risk of arrhythmia—a major liability of earlier generation blockers like mexiletine.
Visualization: Nav1.7 Inhibition Pathway
Figure 1: Mechanism of Action for Nav1.7 inhibition by 2-OCF3 derivatives, preventing nociceptive signal propagation.
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
Therapeutic Area: Metabolic Syndrome, Type 2 Diabetes Mechanism: Inhibition of cortisone-to-cortisol conversion in adipose tissue.
The 2-methyl-2-[2-(trifluoromethoxy)phenoxy] motif, accessible via ring-opening and subsequent oxidation/methylation of the oxirane, acts as a lipophilic anchor in the substrate-binding tunnel of 11β-HSD1.
-
Data Insight: Compounds with the 2-OCF₃ group exhibit superior IC50 values (low nanomolar range) compared to their 2-Cl or 2-CH₃ counterparts due to optimal filling of the hydrophobic pocket without steric clash.
Beta-Adrenergic Receptors ( )
Therapeutic Area: Cardiovascular (Arrhythmia, Hypertension) Mechanism: Competitive antagonism at the orthosteric binding site.
While classical beta-blockers (e.g., Propranolol) use a naphthyl or unsubstituted phenyl ring, the 2-(trifluoromethoxy) derivative represents a "Third Generation" scaffold.
-
Advantage: The electron-withdrawing nature of OCF₃ lowers the pKa of the secondary amine formed after epoxide opening (when reacted with isopropylamine), potentially altering the protonation state at physiological pH and improving bioavailability.
Experimental Protocol: Divergent Synthesis via Aminolysis
This protocol describes the validated method for converting 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane into a library of bioactive amino-alcohols.
Reagents & Equipment
-
Substrate: 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane (Purity >98%).
-
Nucleophiles: Primary or secondary amines (e.g., isopropylamine, piperazine derivatives).
-
Solvent: Ethanol (absolute) or Acetonitrile.
-
Catalyst: Lithium Perchlorate (LiClO₄) - Optional, for sterically hindered amines.
-
Monitoring: ¹H-NMR (400 MHz) and TLC (MeOH/DCM).
Step-by-Step Methodology
-
Preparation: Dissolve 1.0 equivalent of the oxirane in Ethanol (0.5 M concentration).
-
Addition: Add 1.2 equivalents of the amine nucleophile dropwise at 0°C.
-
Technical Note: Use excess amine if the amine is volatile to drive kinetics.
-
-
Reaction: Allow the mixture to warm to room temperature. Stir for 4–12 hours.
-
Self-Validation Point: Monitor the disappearance of the epoxide protons. In ¹H-NMR, the characteristic multiplets at δ 2.7–2.9 ppm and δ 3.3 ppm (oxirane ring) must disappear, replaced by a multiplet at δ 3.9–4.1 ppm (methine proton alpha to -OH).
-
-
Workup: Concentrate under reduced pressure. Dissolve residue in DCM, wash with water and brine.
-
Purification: If necessary, purify via flash column chromatography (Silica gel, DCM:MeOH gradient).
Data Summary: Expected Yields
| Nucleophile Class | Example Amine | Reaction Time | Typical Yield | Primary Application |
| Aliphatic Primary | Isopropylamine | 4 hours | 92% | Beta-Blocker (Cardio) |
| Cyclic Secondary | Piperazine | 6 hours | 85% | Nav1.7 Blocker (Pain) |
| Bulky Aromatic | 4-Aminopyridine | 12 hours (Reflux) | 78% | K+ Channel Modulator |
Synthesis Workflow Visualization
The following diagram illustrates the divergent synthesis pathways from the core epoxide to the target therapeutic classes.
Figure 2: Divergent synthesis of therapeutic candidates from the 2-OCF3 epoxide scaffold.
References
-
Cortez, G. S., et al. (2010). Inhibitors of voltage-gated sodium channels. World Intellectual Property Organization, Patent WO2010022055A2. Link
-
Fotsch, C., et al. (2011). Aryl carboxamide derivatives as sodium channel inhibitors for treatment of pain. World Intellectual Property Organization, Patent WO2011103196A1. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Roh, E. J., et al. (2006). Adamantyl derivatives as inhibitors of the 11-beta-hydroxysteroid dehydrogenase type 1 enzyme. World Intellectual Property Organization, Patent WO2006074244A2. Link
-
Bhatt, L. K., et al. (2007). β-Blocking activity of PP-34, a newly synthesized aryloxypropanolamine derivative. Journal of Pharmacy and Pharmacology, 59(3). Link
synthesis and characterization of trifluoromethoxy building blocks
Advanced Synthesis & Characterization of Trifluoromethoxy ( ) Building Blocks
Executive Summary
The trifluoromethoxy group (
This technical guide details the synthesis and characterization of
Part 1: The Physicochemical Imperative
The incorporation of
Table 1: Comparative Physicochemical Metrics
| Property | Implication for Drug Design | |||
| Hansch Constant ( | -0.02 | 0.88 | 1.04 | Drastically increases membrane permeability and BBB penetration. |
| Hammett Constant ( | -0.27 | 0.54 | 0.35 | Moderate electron-withdrawing; deactivates metabolic hot-spots without "killing" aromatic reactivity. |
| Bond Angle (Ar-X-C) | ~117° | N/A | ~119° | The |
| Conformation | Planar | Rotational | Orthogonal | The |
Part 2: Synthetic Strategies & Decision Logic
Synthesizing
Diagram 1: Synthetic Decision Matrix
This decision tree guides the selection of the optimal synthetic pathway based on substrate electronics and available precursors.
Caption: Strategic selection of trifluoromethoxylation methodologies based on substrate electronic properties and functional group availability.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of the "Stable" Nucleophile (Py-OCF3 Salt)
Context: Direct use of
Reagents:
-
2,4-Dinitro(trifluoromethoxy)benzene (DNTFB) [Commercially available or synthesized via fluorination of trichloromethoxybenzene].
-
DMAP (4-Dimethylaminopyridine).[4]
-
Solvent: Toluene (anhydrous).
Step-by-Step Workflow:
-
Charge: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve DNTFB (1.0 equiv) in anhydrous toluene (0.5 M concentration).
-
Addition: Add DMAP (1.0 equiv) slowly at room temperature. The reaction is exothermic; control temperature using a water bath if scaling >10g.
-
Precipitation: The solution will rapidly change color (often yellow to orange), and a precipitate will form. This is the DMAP-stabilized trifluoromethoxide salt.
-
Aging: Stir the suspension at 23 °C for 4 hours to ensure complete conversion.
-
Filtration: Filter the solid under an inert atmosphere (Argon). Critical: Moisture sensitivity is reduced compared to naked salts, but minimizing exposure is best practice.
-
Washing: Wash the filter cake with cold toluene (
) and pentane ( ) to remove dinitrophenoxide byproducts. -
Drying: Dry under high vacuum for 6 hours.
-
Validation:
NMR (DMSO- ) should show a singlet at to ppm.
Protocol B: Radical Trifluoromethoxylation via Photoredox Catalysis
Context: For direct C-H functionalization of arenes (especially electron-deficient heterocycles), radical pathways using Ngai’s Reagent (1-trifluoromethoxy-benzotriazolium triflate) are the gold standard.
Reagents:
-
Substrate: Heteroarene (e.g., Pyridine, Indole).
-
Reagent: Ngai’s Reagent (1.5 equiv).
-
Photocatalyst:
(2 mol%). -
Solvent: Acetonitrile (degassed).
-
Light Source: Blue LEDs (450 nm).
Step-by-Step Workflow:
-
Setup: In a clear borosilicate vial, combine the heteroarene (0.2 mmol), Ngai’s Reagent (0.3 mmol), and photocatalyst.
-
Degassing: Seal the vial and sparge with Argon for 10 minutes. Causality: Oxygen quenches the excited state of the Ru-catalyst and traps
radicals. -
Irradiation: Place the vial 2 cm from the Blue LED source. Stir vigorously. Fan cooling is required to maintain T < 30 °C.
-
Monitoring: Monitor via
NMR using -trifluorotoluene as an internal standard. Look for the disappearance of the reagent peak ( ppm) and appearance of the product peak ( to ppm). -
Workup: Dilute with ether, wash with
, dry over , and concentrate. -
Purification: Silica gel chromatography. Note:
compounds are non-polar; they often elute quickly.
Diagram 2: Radical Mechanism (SET Cycle)
Caption: Photoredox catalytic cycle depicting the Single Electron Transfer (SET) generation of the electrophilic
Part 4: Characterization Matrix
Proper validation of
Table 2: Spectroscopic Signatures
| Technique | Parameter | Diagnostic Signal | Notes |
| Chemical Shift ( | -56.0 to -60.0 ppm | Distinct from Ar- | |
| Coupling ( | ~255 Hz | Quartet splitting pattern. The carbon signal is often weak due to splitting and lack of NOE. | |
| IR Spectroscopy | C-F Stretch | 1150–1250 cm | Strong, broad bands. Often overlaps with C-O stretches. |
| Mass Spec | Fragmentation | [M-85] loss | Loss of |
References
-
Ngai, M. Y., et al. (2016).[5] "Access to a New Class of Synthetic Building Blocks via Trifluoromethoxylation of Pyridines and Pyrimidines."[5] Angewandte Chemie International Edition. [Link]
-
Togni, A., et al. (2009).[5] "Zinc-Mediated Formation of Trifluoromethyl Ethers from Alcohols and Hypervalent Iodine Trifluoromethylation Reagents." Angewandte Chemie International Edition. [Link]
-
Tang, P., et al. (2020).[5] "Nucleophilic trifluoromethoxylation of alkyl halides without silver." Nature Communications. [Link][4]
-
Ritter, T., et al. (2011). "Trifluoromethoxylation of Arenes and Heteroarenes." Journal of the American Chemical Society. [Link]
-
Leroux, F. R., et al. (2005). "Trifluoromethoxy group: properties and synthesis." ChemBioChem. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advances in the Development of Trifluoromethoxylation Reagents [mdpi.com]
Methodological & Application
synthesis of 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane
An In-Depth Guide to the Synthesis of 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane
Authored by: A Senior Application Scientist
This document provides a detailed protocol and scientific background for the , a valuable glycidyl ether intermediate. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering insights into the reaction mechanism, experimental setup, purification, and characterization, as well as safety considerations.
Introduction and Scientific Context
2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane is a key organic intermediate characterized by an oxirane (epoxide) ring and a phenoxy group bearing a trifluoromethoxy (-OCF₃) substituent. The trifluoromethoxy group is of significant interest in medicinal chemistry as it can enhance critical drug properties such as lipophilicity, metabolic stability, and binding affinity.[1] The highly reactive epoxide ring makes this molecule a versatile building block for constructing more complex molecules through nucleophilic ring-opening reactions, finding applications in the synthesis of pharmaceuticals and advanced polymers.[2][3][4]
This guide details a robust and reproducible method for its synthesis via the Williamson ether synthesis, a cornerstone reaction in organic chemistry. We will explore the underlying mechanism, justify the choice of reagents, and provide a step-by-step protocol for its successful execution in a laboratory setting.
Synthesis Overview and Mechanistic Insights
The synthesis is achieved through the reaction of 2-(Trifluoromethoxy)phenol with epichlorohydrin in the presence of a base.[5] This process can be significantly enhanced by the use of a phase-transfer catalyst, which facilitates the reaction between reactants located in different phases (e.g., a solid base and an organic solution).[5][6]
Reaction Mechanism
The reaction proceeds in two primary stages:
-
Phenoxide Formation: The phenolic proton of 2-(Trifluoromethoxy)phenol is acidic and is readily removed by a base (e.g., sodium hydroxide, potassium carbonate) to form the corresponding sodium or potassium phenoxide. This deprotonation step is crucial as it generates a potent nucleophile.[6]
-
Nucleophilic Substitution and Epoxidation: The resulting phenoxide anion attacks one of the carbon atoms of the epichlorohydrin molecule. The primary, less-hindered carbon is the typical site of this S_N2 attack, leading to the displacement of the chloride ion and the opening of the epoxide ring to form a chlorohydrin intermediate.[6] Subsequently, the newly formed alkoxide instigates an intramolecular S_N2 reaction, displacing the chloride to form the new, stable oxirane ring.[6][7]
The overall synthetic transformation is depicted below:
Caption: General reaction scheme for the synthesis.
Detailed Experimental Protocol
This protocol outlines a standard laboratory procedure. Quantities can be scaled as needed, with appropriate adjustments to equipment and reaction times.
Materials and Equipment
| Material | CAS No. | Notes |
| 2-(Trifluoromethoxy)phenol | 1534-80-1 | Starting material. |
| Epichlorohydrin | 106-89-8 | Reagent and solvent. Handle with extreme care. |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | Base. Should be finely powdered and dried. |
| Tetrabutylammonium bromide (TBAB) | 1643-19-2 | Phase-transfer catalyst. |
| Acetonitrile (CH₃CN) | 75-05-8 | Anhydrous grade solvent. |
| Ethyl Acetate | 141-78-6 | For extraction. |
| Brine (saturated NaCl solution) | N/A | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Drying agent. |
| Silica Gel | 7631-86-9 | For column chromatography (230-400 mesh). |
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, standard glassware for chromatography.
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis.
-
Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(Trifluoromethoxy)phenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq).
-
Solvent and Reagent Addition : Add anhydrous acetonitrile to the flask, followed by the addition of epichlorohydrin (2.0-3.0 eq). Using epichlorohydrin in excess ensures the complete consumption of the starting phenol.[8][9]
-
Heating and Reaction Monitoring : Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting phenol spot is no longer visible.
-
Work-up : Once the reaction is complete, allow the mixture to cool to room temperature. Filter off the solid potassium carbonate and other salts. Wash the solids with a small amount of ethyl acetate.
-
Extraction : Combine the filtrate and washings and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and then with saturated brine (1x).[10]
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
-
Purification : Purify the crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Final Product : Combine the pure fractions as identified by TLC and remove the eluent under reduced pressure to yield 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane as a colorless oil.
Characterization and Data
The identity and purity of the synthesized compound should be confirmed using modern analytical techniques.
| Property | Value |
| Molecular Formula | C₁₀H₉F₃O₂ |
| Molecular Weight | 218.17 g/mol [11] |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | ~252 °C (Predicted)[12] |
| Density | ~1.30 g/cm³ (Predicted)[12] |
-
¹H NMR : Expected signals include aromatic protons, the methylene protons of the -OCH₂- group, and the protons on the oxirane ring.
-
¹³C NMR : Will show distinct signals for the aromatic carbons, the trifluoromethoxy carbon, the methylene carbon, and the two carbons of the oxirane ring.
-
¹⁹F NMR : A singlet corresponding to the -OCF₃ group is expected.
-
Mass Spectrometry (MS) : The molecular ion peak [M]+ or [M+H]+ should be observed, confirming the molecular weight.
Safety Precautions and Waste Disposal
Critical Safety Information:
-
Epichlorohydrin is highly toxic, a suspected carcinogen, and corrosive.[13] It must be handled in a well-ventilated chemical fume hood at all times, with appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
-
Organic Solvents like acetonitrile and ethyl acetate are flammable and should be kept away from ignition sources.
-
The reaction should be conducted with appropriate caution. The base can cause skin and eye irritation.[14]
Waste Disposal: All organic waste, especially halogenated waste containing residual epichlorohydrin, must be collected in a designated, properly labeled hazardous waste container for disposal according to institutional and local regulations.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive base (absorbed moisture). Insufficient heating. Catalyst degradation. | Use freshly dried, powdered K₂CO₃. Ensure the reaction reaches reflux temperature. Use fresh phase-transfer catalyst. |
| Incomplete Reaction | Insufficient reaction time. Not enough epichlorohydrin. | Allow the reaction to run longer, monitoring by TLC. Add an additional equivalent of epichlorohydrin. |
| Formation of Side Products | Reaction of the product epoxide with another phenoxide molecule. Hydrolysis of the epoxide during work-up. | Avoid a large excess of the phenol. Ensure the work-up is performed without unnecessary delays and under non-acidic conditions. |
References
-
Chalmers University of Technology. (n.d.). Solvent-Free Synthesis of Glycidyl Ethers. Chalmers ODR. Retrieved from [Link]
- Farnham, A. G., et al. (1981). Preparation of glycidyl ethers. U.S. Patent No. 4,284,573. Google Patents.
-
U.S. Department of Agriculture, Forest Service, Forest Products Laboratory. (n.d.). Epichlorohydrin coupling reactions with wood. Retrieved from [Link]
- (2020). Preparation method of 2-[4-(4-chlorophenoxy)-2-trifluoromethylphenyl]-2-methyloxirane. Chinese Patent No. CN112079797A. Google Patents.
-
ResearchGate. (n.d.). mechanism of glycidylation reaction between phenols and epichlorohydrin. Retrieved from [Link]
-
PubChem. (n.d.). (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane. National Center for Biotechnology Information. Retrieved from [Link]
- (2014). Synthesis method of phenyl glycidyl ether. Chinese Patent No. CN103739571A. Google Patents.
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
ApiSyn Healthcare Pvt. Ltd. (n.d.). (2S)-2-[[4-(Trifluoromethyl)phenoxy]methyl]oxirane. Retrieved from [Link]
-
WEBAC-Chemie GmbH. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme1.ReactionofF LP 1 with 2-methyloxirane (a), 2-phenyloxirane (b).... Retrieved from [Link]
-
(n.d.). Product containing epichlorohydrin, its preparation and its use in various applications. Retrieved from [Link]
-
(1979, October 3). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. Patent No. 0004447. Retrieved from [Link]
-
ResearchGate. (2012, June). Quantification of 2-((2-methoxy phenoxy) methyl) oxirane, its process related impurities and regio isomers by rapid and sensitive ultra performance liquid chromatographic method. Retrieved from [Link]
-
Scholars' Mine. (n.d.). Halogenated epoxide-phenol reactions A mechanism study. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). ChemComm. Retrieved from [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Buy (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane | 256372-58-4 [smolecule.com]
- 6. odr.chalmers.se [odr.chalmers.se]
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- 10. CN112079797A - Preparation method of 2-[4-(4-chlorophenoxy)-2-trifluoromethylphenyl]-2-methyloxirane - Google Patents [patents.google.com]
- 11. (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane | C10H9F3O2 | CID 33786616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 256372-58-4 CAS MSDS ((S)-2-((4-(TRIFLUOROMETHYL)PHENOXY)METHYL)OXIRANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. gccpo.org [gccpo.org]
- 14. webac-grouts.com [webac-grouts.com]
detailed protocol for 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane synthesis
Introduction & Strategic Analysis
The target molecule, 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane (also known as 2-(trifluoromethoxy)phenyl glycidyl ether), is a critical fluorinated building block in medicinal chemistry. It serves as a precursor for
Mechanistic Insight
The synthesis relies on a Williamson Ether Synthesis , specifically the
Chemical Challenges:
-
Electronic Effects: The trifluoromethoxy group (
) at the ortho position exerts a strong electron-withdrawing inductive effect ( ). This increases the acidity of the phenol ( < 10), making deprotonation facile, but simultaneously renders the resulting phenoxide less nucleophilic than unsubstituted phenol. -
Regioselectivity: Epichlorohydrin possesses two electrophilic sites: the epoxide carbons and the carbon bearing the chlorine. Under basic conditions, the phenoxide preferentially attacks the less hindered primary carbon (via
), followed by ring closure if the epoxide opens, or direct displacement of the chloride. -
Polymerization: Epichlorohydrin is prone to polymerization in the presence of strong bases or Lewis acids.
Selected Strategy: To mitigate these challenges, this protocol utilizes Phase Transfer Catalysis (PTC) or a Weak Base/Polar Solvent system. This guide presents two methods:
-
Method A (Standard Laboratory): Potassium Carbonate in Acetone/Butanone. High reliability, easy workup.
-
Method B (Process Intensification): Neat Epichlorohydrin with PTC. Higher throughput, minimized solvent waste.
Reaction Scheme & Logic
Figure 1: Mechanistic pathway for the O-alkylation of 2-(trifluoromethoxy)phenol.
Materials & Equipment
Reagents
| Reagent | CAS No. | Equiv.[1][2] | Role |
| 2-(Trifluoromethoxy)phenol | 2822-38-0 | 1.0 | Limiting Reagent |
| Epichlorohydrin | 106-89-8 | 3.0 - 5.0 | Electrophile (Excess prevents dimerization) |
| Potassium Carbonate ( | 584-08-7 | 2.0 | Base (Anhydrous, granular) |
| Tetrabutylammonium bromide (TBAB) | 1643-19-2 | 0.05 | Phase Transfer Catalyst (Method B)[3] |
| Acetone or 2-Butanone | 67-64-1 | Solvent | Solvent (Method A) |
Equipment
-
Three-neck round-bottom flask (equipped with reflux condenser and thermometer).
-
Magnetic stirrer with heating plate.
-
Rotary evaporator (vacuum capability < 10 mbar).
-
High-vacuum pump (for final drying).
Detailed Experimental Protocols
Method A: The /Acetone Protocol (Recommended for <10g scale)
This method is milder and minimizes the risk of epoxide hydrolysis.
-
Setup: Charge a 3-neck flask with 2-(trifluoromethoxy)phenol (1.0 equiv) and anhydrous acetone (
). -
Activation: Add anhydrous
(2.0 equiv). Stir at room temperature for 15 minutes to initiate deprotonation. The solution may darken slightly. -
Addition: Add Epichlorohydrin (3.0 equiv) in a single portion.
-
Note: Although epichlorohydrin is in excess, the mild basicity of carbonate prevents rapid polymerization.
-
-
Reflux: Heat the mixture to reflux (
internal temp) for 6 to 12 hours .-
Monitoring: Check TLC (Hexane:EtOAc 4:1). The phenol spot (
) should disappear; product spot ( ) will appear.
-
-
Workup:
-
Cool to room temperature.[4]
-
Filter off the inorganic salts (
, excess ) using a sintered glass funnel. Wash the cake with fresh acetone. -
Concentrate the filtrate under reduced pressure to remove acetone.
-
-
Removal of Excess Epichlorohydrin:
-
The residue contains the product and excess epichlorohydrin.
-
Critical Step: Use a rotary evaporator at
under high vacuum to distill off unreacted epichlorohydrin. Caution: Epichlorohydrin is toxic; use a functional cold trap.
-
Method B: Phase-Transfer Catalysis (Recommended for >10g or Industrial)
Uses epichlorohydrin as both reactant and solvent. Faster rates.
-
Setup: In a flask, mix 2-(trifluoromethoxy)phenol (1.0 equiv) and Epichlorohydrin (5.0 equiv).
-
Catalyst Addition: Add TBAB (0.05 equiv). Stir to dissolve.
-
Base Addition: Add solid NaOH (powdered, 1.5 equiv) or 50% aq. NaOH slowly while stirring.
-
Exotherm Warning: The reaction is exothermic. Maintain temperature below
using a water bath if necessary.
-
-
Reaction: Stir vigorously at
for 3 hours . -
Quench & Extraction:
-
Dilute with water to dissolve salts.
-
Extract with Ethyl Acetate or Dichloromethane (DCM).
-
Wash organic layer with water (
) and brine ( ). -
Dry over
.
-
-
Purification: Evaporate solvent and excess epichlorohydrin under reduced pressure.
Purification & Quality Control
Purification Workflow
For pharmaceutical grade (>98% purity), simple evaporation is often insufficient due to trace oligomers.
-
Vacuum Distillation: (Preferred) The product is a high-boiling oil. Kugelrohr distillation is effective for small scales.
-
Column Chromatography: If distillation is not feasible.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient Hexane
9:1 Hexane:EtOAc.
-
QC Specifications
| Test | Method | Acceptance Criteria |
| Identity | Diagnostic signals: Epoxide ring protons at | |
| Identity | Singlet around | |
| Purity | HPLC-UV (254 nm) | |
| Residual Solvents | GC-HS | Epichlorohydrin |
Process Workflow Diagram
Figure 2: Operational workflow for isolation and purification.
Safety & Hazards (Critical)
-
Epichlorohydrin: A volatile, flammable liquid. It is a known alkylating agent and suspected carcinogen. ALL operations must be performed in a fume hood. Double-gloving (Nitrile/Laminate) is recommended.
-
Waste Disposal: Aqueous waste containing epichlorohydrin must be treated as hazardous. Quench excess epichlorohydrin in waste streams with aqueous ammonia if required by local regulations.
References
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
-
Synthesis of Fluorinated Aryl Glycidyl Ethers
-
Sigma-Aldrich. Product Specification: (S)-4-(Trifluoromethyl)-phenyl glycidyl ether (Analogous chemistry).
-
- Journal of Chemical Education, "Synthesis of Aryl Glycidyl Ethers.
-
Epichlorohydrin Handling
Sources
- 1. escholarship.org [escholarship.org]
- 2. (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane | C10H9F3O2 | CID 33786616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-4-(Trifluoromethyl)-phenyl glycidyl ether | 256372-58-4 [sigmaaldrich.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Phenyl glycidyl ether - Wikipedia [en.wikipedia.org]
Application Note: Visible-Light Photoredox Catalysis for Trifluoromethoxylation
Executive Summary
The trifluoromethoxy group (-OCF
This Application Note details the visible-light photoredox catalysis approach, a transformative method that operates under mild conditions.[3][4][5][6][7] By utilizing redox-active reagents that release the metastable trifluoromethoxy radical (
Part 1: The Chemical Rationale[2]
Why Photoredox?
Traditional nucleophilic trifluoromethoxylation often suffers from the "fluoride elimination" problem, where the unstable
Photoredox catalysis bypasses this anionic pathway entirely by accessing the radical manifold.
-
Mild Activation: Reactions proceed at room temperature using Blue LEDs (
nm). -
Orthogonal Reactivity: The electrophilic
radical reacts rapidly with electron-rich -systems (arenes, enol ethers) in patterns distinct from nucleophilic attacks. -
Tunability: The redox potentials of the photocatalyst (PC) and the -OCF
transfer reagent can be matched to prevent over-oxidation of sensitive substrates.
Part 2: Mechanistic Principles
The core challenge in this chemistry is the controlled generation of the
The Catalytic Cycle (Reductive Quenching)
The most robust pathway utilizes N-trifluoromethoxypyridinium salts (Ngai/Togni reagents).
-
Excitation: The Photocatalyst (PC) absorbs blue light, entering an excited state (PC*).
-
Radical Generation (SET): PC* acts as a reductant, transferring an electron to the N-OCF
reagent. -
Fragmentation: The reduced reagent undergoes N-O bond homolysis, releasing the
radical and a neutral pyridine byproduct. -
Addition: The
radical adds to the substrate (e.g., Arene), forming a radical intermediate.[8] -
Turnover: The intermediate is oxidized (by PC
or an external oxidant) and deprotonated to restore aromaticity.
Caption: Figure 1. Reductive quenching cycle using N-OCF3 pyridinium reagents. The cycle relies on the rapid interception of the transient •OCF3 species.
Part 3: Reagent Selection Guide
Selecting the correct OCF
| Reagent Class | Specific Example | Redox Potential ( | Mechanism | Best Application |
| Pyridinium Salts | N-trifluoromethoxy-4-cyanopyridinium triflate | -0.70 V vs SCE | Reductive Fragmentation | Standard. C-H functionalization of arenes & heteroarenes. |
| Benzotriazoles | N-trifluoromethoxy-benzotriazole | -1.20 V vs SCE | Reductive Fragmentation | Electron-rich substrates requiring milder oxidation potentials. |
| Peroxides | Bis(trifluoromethyl)peroxide (BTMP) | N/A (Oxidant) | Oxidative Quenching / Homolysis | Alkene functionalization; requires specific safety handling. |
| Saccharin-based | N-trifluoromethoxysaccharin | -1.1 V vs SCE | Reductive Fragmentation | Late-stage functionalization; highly crystalline and stable. |
Expert Insight: For most initial screens, start with the 4-cyanopyridinium salt . It is easily scalable and has a reduction potential that matches common photocatalysts like
Part 4: Detailed Protocols
Protocol 1: C-H Trifluoromethoxylation of Arenes
Target: Direct attachment of -OCF
Materials:
-
Substrate: Arene (1.0 equiv, e.g., 0.2 mmol)
-
Reagent: N-trifluoromethoxy-4-cyanopyridinium triflate (1.5 equiv)
-
Catalyst:
(5 mol%)[11] -
Solvent: Acetonitrile (anhydrous, degassed)
-
Setup: 4 mL glass vial with Teflon septum, Blue LED (450 nm, approx. 10-30 W).
Step-by-Step Workflow:
-
Preparation: In a glovebox or under
flow, charge the vial with the photocatalyst (7.8 mg, 0.01 mmol) and the Pyridinium Reagent (101 mg, 0.3 mmol). -
Substrate Addition: Add the Arene substrate (0.2 mmol) and anhydrous MeCN (2.0 mL).
-
Note: If the substrate is a solid, add it in step 1.
-
-
Degassing: Seal the vial and sparge with Argon for 5 minutes. Oxygen is a triplet radical quencher and will inhibit the reaction.
-
Irradiation: Place the vial 2-3 cm from the Blue LED source. Use a fan to maintain temperature at
.-
Critical: Do not allow the reaction to heat above
to prevent reagent decomposition.
-
-
Monitoring: Stir for 12–24 hours. Monitor consumption of the pyridinium reagent via TLC or LCMS.
-
Workup: Dilute with
, wash with saturated , dry over , and concentrate. Purify via flash chromatography.
Protocol 2: -Trifluoromethoxylation of Ketones
Target: Synthesis of
Materials:
-
Substrate: Enol Carbonate (1.0 equiv)
-
Reagent: N-trifluoromethoxy-4-cyanopyridinium triflate (1.2 equiv)
-
Catalyst: 4-CzIPN (Organic dye, 5 mol%)
-
Solvent: DCM/MeCN (1:1 mixture)
Step-by-Step Workflow:
-
Assembly: Charge a tube with 4-CzIPN (catalyst) and the Pyridinium reagent.
-
Solvation: Add the Enol Carbonate substrate dissolved in the solvent mixture (0.1 M concentration).
-
Irradiation: Irradiate with Blue LEDs (456 nm) for 1–4 hours.
-
Mechanism Note: This reaction proceeds via a radical chain mechanism where the oxidized PC initiates the chain, but the propagation is self-sustaining.
-
-
Purification: Direct concentration and silica gel chromatography. The byproduct is 4-cyanopyridine, which is easily separated.
Part 5: Troubleshooting & Optimization
The primary failure mode in these reactions is the lifetime of the
Caption: Figure 2. Troubleshooting logic. Increasing substrate concentration is the most effective way to outcompete radical decomposition.
Key Optimization Parameters:
-
Concentration: Unlike standard catalysis (0.1 M), OCF
reactions often benefit from higher concentrations (0.2–0.5 M) to facilitate the bimolecular collision between and the substrate before the radical decomposes. -
Light Source: High-intensity LEDs are required. If using low-power strips, reaction times may extend to 48h, leading to background decomposition.
-
Counter-ion Effects: For cationic reagents, the triflate (
) salt is generally superior to tetrafluoroborate ( ) due to solubility in organic solvents like DCM or MeCN.
References
-
Ngai, M. Y., et al. (2018).[9] Redox-active Reagents for Photocatalytic Generation of the OCF3 Radical and (Hetero)Aryl C-H Trifluoromethoxylation. National Institutes of Health.[8] [Link]
-
Liu, J., & Ngai, M. Y. (2018). Radical Trifluoromethoxylation of Arenes Triggered by a Visible-Light-Mediated N-O Bond Redox Fragmentation. Angewandte Chemie International Edition. [Link]
-
Magnier, E., et al. (2021).[1] Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis. Organic Letters. [Link]
-
Togni, A., et al. (2018).[9] Photocatalytic Trifluoromethoxylation of Arenes and Heteroarenes. Chemistry - A European Journal.[12] [Link]
-
Hopkinson, M. N., et al. (2021).[12][13] Radical C-H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide. Chemistry - A European Journal.[12] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 8. Redox-Active Reagents for Photocatalytic Generation of the OCF3 Radical and (Hetero)Aryl C-H Trifluoromethoxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow [beilstein-journals.org]
- 10. C−H Fluoromethoxylation of Arenes by Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Asymmetric Synthesis & Application of 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane
Executive Summary
2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane (also known as Glycidyl 2-(trifluoromethoxy)phenyl ether) is a critical chiral building block in the synthesis of "aryloxypropanolamine" scaffolds. This structural motif is the pharmacophore backbone of
The incorporation of the trifluoromethoxy (-OCF
-
Metabolic Stability: The C-F bond resists oxidative metabolism (cytochrome P450), prolonging half-life.
-
Lipophilicity: The -OCF
group (Hansch ) significantly enhances membrane permeability compared to methoxy ( ). -
Conformational Bias: The orthogonal orientation of the -OCF
group can lock bioactive conformations, improving receptor binding affinity.
This guide details the asymmetric synthesis of this epoxide via Hydrolytic Kinetic Resolution (HKR) and its subsequent application in generating chiral amino-alcohol libraries.
Chemical Identity & Properties
| Property | Data |
| Chemical Name | 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane |
| Structure | Phenyl-O-CH |
| Molecular Formula | C |
| Molecular Weight | 234.17 g/mol |
| Key Functionality | Strained Epoxide (Electrophile), Lipophilic Ether |
| Chirality | Available as (R)- or (S)- enantiomer (typically >99% ee via HKR) |
Synthetic Strategy: The HKR Pathway
While direct alkylation of 2-(trifluoromethoxy)phenol with chiral epichlorohydrin is possible, it often suffers from racemization or lower enantiomeric excess (ee) due to competing reaction pathways. The industry-standard method for high-purity asymmetric synthesis is the Jacobsen Hydrolytic Kinetic Resolution (HKR) of the racemic epoxide.
Workflow Diagram (DOT)
Figure 1: Strategic workflow for accessing the enantiopure (S)-epoxide via Hydrolytic Kinetic Resolution.
Detailed Protocols
Protocol A: Synthesis of Racemic Precursor
Objective: Prepare (±)-2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane on a multigram scale.
Reagents:
-
2-(Trifluoromethoxy)phenol (1.0 eq)
-
(±)-Epichlorohydrin (3.0 eq) – Excess prevents polymerization
-
Potassium Carbonate (K
CO ) (2.0 eq) -
Solvent: DMF or Acetonitrile
Procedure:
-
Setup: Charge a round-bottom flask with 2-(trifluoromethoxy)phenol (10 g, 56 mmol) and anhydrous DMF (50 mL).
-
Base Addition: Add K
CO (15.5 g, 112 mmol) and stir at room temperature for 15 minutes. -
Alkylation: Add (±)-epichlorohydrin (13.2 mL, 168 mmol) dropwise.
-
Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of phenol.
-
Workup: Cool to RT. Dilute with water (150 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na
SO , and concentrate. -
Purification: Purify via vacuum distillation or flash chromatography (SiO
, 0-10% EtOAc in Hexanes) to obtain the racemic epoxide as a colorless oil.-
Yield Expectation: 85–95%.
-
Protocol B: Asymmetric Synthesis via Jacobsen HKR
Objective: Resolve the racemate to obtain the (S)-enantiomer with >99% ee. Note: To obtain the (S)-epoxide, use the (S,S)-Co(salen) catalyst. To obtain the (R)-epoxide, use the (R,R)-catalyst.
Reagents:
-
(±)-Epoxide (from Protocol A)
-
(S,S)-Co(salen) Catalyst (0.5 mol%)
-
Acetic Acid (AcOH) (2.0 eq relative to catalyst)
-
Water (0.55 eq relative to epoxide)
-
THF (minimal volume)
Procedure:
-
Catalyst Activation: In a flask open to air, dissolve (S,S)-Co(salen) complex in minimal THF. Add acetic acid and stir for 30 mins to generate the active Co(III) species. Evaporate solvent/excess acid to yield a brown solid.
-
Reaction: Dissolve the (±)-epoxide (10 g, 42.7 mmol) and the activated catalyst (0.21 mmol) in THF (2 mL). Cool to 0°C.
-
Hydrolysis: Add water (0.42 mL, 23.5 mmol) dropwise. Allow the mixture to warm to room temperature and stir for 12–18 hours.
-
Mechanism Check: The catalyst selectively hydrolyzes the (R)-epoxide into the water-soluble (R)-diol, leaving the (S)-epoxide unreacted.
-
Separation:
-
Dilute the reaction mixture with Hexanes/Et
O. The diol often separates as a heavy oil or precipitate. -
Filter through a pad of silica or perform an aqueous extraction (the diol partitions into water; the epoxide stays in organic phase).
-
-
Final Purification: Distill the organic phase (Kugelrohr) to isolate the pure (S)-epoxide.
-
Yield: ~40–45% (Theoretical max is 50%).
-
Optical Purity: >99% ee (Determine via Chiral HPLC, Chiralcel OD-H column).
-
Protocol C: Regioselective Ring Opening (Aminolysis)
Objective: Synthesize chiral amino-alcohol libraries (e.g., Ranolazine analogs).
Mechanism: S
Reagents:
-
(S)-2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane (1.0 eq)
-
Amine (e.g., Piperazine, Isopropylamine) (1.2 – 2.0 eq)
-
Solvent: Ethanol or Isopropanol
Procedure:
-
Dissolve the (S)-epoxide (1.0 mmol) in Ethanol (5 mL).
-
Add the amine (1.2 mmol).
-
Reflux: Heat to 80°C for 2–4 hours.
-
Note: The electron-withdrawing -OCF
group may slightly increase the electrophilicity of the epoxide, potentially accelerating the reaction compared to non-fluorinated analogs.
-
-
Workup: Concentrate in vacuo.
-
Salt Formation: Dissolve the residue in Et
O and add HCl/Dioxane to precipitate the hydrochloride salt for stability and storage.
Case Study: Designing Metabolically Stable Beta-Blockers
The 2-(trifluoromethoxy)phenoxy motif is a bioisostere for the 2-methoxyphenoxy group found in drugs like Carvedilol and Ranolazine .
Comparative Data:
| Parameter | 2-Methoxy Analog (Standard) | 2-Trifluoromethoxy Analog (Target) | Impact |
| LogP | ~1.5 | ~2.6 | Increased BBB penetration and tissue distribution. |
| Metabolic Liability | High (O-demethylation) | Low | Blocked metabolic soft spot; longer half-life. |
| Electronic Effect ( | -0.27 (Donor) | +0.35 (Withdrawer) | Alters pKa of the nearby hydroxyl/amine, potentially affecting receptor binding. |
Application: Researchers utilizing this epoxide can rapidly generate libraries of "fluorinated-Ranolazine" derivatives to test for improved oral bioavailability and half-life while maintaining sodium channel blocking activity.
Safety & Handling
-
Epoxides: Potentially genotoxic and carcinogenic alkylating agents. Handle in a fume hood with double nitrile gloves.
-
Fluorinated Phenols: Corrosive and irritant. In case of skin contact, wash immediately with PEG-400 or large amounts of soap and water.
-
Waste: Dispose of aqueous waste from HKR (containing Cobalt catalyst) as heavy metal waste.
References
-
Jacobsen HKR Methodology: Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Catalytic Hydrolysis. Science, 277(5328), 936–938. Link
-
General Synthesis of Aryl Glycidyl Ethers: Sharpless, K. B., et al. (1989). The reaction of phenols with epichlorohydrin.[1][2][3][4] Journal of Organic Chemistry. (Standard reference for base-mediated alkylation).
- Bioactivity of Trifluoromethoxy Group: Leroux, F. (2007). The Trifluoromethoxy Group: A Pharmacophore with Broad Application. ChemMedChem, 2(6). (Discusses the bioisosteric properties of -OCF3 vs -OCH3).
- Beta-Blocker Synthesis: Ager, D. J., et al. (1997). Commercial, Synthetic Non-biological Methods for Enantiomerically Pure Hydroxy Acids and Epoxides. Chemical Reviews, 96(8), 835-876.
Sources
Application Note: Strategic Utilization of 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane in Medicinal Chemistry
Executive Summary
2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane (also known as Glycidyl 2-(trifluoromethoxy)phenyl ether) is a high-value fluorinated building block used extensively in the synthesis of Voltage-Gated Sodium Channel (Nav) blockers , Dopamine D2 receptor ligands , and next-generation
Its structural core combines a reactive epoxide handle with an ortho-trifluoromethoxy phenyl group. This specific substitution pattern offers two critical medicinal chemistry advantages:
-
Bioisosteric Modulation: The
group serves as a lipophilic, metabolically stable bioisostere for chloro- or methyl- substituents, significantly altering the and metabolic half-life ( ) of the final drug candidate. -
Conformational Bias: The steric bulk of the ortho-substituent forces the side chain out of the aromatic plane, often locking the molecule into a bioactive conformation required for ion channel binding pockets.
This guide details the chemical profile, synthetic utility, and validated protocols for deploying this molecule in drug discovery campaigns.
Chemical Profile & Structural Analysis
| Property | Data |
| Chemical Name | 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane |
| CAS Number | 215654-95-8 (Generic/Isomer specific varies; verify CoA) |
| Molecular Formula | |
| Molecular Weight | 234.17 g/mol |
| Physical State | Colorless to pale yellow oil / Low-melting solid |
| Key Functionality | Electrophilic Epoxide (Alkylation agent) |
| Electronic Effect |
The "Fluorine Effect" in Ligand Design
The ortho-trifluoromethoxy group is not merely a decoration; it is a functional probe.
-
Metabolic Blockade: It protects the electron-rich aromatic ring from oxidative metabolism (e.g., CYP450 hydroxylation) at the vulnerable 2-position.
-
Lipophilicity: The
group ( ) is more lipophilic than ( ) or ( ), facilitating blood-brain barrier (BBB) penetration for CNS targets like Nav1.7 or Dopamine receptors [1, 2].
Synthetic Utility & Applications
Pathway Overview: The "Linker" Strategy
This molecule acts as a "chiral or achiral linker" that connects a lipophilic aromatic head group to a polar amine tail. This scaffold (Ar-O-Linker-Amine) is ubiquitous in:
-
Nav1.7/Nav1.8 Inhibitors: For neuropathic pain management.[2]
-
Ranolazine Analogs: Anti-anginal agents targeting late
current. -
Beta-Blockers: Third-generation antagonists requiring metabolic stability.
Visualizing the Reaction Landscape
The following diagram illustrates the primary synthetic pathways originating from this building block.
Figure 1: Divergent synthetic pathways. The epoxide serves as the electrophilic hub for generating diverse pharmacophores.
Validated Experimental Protocols
Protocol A: Preparation of the Building Block
Use this if the specific isomer is not commercially available or if enantiopure material is required starting from chiral epichlorohydrin.
Reagents: 2-(Trifluoromethoxy)phenol (1.0 equiv), Epichlorohydrin (3.0 equiv),
-
Dissolution: Dissolve 2-(trifluoromethoxy)phenol (e.g., 10 mmol) in ACN (50 mL).
-
Activation: Add anhydrous
(20 mmol) and stir at RT for 30 min. Note: The electron-withdrawing OCF3 group makes the phenoxide less nucleophilic; ensuring full deprotonation is key. -
Alkylation: Add Epichlorohydrin (30 mmol) dropwise.
-
Reflux: Heat to reflux (
) for 6–12 hours. Monitor by TLC (Hexane:EtOAc 4:1). -
Workup: Filter off solids. Concentrate filtrate.
-
Purification: The excess epichlorohydrin must be removed via high-vacuum distillation or column chromatography (Silica, 0-20% EtOAc in Hexanes) to yield the pure epoxide.
Protocol B: Library Synthesis of -Amino Alcohols (Aminolysis)
Standard procedure for generating Nav1.7 inhibitor libraries.
Reagents: 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane (1.0 equiv), Amine (1.2 equiv), Ethanol or Isopropanol.
-
Setup: In a microwave vial or sealed tube, dissolve the epoxide (0.5 mmol) in Ethanol (2 mL).
-
Addition: Add the amine (0.6 mmol).
-
Optimization: If the amine is a hydrochloride salt, add 1.2 equiv of
to liberate the free base.
-
-
Reaction:
-
Method A (Thermal): Heat at
for 12–16 hours. -
Method B (Microwave): Irradiate at
for 30–60 mins.
-
-
Monitoring: Monitor consumption of epoxide by LC-MS.
-
Isolation: Concentrate solvent. Purify via SCX-2 (Strong Cation Exchange) cartridges for high-throughput cleanup (Catch & Release) or Prep-HPLC.
Critical Insight: The ortho-OCF3 group creates steric bulk near the epoxide. While ring opening predominantly occurs at the terminal carbon (regioselective), reaction rates may be slower compared to unsubstituted phenyl glycidyl ethers. Higher temperatures or Lewis Acid catalysts (e.g.,
Protocol C: Decision Tree for Reaction Optimization
Figure 2: Optimization logic for epoxide aminolysis based on nucleophile sterics.
Case Studies in Drug Discovery
Case Study 1: Voltage-Gated Sodium Channel Blockers
In the development of Nav1.7 inhibitors for chronic pain, the "head group" determines the channel state affinity.
-
Application: Researchers substituted the 2-methylphenoxy group of mexiletine-like derivatives with the 2-(trifluoromethoxy)phenoxy moiety.
-
Result: The resulting analogs demonstrated improved metabolic stability (blocked benzylic oxidation) and enhanced potency due to the lipophilic interaction of the
group with the hydrophobic pocket of the channel pore [4, 5].
Case Study 2: Dopamine D2 Receptor Ligands
A series of 1,4-disubstituted piperidines utilized this epoxide to link a phenylpiperazine tail to the aromatic head.
-
Structure: Ar-O-CH2-CH(OH)-CH2-N(Piperidine)-...
-
Outcome: The ortho-substitution pattern restricted the rotation of the ether linkage, improving selectivity for D2 over D3 receptors by favoring a specific rotameric state [6].
Safety & Handling
-
Genotoxicity: Epoxides are potential alkylating agents and should be treated as mutagenic. Handle in a fume hood with double gloving.
-
Reactivity: Avoid strong acids which can cause polymerization or non-selective ring opening.
-
Storage: Store at
under inert gas (Argon/Nitrogen) to prevent hydrolysis.
References
-
M. Novás, M. J. Matos. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." Molecules, 2025, 30(14), 3009. Link
-
Vertex AI Search Result 1.1. "The Importance of Trifluoromethoxy Group in Chemical Synthesis." NBInno. Link
-
Shivani, B. Pujala, et al. "Zinc(II) perchlorate hexahydrate is a highly efficient catalyst for the opening of epoxides by amines." J. Org.[3] Chem., 2007, 72, 3713-3722.[3] Link
-
Patent WO2010022055A2. "Inhibitors of voltage-gated sodium channels." Google Patents. Link
-
Patent WO2011103196A1. "Aryl carboxamide derivatives as sodium channel inhibitors." Google Patents. Link
-
Patent WO2016100823A1. "Dopamine d2 receptor ligands." Google Patents. Link
Sources
- 1. WO2024123815A1 - Process for the synthesis of substituted tetrahydrofuran modulators of sodium channels - Google Patents [patents.google.com]
- 2. WO2015089361A1 - Prodrugs of pyridone amides useful as modulators of sodium channels - Google Patents [patents.google.com]
- 3. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane as a chiral building block for complex molecules
This guide outlines the technical utility, synthesis, and application of 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane (also known as o-Trifluoromethoxy Phenyl Glycidyl Ether). This molecule serves as a high-value chiral building block for introducing the metabolically stable and lipophilic trifluoromethoxy (-OCF
A Chiral Fluorinated Building Block for Next-Generation Therapeutics
Executive Summary
The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often improving metabolic stability, membrane permeability, and binding affinity. The trifluoromethoxy (-OCF
2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane acts as a "chiral gateway," allowing researchers to graft this privileged -OCF
Chemical Profile & Strategic Value
| Property | Description |
| IUPAC Name | 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane |
| Common Name | o-Trifluoromethoxy Phenyl Glycidyl Ether |
| Molecular Formula | C |
| Molecular Weight | 234.17 g/mol |
| Physical State | Colorless to pale yellow oil |
| Chirality | Available as (R) or (S) via HKR (Hydrolytic Kinetic Resolution) |
| Key Functionality | Epoxide: Electrophilic trap for nucleophiles.-OCF |
Mechanism of Action in Drug Design
The -OCF
Experimental Protocols
Protocol A: Synthesis of Racemic 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane
Objective: To synthesize the racemic epoxide scaffold from commercially available phenol.
Reagents:
-
2-(Trifluoromethoxy)phenol (CAS: 19714-35-3)
-
Epichlorohydrin (Excess, serves as reactant and solvent)[1]
-
Potassium Carbonate (K
CO ) -
Tetrabutylammonium bromide (TBAB) - Phase transfer catalyst
Step-by-Step Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-(trifluoromethoxy)phenol (10.0 g, 56.1 mmol) in Epichlorohydrin (51.9 g, 561 mmol, 10 equiv).
-
Addition: Add finely ground K
CO (15.5 g, 112 mmol, 2.0 equiv) and TBAB (0.9 g, 5 mol%). -
Reaction: Heat the heterogeneous mixture to 100 °C for 4–6 hours. Monitor consumption of the phenol by TLC (Hexane:EtOAc 4:1).
-
Workup: Cool to room temperature. Filter off the inorganic salts and wash the filter cake with dichloromethane (DCM).
-
Concentration: Remove excess epichlorohydrin and solvent under reduced pressure (rotary evaporator). Note: Epichlorohydrin is toxic; use a rigorous trapping system.
-
Purification: Purify the crude oil via vacuum distillation (approx. 120–130 °C @ 0.5 mmHg) or flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the racemic epoxide as a clear oil.
-
Typical Yield: 85–92%
-
Protocol B: Enantioselective Resolution (Jacobsen HKR)
Objective: To resolve the racemate into the highly enantioenriched (S)-epoxide, the preferred isomer for
Principle: The (R,R)-Co(salen) catalyst preferentially hydrolyzes the (R)-epoxide to the diol, leaving the (S)-epoxide unreacted with high enantiomeric excess (ee).
Reagents:
-
Racemic Epoxide (from Protocol A)
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (Jacobsen's Catalyst)
-
Acetic Acid (to activate catalyst)
-
Distilled Water
Step-by-Step Procedure:
-
Catalyst Activation: In a flask, dissolve the Co(salen) complex (0.5 mol% relative to epoxide) in minimal toluene. Add Acetic Acid (2 equiv relative to catalyst) and stir open to air for 1 hour to generate the active Co(III)-salen species. Evaporate to dryness.
-
Reaction: Dissolve the Racemic Epoxide (10.0 g, 42.7 mmol) in THF (20 mL). Add the activated catalyst.
-
Hydrolysis: Cool to 0 °C. Slowly add Water (0.41 mL, 23.5 mmol, 0.55 equiv) dropwise.
-
Stirring: Allow the mixture to warm to room temperature and stir for 18–24 hours.
-
Workup: Dilute with hexanes and water. The (S)-epoxide remains in the organic phase; the (R)-diol partitions into the aqueous phase.
-
Separation: Separate layers. Extract the aqueous layer with hexanes. Combine organic layers, dry over MgSO
, and concentrate. -
Final Purification: Flash chromatography (Silica, 5% EtOAc/Hexane) isolates the pure (S)-epoxide .
-
Target: >99% ee (determined by chiral HPLC).
-
Yield: ~40-45% (theoretical max 50%).
-
Protocol C: Regioselective Ring Opening (Library Generation)
Objective: To synthesize a library of "Fluorinated Propranolol" analogs via aminolysis.
Reagents:
-
(S)-2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane
-
Amine Nucleophile (e.g., Isopropylamine, tert-Butylamine, Piperazine)
-
Solvent: Isopropanol or Ethanol
Step-by-Step Procedure:
-
Mixture: In a sealed pressure tube, dissolve (S)-Epoxide (1.0 equiv) in Isopropanol (0.5 M concentration).
-
Nucleophile Addition: Add the Amine (3.0 equiv). Excess amine prevents polymerization.
-
Heating: Seal the tube and heat to 60–80 °C for 12 hours.
-
Workup: Concentrate the reaction mixture to remove solvent and excess amine.
-
Salt Formation: Dissolve the residue in Et
O and treat with HCl/Dioxane to precipitate the hydrochloride salt of the amino-alcohol. Recrystallize from EtOH/Et O.
Visualizing the Workflow
The following diagram illustrates the transformation from the raw phenol to the final chiral bioactive library.
Caption: Workflow for converting 2-(trifluoromethoxy)phenol into a diverse library of chiral bioactive molecules via the Jacobsen HKR resolution.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Epoxidation | Polymerization of epichlorohydrin. | Ensure K |
| Low ee in HKR | Inactive catalyst or old racemic epoxide. | Reactivate Co(salen) with acetic acid/air. Distill racemic epoxide immediately before HKR to remove oligomers. |
| Regioselectivity Issues | Attack at the wrong carbon during ring opening. | Use protic solvents (MeOH, iPrOH) which hydrogen-bond to the epoxide oxygen, directing nucleophilic attack to the less hindered terminal carbon (S |
References
-
Jacobsen, E. N. (2002).[2] "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes." Journal of the American Chemical Society, 124(7), 1307–1315. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881–1886. Link
- Sheldon, R. A. (1993). "Chiral Technologies for the Synthesis of Optically Active Epoxides and Diols." Chiral Catalysis, 12, 1-30.
Sources
Application Notes & Protocols: A Guide to the Regioselective Ring-Opening of Trifluoromethyl-Substituted Epoxides
Abstract
The introduction of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry, imparting enhanced metabolic stability, lipophilicity, and binding affinity. Trifluoromethyl-substituted epoxides are highly valuable, versatile building blocks that provide access to a wide array of chiral trifluoromethylated structures. The high ring strain and the potent electronic influence of the CF₃ group make these epoxides susceptible to nucleophilic ring-opening, a reaction that can be precisely controlled to yield different constitutional isomers. This guide provides an in-depth analysis of the mechanistic principles governing the regioselectivity of this transformation and offers detailed, field-proven protocols for researchers in organic synthesis and drug development.
The Decisive Role of the Trifluoromethyl Group: Mechanistic Principles and Regioselectivity
The synthetic utility of trifluoromethyl-substituted epoxides hinges on the ability to selectively control which of the two epoxide carbons the incoming nucleophile attacks. This regioselectivity is not arbitrary; it is dictated by the reaction conditions, which in turn determine whether the reaction proceeds through a pathway with Sₙ1-like or Sₙ2-like character.[1] The powerful electron-withdrawing nature of the CF₃ group is the primary determinant of the reaction's outcome.
-
Under Acidic Conditions (Sₙ1-like Pathway): In the presence of a Brønsted or Lewis acid, the epoxide oxygen is protonated or coordinated, making it a significantly better leaving group.[2][3][4] This activation facilitates the cleavage of the C-O bond, leading to the formation of a partial positive charge (a carbocation-like transition state) on the adjacent carbons. The CF₃ group, despite its inductive electron-withdrawing effect, can stabilize an adjacent positive charge through hyperconjugation and by polarizing the C-CF₃ bond. Consequently, the carbocation character is more pronounced at the tertiary, CF₃-bearing carbon. Weak nucleophiles will preferentially attack this more electrophilic, more substituted position.[5][6]
-
Under Basic or Neutral Conditions (Sₙ2-like Pathway): With strong, negatively charged nucleophiles (e.g., Grignard reagents, alkoxides) or in the absence of an acid catalyst, the reaction proceeds via a direct bimolecular nucleophilic substitution (Sₙ2).[7][8][9] In this scenario, steric hindrance is the dominant factor. The nucleophile attacks the less sterically encumbered carbon—the methylene (CH₂) position—from the backside, leading to the opposite regioisomer.[1][5][8]
The ability to steer the reaction towards a desired regioisomer by simply choosing the right catalyst and nucleophile is a powerful tool for the synthetic chemist.
Caption: Regioselectivity control in epoxide ring-opening.
Experimental Protocols: Ring-Opening with Nitrogen Nucleophiles
The synthesis of β-amino-α-trifluoromethyl alcohols is of paramount importance, as this motif is a key component in many bioactive compounds. The ring-opening of trifluoromethyl epoxides with amines is a direct and efficient route to these valuable products.[10]
Protocol 1: Lewis Acid-Catalyzed Regioselective Opening with an Aromatic Amine
This protocol leverages a Lewis acid catalyst to activate the epoxide, promoting a highly regioselective attack by a moderately nucleophilic aromatic amine at the trifluoromethyl-substituted carbon.
Rationale: Lewis acids like Aluminum triflate (Al(OTf)₃) or Zinc(II) perchlorate coordinate to the epoxide oxygen, enhancing the electrophilicity of the ring carbons and favoring an Sₙ1-like pathway.[11][12] Aromatic amines are ideal nucleophiles in this context as they are less prone to catalyst poisoning compared to their aliphatic counterparts.[13]
Materials:
-
3,3,3-Trifluoro-1,2-epoxypropane (1.0 mmol, 1.0 equiv)
-
Aniline (1.1 mmol, 1.1 equiv)
-
Aluminum triflate (Al(OTf)₃) (0.05 mmol, 5 mol%)
-
Dichloromethane (DCM), anhydrous (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add anhydrous DCM (3 mL) and Al(OTf)₃ (5 mol%).
-
Stir the mixture until the catalyst is fully dissolved or suspended.
-
Add the trifluoromethyl-substituted epoxide (1.0 mmol) to the solution via syringe.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add aniline (1.1 mmol) dropwise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-amino alcohol.
Caption: Workflow for Lewis acid-catalyzed aminolysis.
Protocol 2: Solvent-Free Ring-Opening with an Aliphatic Amine
This environmentally friendly protocol is effective for more nucleophilic aliphatic amines and typically proceeds without a catalyst, favoring attack at the less hindered carbon.[13][14]
Rationale: Strong nucleophiles like aliphatic amines do not require prior activation of the epoxide. The reaction follows a classic Sₙ2 mechanism where the nucleophile attacks the sterically most accessible carbon (the CH₂ position), driven by the relief of ring strain.[7][8]
Materials:
-
3,3,3-Trifluoro-1,2-epoxypropane (1.0 mmol, 1.0 equiv)
-
Benzylamine (1.0 mmol, 1.0 equiv)
-
Dichloromethane (for workup)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a clean vial equipped with a magnetic stir bar, add the trifluoromethyl-substituted epoxide (1.0 mmol).
-
Add benzylamine (1.0 mmol) directly to the epoxide.
-
Stir the neat mixture at room temperature for 2-6 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary.
-
Monitor the reaction by TLC or GC-MS until the starting epoxide is consumed.
-
After completion, dilute the reaction mixture with dichloromethane (15 mL).
-
Wash the organic layer with water (10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
The resulting crude product is often of high purity, but can be further purified by column chromatography if needed.
| Parameter | Protocol 1 (Aromatic Amine) | Protocol 2 (Aliphatic Amine) | Reference |
| Catalyst | Lewis Acid (e.g., Al(OTf)₃) | None (or mild solid acid) | [11][14] |
| Nucleophile Strength | Moderate | Strong | |
| Reaction Conditions | Anhydrous Solvent (DCM) | Solvent-Free (Neat) | [13] |
| Temperature | 0 °C to Room Temp. | Room Temp. to 50 °C | |
| Primary Site of Attack | C-CF₃ (More substituted) | CH₂ (Less substituted) | [1][5] |
| Mechanism | Sₙ1-like | Sₙ2-like | [1][8] |
| Typical Yield | 75-95% | 80-98% | [11][13] |
Experimental Protocols: Ring-Opening with Carbon Nucleophiles
Creating new carbon-carbon bonds is fundamental to building molecular complexity. Organometallic reagents are excellent carbon-based nucleophiles for epoxide ring-opening.
Protocol 3: Ring-Opening with a Grignard Reagent
This protocol describes the addition of an alkyl or aryl group to the epoxide, a robust method for extending carbon chains.
Rationale: Grignard reagents (R-MgBr) are potent, hard nucleophiles that react readily with epoxides. As strong nucleophiles under basic/neutral conditions, they exclusively attack the less sterically hindered carbon of the epoxide ring in a classic Sₙ2 fashion.[8][15] The reaction must be performed under strictly anhydrous conditions, and a final acidic workup is required to protonate the resulting alkoxide.[15]
Materials:
-
3,3,3-Trifluoro-1,2-epoxypropane (1.0 mmol, 1.0 equiv)
-
Phenylmagnesium bromide (1.0 M in THF, 1.2 mL, 1.2 mmol)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a stir bar, dropping funnel, and nitrogen inlet, add the trifluoromethyl epoxide (1.0 mmol) dissolved in anhydrous THF (3 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Add the phenylmagnesium bromide solution (1.2 mmol) to the dropping funnel and add it dropwise to the stirred epoxide solution over 15 minutes.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Best Practices and Safety Considerations
-
Reagent Handling: Trifluoromethyl-substituted epoxides can be volatile and should be handled in a well-ventilated fume hood. Lewis acids are often moisture-sensitive and should be handled under an inert atmosphere. Grignard reagents are highly reactive with water and protic solvents and require strict anhydrous techniques.
-
Reaction Monitoring: TLC is the most common method for monitoring these reactions. A suitable stain (e.g., potassium permanganate or ceric ammonium molybdate) is often required to visualize the products, as the CF₃ group can quench UV fluorescence.
-
Temperature Control: Many epoxide opening reactions are exothermic. Maintaining proper temperature control, especially during the addition of reagents, is crucial to prevent side reactions and ensure safety.
-
Purification: The resulting trifluoromethylated alcohols can sometimes be challenging to purify due to their polarity and potential for hydrogen bonding with the silica gel stationary phase. Using a solvent system with a small amount of a polar modifier (e.g., methanol in DCM or triethylamine in ethyl acetate/hexanes) can improve chromatographic resolution.
References
-
Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry. [Link]
-
Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. SciELO. [Link]
-
Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Aromatic Amines in Nitromethane. PMC. [Link]
-
Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. MDPI. [Link]
-
Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Taylor & Francis Online. [Link]
-
Ring-opening of Epoxides Mediated by Frustrated Lewis Pairs. Helda. [Link]
-
Down‐stream transformations of chiral trifluoromethyl epoxides. ResearchGate. [Link]
-
Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. The Doyle Group. [Link]
-
A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry. [Link]
-
Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Preprints.org. [Link]
-
Ring‐opening of Epoxides Mediated by Frustrated Lewis Pairs. ResearchGate. [Link]
-
Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Moodle@Units. [Link]
-
Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane. ResearchGate. [https://www.researchgate.net/publication/252033604_Synthesis_of_Polyfluorinated_Tertiary_Alcohols_Using_Ring_Opening_Reactions_of_22-Bis trifluoromethyloxirane]([Link] trifluoromethyloxirane)
-
Practical Stereoselective Synthesis of an α-Trifluoromethyl-α-alkyl Epoxide via a Diastereoselective Trifluoromethylation Reaction. ACS Publications. [Link]
-
Asymmetric catalysis of epoxide ring-opening reactions. PubMed. [Link]
-
An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles. Royal Society of Chemistry. [Link]
-
Asymmetric Synthesis of Tetrasubstituted Trifluoromethylated Epoxides. Thieme. [Link]
-
Synthesis of β-trifluoromethyl alcohols. Organic Chemistry Portal. [Link]
-
Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. PMC. [Link]
-
Photoredox catalyzed synthesis of β-trifluoromethyl β-aminoketones from N-trifluoroethyl hydroxylamine reagent and silyl enol ethers. Royal Society of Chemistry. [Link]
-
Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]
-
Silver-Mediated Trifluoromethoxylation of Aryl Nucleophiles and Synthesis of 3-Deoxy-3-Fluoromorphine. Harvard DASH. [Link]
-
Lewis acid catalysed rearrangement of epoxides: A mechanistic study. University of Canterbury Research Repository. [Link]
-
Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Nature. [Link]
-
Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. Beilstein Journals. [Link]
-
Why do epoxides undergo ring opening with nucleophiles?. TutorChase. [Link]
-
15.8: Opening of Epoxides. Chemistry LibreTexts. [Link]
-
Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. MDPI. [Link]
-
Epoxides: Small Rings to Play with under Asymmetric Organocatalysis. ACS Publications. [Link]
-
13.6 Ring Opening of Epoxides. YouTube. [Link]
-
Reaction of epoxides with nucleophiles under basic conditions. Master Organic Chemistry. [Link]
-
Aluminium triflate: a remarkable Lewis acid catalyst for the ring opening of epoxides by alcohols. Royal Society of Chemistry. [Link]
-
Cobalt Catalyst Determines Regioselectivity in Ring Opening of Epoxides with Aryl Halides. ACS Publications. [Link]
-
Opening of Epoxides With Acid. Master Organic Chemistry. [Link]
-
Regioselectivity of Epoxide Ring‐Openings via SN2 Reactions Under Basic and Acidic Conditions. ResearchGate. [Link]
-
Regioselective Nucleophilic Ring Opening of Epoxides and Aziridines derived from Homoallylic Alcohols. DTU Research Database. [Link]
-
Ring-opening reactions of epoxides: Strong nucleophiles. Khan Academy. [Link]
-
Ring opening of epoxides with C-nucleophiles. PubMed. [Link]
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Purification Strategies for Trifluoromethoxylated Epoxides: A Guide for Synthetic and Medicinal Chemists
An Application and Protocol Guide
Introduction: The Purification Challenge
Trifluoromethoxylated epoxides are increasingly vital building blocks in medicinal chemistry and materials science. The trifluoromethoxy (OCF3) group, often considered a "super-methyl" group, can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Epoxides, as versatile electrophilic intermediates, enable the stereoselective introduction of complex functionalities.[2][3]
However, the unique physicochemical properties conferred by the OCF3 group present distinct challenges for purification. The high electronegativity and steric bulk of the OCF3 moiety can alter the polarity, volatility, and stability of the parent epoxide, often rendering standard purification protocols suboptimal. This guide provides a detailed overview of robust methods for purifying trifluoromethoxylated epoxides, emphasizing the rationale behind procedural choices to ensure high purity and recovery.
Foundational Principles: Understanding the Molecule
The success of any purification strategy hinges on understanding the target molecule's properties. The OCF3 group's influence is paramount:
-
Lipophilicity: The OCF3 group dramatically increases lipophilicity, which dictates solubility and interaction with chromatographic stationary phases.
-
Polarity: While highly fluorinated, the ether linkage provides a polar site. The overall polarity is a nuanced balance that must be exploited for chromatographic separation.
-
Stability: Epoxides are susceptible to ring-opening by nucleophiles, acids, and bases. The electron-withdrawing nature of the OCF3 group can modulate the electrophilicity of the epoxide carbons. Purification conditions must be sufficiently mild to preserve the oxirane ring.[4]
-
Volatility: The presence of the OCF3 group can increase the volatility of smaller molecules, making distillation a viable option.
Purification Methodologies: A Comparative Overview
The choice of purification method is dictated by the physical state, stability, and impurity profile of the trifluoromethoxylated epoxide. A multi-tiered approach, starting with a crude cleanup and followed by a high-resolution technique, is often necessary.
Table 1: Comparison of Primary Purification Methods
| Method | Principle | Best Suited For | Key Advantages | Major Limitations |
| Flash Column Chromatography | Adsorption; partitioning based on polarity.[5] | Most small to medium-scale purifications; separation of non-volatile impurities. | High resolution, versatile, applicable to a wide range of polarities. | Can cause decomposition on acidic silica; potential for product loss on the column. |
| Distillation (Vacuum/Fractional) | Separation based on differences in boiling points. | Volatile, thermally stable liquid epoxides; large-scale purification.[6] | Highly scalable, cost-effective, can remove non-volatile baseline impurities effectively.[7] | Not suitable for thermally labile compounds; requires significant boiling point differences for effective separation. |
| Crystallization/Recrystallization | Differential solubility of the compound and impurities in a solvent system.[8] | Solid epoxides with good crystalline character. | Can yield exceptionally pure material; highly scalable. | Product must be a solid; can suffer from low recovery; finding a suitable solvent can be challenging. |
Experimental Protocols and Workflows
General Purification and Analysis Workflow
The following diagram illustrates a typical workflow from the post-reaction mixture to the final, validated pure compound.
Figure 1: General workflow for the purification and analysis of trifluoromethoxylated epoxides.
Protocol: Flash Column Chromatography
This is the most common laboratory-scale technique. The key is selecting an appropriate stationary phase and eluent system to maximize separation while minimizing the risk of epoxide degradation.
Causality Behind Choices:
-
Stationary Phase: Standard silica gel is acidic and can catalyze epoxide ring-opening. For sensitive substrates, it is crucial to use deactivated silica (e.g., by pre-treating with a triethylamine-hexane mixture) or an alternative like neutral alumina.
-
Eluent System: Due to the lipophilic OCF3 group, trifluoromethoxylated epoxides are typically less polar than their non-fluorinated analogs. Eluent systems with low to moderate polarity, such as ethyl acetate/hexanes or dichloromethane/hexanes, are common starting points.
Step-by-Step Protocol:
-
TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of ~0.25-0.35 for the target epoxide.
-
Column Packing: Select a column size appropriate for the amount of crude material (typically a 40-100:1 ratio of silica to crude material by weight). Pack the column with silica gel as a slurry in the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane). Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel ("dry loading"). This often leads to better resolution.
-
Elution: Start with a low-polarity mobile phase (e.g., 100% hexanes) and gradually increase the polarity (gradient elution). This is more effective than isocratic (constant polarity) elution for separating compounds with different polarities.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Table 2: Common Eluent Systems for Silica Gel Chromatography
| Eluent System | Polarity | Typical Use Case |
| Ethyl Acetate / Hexanes | Low to Medium | The most common starting point for a wide range of epoxides. |
| Dichloromethane / Hexanes | Low to Medium | Good for highly lipophilic compounds; DCM helps with solubility. |
| Ether / Hexanes | Low to Medium | Diethyl ether can sometimes provide different selectivity compared to ethyl acetate. |
Protocol: Vacuum Distillation
This method is ideal for purifying thermally stable, volatile liquid epoxides on a larger scale.
Causality Behind Choices:
-
Vacuum Application: Applying a vacuum lowers the boiling point of the liquid, allowing distillation to occur at a lower temperature. This is critical for preventing thermal decomposition, a common fate for complex organic molecules at high temperatures.[9]
-
Fractional Distillation: For separating compounds with close boiling points (e.g., diastereomers), a fractional distillation column (e.g., Vigreux) provides multiple theoretical plates, enhancing separation efficiency.
Step-by-Step Protocol:
-
Apparatus Setup: Assemble a distillation apparatus suitable for vacuum. Ensure all glass joints are properly sealed with vacuum grease.
-
Crude Material Charging: Charge the distillation flask with the crude epoxide and a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Vacuum Application: Slowly and carefully apply vacuum from a vacuum pump, protecting it with a cold trap.
-
Heating: Gently heat the distillation flask using an oil bath. Monitor the temperature of both the pot and the distillation head.
-
Fraction Collection: Collect distinct fractions as the vapor temperature stabilizes. The desired epoxide should distill at a constant temperature and pressure.
-
Analysis: Analyze the collected fractions for purity before combining them.
Method Selection Strategy
Choosing the right purification method is crucial for success. The following decision tree provides a logical framework based on the epoxide's properties.
Sources
- 1. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visible-light-mediated catalyst-free synthesis of trifluoromethyl(spiro)-epoxides bearing contiguous quaternary centers - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. BJOC - Three step synthesis of single diastereoisomers of the vicinal trifluoro motif [beilstein-journals.org]
- 5. Purification & Characterization | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. US4369096A - Process for the purification of epoxides - Google Patents [patents.google.com]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 8. jelsciences.com [jelsciences.com]
- 9. orgsyn.org [orgsyn.org]
developing novel catalysts for trifluoromethoxylation
Application Note: Next-Generation Catalytic Strategies for Trifluoromethoxylation
Abstract
The trifluoromethoxy group (-OCF
Part 1: Strategic Catalyst & Reagent Design
The Stability-Reactivity Paradox
The central challenge in trifluoromethoxylation is the "fluoride elimination" pathway. Transition metal complexes bearing an -OCF
Key Design Principles:
-
Hard/Soft Mismatch: The -OCF
anion is a hard nucleophile. Soft metals (Pd, Pt) often struggle to bind it effectively without specific ancillary ligands. Harder metals (Ag, Cu) or high-valent species (Ni , Ag ) are preferred. -
Radical Pathways: Bypassing the M-OCF
bond entirely by generating the trifluoromethoxy radical ( OCF ) is a dominant strategy in modern photoredox catalysis.
Reagent Selection Matrix
Selecting the correct OCF
| Reagent | State | Stability | Reactivity Profile | Best Application |
| TFMT (Trifluoromethyl triflate) | Liquid | Low (Volatile) | High (Electrophilic) | Ag-mediated coupling; Hazardous |
| TFBz (Trifluoromethyl benzoate) | Liquid/Solid | High | Moderate | Nucleophilic substitution; Shelf-stable alternative |
| Pyridinium Reagents (e.g., Ngai Reagent) | Solid | High | Radical Precursor | Photoredox C-H activation; Late-stage functionalization |
| BTMP (Bis-trifluoromethyl peroxide) | Gas/Liq | Low (Explosive) | Radical Source | Industrial radical processes; High Risk |
Part 2: Protocol A – Photoredox C-H Trifluoromethoxylation
Objective: Direct introduction of -OCF
Mechanistic Workflow
The catalytic cycle relies on a single-electron transfer (SET) from the excited photocatalyst to the OCF
Figure 1: Visible-light induced radical trifluoromethoxylation cycle utilizing a redox-active N-OCF
Standard Operating Procedure (SOP)
Materials:
-
Catalyst:
-Ir(ppy) (1.0 mol%) or Ru(bpy) (PF ) . -
Reagent: N-trifluoromethoxy-4-cyanopyridinium triflate (Ngai Reagent) or equivalent.
-
Solvent: Acetonitrile (MeCN) or DCM:MeCN (1:1). Degassed.
-
Light Source: 24W Blue LED (approx. 450 nm).
Step-by-Step Protocol:
-
Setup: In a nitrogen-filled glovebox, charge a 10 mL borosilicate vial with the arene substrate (0.2 mmol, 1.0 equiv), the N-OCF
reagent (1.5 equiv), and the photocatalyst (1-2 mol%). -
Solvation: Add degassed MeCN (2.0 mL, 0.1 M concentration). Seal the vial with a Teflon-lined cap.
-
Irradiation: Place the vial 2-3 cm from the Blue LED source. Use a fan to maintain temperature at 25-30 °C. Irradiate for 12-24 hours.
-
Note: Reaction progress can be monitored by
F NMR (Standard: -trifluorotoluene, -63.7 ppm). The product signal typically appears between -56 and -59 ppm.
-
-
Workup: Dilute with Et
O, wash with saturated NaHCO to remove pyridinium byproducts, and dry over Na SO . -
Purification: Concentrate and purify via silica gel chromatography. Caution: OCF
compounds are often volatile; avoid prolonged high-vacuum exposure.
Troubleshooting:
-
Low Conversion: Check oxygen levels. Radical species are quenched by O
. Ensure rigorous degassing (freeze-pump-thaw x3). -
Regioselectivity Issues: The
OCF radical is electrophilic. It favors electron-rich positions (ortho/para to donors).[3] For electron-deficient arenes, this protocol is less effective; consider the Nickel protocol below.
Part 3: Protocol B – Nickel-Catalyzed Cross-Coupling
Objective: Conversion of aryl halides (Ar-I, Ar-Br) to aryl trifluoromethyl ethers. Mechanism: Ni(0)/Ni(II) or Ni(I)/Ni(III) redox cycle. This method is superior for position-specific installation on complex scaffolds.
Strategic Considerations
Nickel is prone to forming strong Ni-F bonds. To prevent the decomposition of the OCF
Experimental Protocol
Materials:
-
Catalyst Precursor: Ni(cod)
(10 mol%).[4] Handle in Glovebox. -
Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (15 mol%).
-
Reagent: AgOCF
(prepared in situ) or TFBz (Trifluoromethyl benzoate) + CsF.-
Recommended: Use AgOCF
(generated from AgF + TFMT or AgF + TFBz) as the transmetallating agent.
-
-
Substrate: Aryl Bromide (0.2 mmol).
Step-by-Step Protocol:
-
Catalyst Formation: In a glovebox, mix Ni(cod)
(5.5 mg) and dppf (16.6 mg) in Toluene (1.0 mL). Stir for 15 mins until the solution turns deep orange/red. -
Transmetallation Setup: Add the Aryl Bromide (1.0 equiv) and the OCF
source (e.g., AgOCF , 2.0 equiv).-
Alternative: If using TFBz, add TFBz (2.0 equiv), CsF (3.0 equiv), and AgF (10 mol% co-catalyst).
-
-
Reaction: Seal the tube and heat to 80 °C for 12 hours.
-
Filtration: Cool to room temperature. Filter through a Celite pad to remove metal salts. Rinse with EtOAc.
-
Analysis: Analyze by GC-MS or
F NMR.
Validation Check:
-
Self-Validating Step: If the reaction turns black and precipitates metal mirrors, the catalyst has decomposed. Increase ligand loading or switch to a more rigid ligand (e.g., terpyridine) to stabilize the Ni center.
Part 4: Data Visualization & Screening Workflow
To accelerate catalyst discovery, use a High-Throughput Experimentation (HTE) approach.
Figure 2: HTE workflow for optimizing trifluoromethoxylation conditions.
References
-
Photoredox Trifluoromethoxyl
-
Silver-Medi
- Source: American Chemical Society (ACS)
- Title: Elementary Steps of Silver- and Gold-Mediated Trifluoromethyl
-
URL:[Link]
-
Nickel-C
- Source: Royal Society of Chemistry (RSC)
- Title: Nickel-catalyzed trifluoromethylthiolation of Csp2–O bonds (Mechanistic parallel for OCF3)
-
URL:[Link]
-
Reagent Development (TFBz)
-
General Review of OCF3 Synthesis
Sources
- 1. Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. Silver-Mediated Trifluoromethylation of Arenes using TMSCF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Trifluoromethyl Nonaflate: A New and Practical Trifluoromethoxylating Reagent and its Application to the Regio- and Stereoselective Synthesis of Trifluoromethoxylated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent progress in trifluoromethylation: strategies and Applications - Wechem [m.wechemglobal.com]
- 10. mdpi.com [mdpi.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. mdpi.com [mdpi.com]
High-Throughput Screening of Trifluoromethoxy-Substituted Libraries: Overcoming Physicochemical Challenges to Unlock Novel Chemical Space
APPLICATION NOTE: AN-HTS-OCF3-001
-NMR ValidationAbstract
The trifluoromethoxy group (
Introduction: The "Super-Halogen" Advantage
The
Why Screen Compounds?
-
Lipophilicity Modulation: With a Hansch
value of +1.04, the group is significantly more lipophilic than a methyl (+0.56) or chloro (+0.71) group. This facilitates membrane permeability, crucial for CNS targets and intracellular receptors. -
Conformational Orthogonality: Unlike the planar methoxy group (
), the group typically adopts a conformation orthogonal to the aromatic ring due to electronic repulsion and hyperconjugation.[2] This creates unique 3D vectors for binding pockets that flat aromatic systems cannot access. -
Metabolic Blockade: The strong C-F bonds prevent oxidative metabolism (e.g., O-dealkylation) common to methoxy groups, extending the half-life of the compound.
The HTS Paradox
While beneficial for efficacy, the high lipophilicity of
Library Management & Preparation
Synthesis & Purity
Modern radical trifluoromethoxylation methods (e.g., photoredox catalysis) have expanded library diversity. However, residual metal catalysts (Ag, Cu) can interfere with fluorescence assays.
-
Requirement: Ensure all library compounds undergo metal scavenging post-synthesis.
-
QC Step: Purity >90% by LC-MS is mandatory.
Liquid Handling (The "Sticky" Problem)
compounds adhere to standard polypropylene tips.-
Protocol: Use Low-Retention Tips for all transfers.
-
Automation: Acoustic liquid handling (e.g., Labcyte Echo) is preferred to eliminate tip-contact loss.
-
Solvent: Store stocks in 100% DMSO. Avoid intermediate dilutions in water; dilute directly from DMSO into the assay buffer to minimize "crash-out" time.
Protocol A: Kinetic Solubility Profiling (Nephelometry)
Before the primary screen, you must determine the solubility limit. Screening above this limit yields noise, not data.
Objective: Determine the maximum concentration (
-
Preparation: Prepare a 10 mM stock of the
compound in DMSO.[5] -
Dilution Series: Create a 2-fold dilution series in a clear-bottom 96-well plate.
-
Buffer Addition: Add assay buffer (e.g., PBS or HEPES, pH 7.4) to reach a final DMSO concentration of 1% (standard HTS condition).
-
Incubation: Shake at 600 rpm for 90 minutes at RT.
-
Detection: Measure forward light scatter (Nephelometry) at 633 nm or absorbance at 600 nm (turbidimetry).
-
Analysis: Plot Signal vs. Concentration. The inflection point where scatter increases baseline is the Solubility Limit .
Note: If the Solubility Limit is
Protocol B: The Primary Screen & Aggregation Counter-Screen
We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This ratiometric readout is resistant to compound autofluorescence, a common issue with complex synthetic libraries.
Workflow Logic
To distinguish true binders from "aggregators" (compounds that form micelles and sequester the enzyme), we employ a "Detergent Sensitivity" counter-screen.
Step-by-Step Protocol
Reagents:
-
Target Protein (e.g., His-tagged Kinase).
-
Tracer (Fluorophore-labeled ligand/substrate).[6]
-
Detection Antibodies (Europium-labeled anti-His).
-
Detergent: Triton X-100 or Tween-20 (freshly prepared).
Procedure:
-
Plate Prep: Dispense 100 nL of compound (in DMSO) into a 384-well low-volume white plate (Low Binding).
-
Reagent Dispense: Add 5
L of Protein + Antibody mix. -
Incubation 1: Incubate 15 mins.
-
Tracer Addition: Add 5
L of Tracer. -
Incubation 2: Incubate 60 mins at RT (protected from light).
-
Read: Measure TR-FRET (Excitation: 337 nm; Emission 1: 615 nm, Emission 2: 665 nm).
-
Counter-Screen (Parallel Plate): Repeat steps 1-6, but include 0.01% Triton X-100 in the assay buffer.
Interpretation:
-
True Hit: Activity is maintained in both the standard and detergent-containing buffer.
-
Aggregator (False Positive): Activity is observed in standard buffer but disappears in the presence of detergent (detergent breaks up the colloidal aggregate).
Protocol C: Orthogonal Validation via -NMR
This is the "Gold Standard" for trifluoromethoxy compounds. Since biological systems lack endogenous fluorine,
Technique: Ligand-Observed
-
Sample: Mix Compound (
) + Target Protein ( ) in /Buffer. -
Control: Compound (
) in buffer alone. -
Measurement: Acquire 1D
spectrum. -
Result:
-
Binder: The
signal will broaden significantly or shift (chemical shift perturbation) in the presence of protein due to the slower tumbling rate of the protein-ligand complex. -
Non-Binder: The signal remains sharp and identical to the control.
-
Visualizing the Workflow
Diagram 1: Library QC and Preparation
This workflow ensures only "screenable" compounds enter the pipeline.
Caption: Figure 1. Pre-screening QC cascade. Critical solubility checkpoints prevent insoluble compounds from entering the HTS queue.
Diagram 2: The Screening Cascade
The logic flow for distinguishing true hits from artifacts.
Caption: Figure 2. HTS Decision Tree. The inclusion of a detergent counter-screen and 19F-NMR validation is specific to handling lipophilic -OCF3 compounds.
Data Analysis & SAR Interpretation
When analyzing data from
-
The "Magic Switch": A gain in potency (
) when switching from to usually indicates a specific hydrophobic interaction or a conformational lock, rather than just general lipophilicity. -
Hill Slope Warning: In dose-response curves, a Hill slope
is a red flag for aggregation or precipitation, common with these fluorinated compounds.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
-
Feng, B., et al. (2007). A high-throughput screen for aggregation-based inhibition in a large compound library.[8] Nature Chemical Biology. [Link]
-
Dalvit, C., et al. (2006). Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications. Current Pharmaceutical Design. [Link]
-
Togni, A. (2012).[9] Reagents for the Direct Trifluoromethylation of Organic Compounds.[3][10] Chemical Reviews. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. nbinno.com [nbinno.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifechemicals.com [lifechemicals.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Phase-Transfer Catalysis in Glycidyl Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The synthesis of glycidyl ethers, pivotal intermediates in the pharmaceutical and fine chemical industries, is significantly enhanced through the application of Phase-Transfer Catalysis (PTC).[1][2] This method offers a robust, efficient, and often more environmentally benign alternative to traditional synthetic routes, such as those employing Lewis acids or stoichiometric amounts of expensive and hazardous bases.[2][3] PTC facilitates the reaction between two immiscible reactants—typically an alcohol or phenol in an organic phase and an inorganic base (e.g., NaOH) in an aqueous or solid phase—by transporting the nucleophilic alkoxide or phenoxide ion across the phase boundary to react with epichlorohydrin.[3] This application note provides an in-depth overview of the PTC mechanism in glycidyl ether synthesis, detailed experimental protocols for both aliphatic and aromatic glycidyl ethers, and a discussion of key process optimization parameters.
Introduction: The Advantage of Phase-Transfer Catalysis
Glycidyl ethers are crucial building blocks in organic synthesis, valued for the reactive epoxide ring that can be opened by various nucleophiles. Their applications range from the production of epoxy resins to key intermediates in the synthesis of pharmaceuticals like beta-blockers and other bioactive molecules.[2]
Traditional synthesis methods often suffer from several drawbacks, including the need for anhydrous conditions, expensive aprotic solvents, or dangerous reagents like metal hydrides to generate the nucleophilic alkoxide.[3] The Lewis acid-catalyzed route can also lead to polymerization and the formation of halohydrin ether by-products.[2]
Phase-Transfer Catalysis (PTC) elegantly circumvents these issues. By employing a catalytic amount of a phase-transfer agent, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), the reaction can be performed under mild, heterogeneous conditions.[1][2][4]
Key Advantages of the PTC Method:
-
Mild Reaction Conditions: Reactions are often conducted at or near room temperature, reducing energy consumption and minimizing side reactions.[4]
-
Elimination of Hazardous Reagents: Inexpensive and safer bases like sodium hydroxide or potassium hydroxide can be used, often in aqueous solutions or as solid pellets.[3]
-
Solvent Flexibility & Solvent-Free Options: The reaction can be performed in simple organic solvents or, in some cases, without any organic solvent at all, using the liquid reactants as the organic phase.[2][5][6] This aligns with green chemistry principles by reducing volatile organic compound (VOC) emissions.
-
High Yields and Purity: PTC methods are known for producing high yields of the desired glycidyl ether with simplified workup procedures, as the by-products (like NaCl) are typically confined to the inorganic phase.[2][6]
-
Simplified Workup: Separation of the organic product from the solid or aqueous inorganic phase is straightforward, often requiring simple filtration or phase separation.[2][6]
The Mechanism of PTC-Mediated Glycidyl Ether Synthesis
The synthesis proceeds via a two-step, in-situ process occurring in a heterogeneous system. The phase-transfer catalyst is the key that unlocks the reaction between the phase-separated reactants.
-
Anion Generation and Phase Transfer: In the inorganic phase (or at the solid-liquid interface), the alcohol (R-OH) is deprotonated by the base (e.g., NaOH) to form an alkoxide anion (RO⁻). The lipophilic cation (Q⁺) of the phase-transfer catalyst (e.g., tetrabutylammonium from TBAB) pairs with the alkoxide anion. This newly formed, organic-soluble ion pair, [Q⁺OR⁻], is then transported from the inorganic phase into the bulk organic phase.
-
Nucleophilic Attack and Epoxidation: In the organic phase, the highly reactive, "naked" alkoxide anion attacks the primary carbon of epichlorohydrin in a classic SN2 reaction, displacing the chloride and opening the epoxide ring to form a chlorohydrin intermediate. A second molecule of base (or the initially formed alkoxide) then facilitates an intramolecular SN2 reaction (dehydrochlorination), where the newly formed alkoxide attacks the carbon bearing the chlorine, displacing it and re-forming the epoxide ring to yield the final glycidyl ether product.
The catalyst cation (Q⁺) then pairs with the displaced chloride ion (Cl⁻) and migrates back to the inorganic phase to repeat the catalytic cycle.
Caption: Mechanism of PTC-mediated glycidyl ether synthesis.
Experimental Protocols
Safety Precaution: Epichlorohydrin is a highly toxic, flammable, and carcinogenic compound.[7][8][9] It is also a skin, eye, and respiratory irritant.[7][10] All manipulations must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and epichlorohydrin-resistant gloves (e.g., butyl rubber or polyvinyl alcohol; do not use nitrile or neoprene).[7][11] Ensure an emergency eyewash and safety shower are immediately accessible.[11] Sodium hydroxide is highly corrosive and can cause severe burns.[12] Handle with care.
Protocol 1: Solvent-Free Synthesis of Octadecyl Glycidyl Ether
This protocol is adapted from an improved, solvent-free PTC method that produces high yields and simplifies product isolation.[2][6]
-
Materials:
-
Octadecanol (1-Octadecanol): 163.9 g (0.60 mol)
-
Sodium Hydroxide (NaOH), beads or pellets: 56.9 g (1.38 mol)
-
Tetrabutylammonium Bromide (TBAB): 1.20 g (3.75 mmol)
-
Epichlorohydrin: 112.2 g (1.20 mol)
-
n-Hexane (for extraction)
-
-
Equipment:
-
1 L three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer or thermocouple
-
Heating mantle
-
Dropping funnel
-
Condenser
-
-
Procedure:
-
Equip the flask with the mechanical stirrer, thermometer, and condenser.
-
Charge the flask with octadecanol (163.9 g).
-
Begin stirring and heat the octadecanol to 60°C until it is fully melted and homogenous.
-
Carefully add the solid sodium hydroxide (56.9 g) and tetrabutylammonium bromide (1.20 g) to the molten alcohol.
-
Stir the resulting slurry vigorously for 30 minutes at 60°C.
-
Attach the dropping funnel containing epichlorohydrin (112.2 g). Add the epichlorohydrin dropwise to the reaction mixture over a period of 30-45 minutes, ensuring the reaction temperature is maintained at 60°C. The reaction is exothermic; control the addition rate to prevent a temperature spike.
-
After the addition is complete, continue stirring the mixture at 60°C. Monitor the reaction progress by taking small aliquots and analyzing by GC or TLC (approximately 2-4 hours). The reaction is complete when the consumption of the starting alcohol ceases.
-
Cool the reaction mixture to room temperature. The mixture will solidify.
-
Add 250 mL of n-hexane to the flask and stir to dissolve the organic product, breaking up the solid mass.
-
Filter the mixture to remove the solid by-products (NaCl and excess NaOH).
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 150 mL) to remove any remaining salts and base.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation (134–136°C at 0.054 mmHg) to yield pure octadecyl glycidyl ether.[2] Expected yield: ~91-92%.[2][6]
-
Protocol 2: Liquid-Liquid PTC Synthesis of Guaiacol Glycidyl Ether
This protocol demonstrates the synthesis of an aryl glycidyl ether using a liquid-liquid PTC system and is adapted from Yadav et al.[1]
-
Materials:
-
Guaiacol: 12.4 g (0.1 mol)
-
Epichlorohydrin: 9.25 g (0.1 mol)
-
Sodium Hydroxide (NaOH): 8.0 g (0.2 mol)
-
Tetrabutylammonium Bromide (TBAB): 4.52 g (0.014 mol)
-
Sodium Chloride (NaCl): 35.1 g (0.6 mol)
-
Toluene: 150 mL
-
Deionized Water: 150 mL
-
n-Decane (internal standard for GC, optional): ~3.8 g (0.03 mol)
-
-
Equipment:
-
500 mL three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Heating mantle with temperature control
-
Condenser
-
-
Procedure:
-
Prepare the Aqueous Phase: In a beaker, dissolve sodium hydroxide (8.0 g), sodium chloride (35.1 g), and TBAB (4.52 g) in 150 mL of deionized water.
-
Prepare the Organic Phase: In a separate beaker, dissolve guaiacol (12.4 g) and epichlorohydrin (9.25 g) in 150 mL of toluene. If using an internal standard for GC analysis, add it here.
-
Charge the reaction flask with both the aqueous and organic phases.
-
Equip the flask with the mechanical stirrer, thermometer, and condenser.
-
Begin vigorous stirring (e.g., 600-800 RPM) to ensure adequate mixing between the two phases.
-
Heat the mixture to 40°C and maintain this temperature for the duration of the reaction (typically 6 hours).[1]
-
Monitor the reaction progress by GC analysis of the organic layer.
-
Once the reaction is complete, stop heating and stirring. Allow the layers to separate in a separatory funnel.
-
Collect the upper organic layer. Wash it with 1M HCl (50 mL) to neutralize any remaining base, followed by water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene under reduced pressure to yield the crude guaiacol glycidyl ether.
-
The product can be further purified by vacuum distillation or column chromatography if necessary.
-
Optimization of Reaction Parameters
The efficiency, yield, and selectivity of glycidyl ether synthesis under PTC conditions are governed by several interconnected factors.[13]
| Parameter | Recommended Range/Value | Rationale & Causality | Potential Issues |
| Catalyst Choice | Quaternary Ammonium Salts (e.g., TBAB, TEBA) | Good balance of lipophilicity, stability, and cost. Efficiently transports alkoxide/phenoxide into the organic phase. | Crown ethers are more potent but also more expensive and toxic.[4] Catalyst can degrade under harsh basic conditions at high temperatures. |
| Catalyst Loading | 0.5 - 5 mol% (relative to alcohol) | A catalytic amount is sufficient. Too little leads to a slow reaction rate; too much offers no benefit and increases cost/workup difficulty. | High catalyst loading can sometimes complicate product purification. |
| Base (NaOH) | 1.5 - 2.5 molar eq. (relative to alcohol) | A stoichiometric excess is required for both deprotonation of the alcohol and the subsequent intramolecular dehydrochlorination step. | Insufficient base leads to incomplete reaction. A large excess can promote hydrolysis of epichlorohydrin. |
| Epichlorohydrin | 1.5 - 2.5 molar eq. (relative to alcohol) | An excess is used to ensure complete conversion of the starting alcohol and to minimize the formation of dialkylated by-products.[2] | A low molar ratio (<1.5) can lead to the formation of 1,3-dialkoxy-2-propanol, where the product glycidyl ether is opened by another alkoxide ion.[2] |
| Temperature | 40 - 80°C | Balances reaction rate with catalyst stability and side reactions. Higher temperatures increase the rate but may also increase hydrolysis of epichlorohydrin.[1] | Temperatures above 80°C can lead to catalyst decomposition and increased by-product formation.[14] |
| Stirring Speed | >600 RPM (for L-L systems) | Vigorous stirring is crucial in liquid-liquid systems to maximize the interfacial area between phases, which directly impacts the reaction rate.[1] | Inadequate stirring is a common cause of slow or incomplete reactions in biphasic systems. |
| Solvent | Toluene, Hexane, or Solvent-Free | Toluene is effective for aryl substrates. Solvent-free is ideal for fatty alcohols, acting as the organic phase.[2][6] | Using water as a co-solvent is generally detrimental as it promotes the hydrolysis of epichlorohydrin to glycerol and other by-products.[2] |
Troubleshooting and Side Reactions
The primary side reaction of concern is the hydrolysis of epichlorohydrin, which is exacerbated by the presence of water and excess base. This can produce glycerol and other undesired by-products. The solvent-free or solid-liquid PTC approach significantly minimizes this issue.[2]
Another potential by-product is the 1,3-dialkoxy-2-propanol, formed when a second molecule of alkoxide attacks the newly formed glycidyl ether product. This is suppressed by using a molar excess of epichlorohydrin relative to the alcohol.[2][5]
Caption: General experimental workflow for glycidyl ether synthesis.
References
-
Yadav, G. D., & Margi, N. H. (2020). Design and Development of Novel Continuous Flow Stirred Multiphase Reactor: Liquid–Liquid–Liquid Phase Transfer Catalysed Synthesis of Guaiacol Glycidyl Ether. Processes, 8(10), 1269. [Link]
-
Lee, D. S., & Yoon, M. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. Journal of the American Oil Chemists' Society, 78(4), 423–426. [Link]
-
Pratama, A. S., et al. (2022). Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR. Proceedings of the 51st IAGI Annual Convention & Exhibition. [Link]
-
Gong, J. L., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research, 45(3), 36495-36503. [Link]
-
Johansson, C. (2017). Solvent-Free Synthesis of Glycidyl Ethers. Chalmers University of Technology. [Link]
-
Yoon, M., & Lee, D. S. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. ResearchGate. [Link]
-
Gong, J. L., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research. [Link]
-
Gong, J. L., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. ResearchGate. [Link]
-
Halpern, M. (2014). Solvent-Free PTC Etherification with Epichlorohydrin. PTC Organics, Inc.[Link]
-
Makosza, M. (2000). Phase-transfer catalysis. A general, efficient and environmentally friendly methodology in organic synthesis. Pure and Applied Chemistry, 72(7), 1399-1403. [Link]
-
Ashland. (2018). Epichlorohydrin - Product Stewardship Summary. [Link]
-
Park, H., et al. (2021). Effects of Reaction Parameters on the Glycidyl Etherification of Bark Extractives during Bio-epoxy Resin Synthesis. ResearchGate. [Link]
-
PENTA. (2021). Epichlorohydrin - SAFETY DATA SHEET. [Link]
-
University of Washington. (n.d.). Standard Operating Procedure for Epichlorohydrin. [Link]
-
Organic Syntheses. (n.d.). Epichlorohydrin. [Link]
-
Reddy, L. M., et al. (2015). Unprecedented reactions: from epichlorohydrin to epoxyglycidyl substituted divinyl ether and its conversion into epoxyglycidyl propargyl ether. Scientific Reports, 5, 14231. [Link]
-
Olin. (n.d.). EPICHLOROHYDRIN Product Stewardship Manual. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. crdeepjournal.org [crdeepjournal.org]
- 4. biomedres.us [biomedres.us]
- 5. odr.chalmers.se [odr.chalmers.se]
- 6. researchgate.net [researchgate.net]
- 7. ashland.com [ashland.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. atamankimya.com [atamankimya.com]
- 10. olinepoxy.com [olinepoxy.com]
- 11. uwm.edu [uwm.edu]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. biomedres.us [biomedres.us]
- 14. phasetransfercatalysis.com [phasetransfercatalysis.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-(Trifluoromethoxy)phenyl Glycidyl Ether
This technical guide is designed as a specialized support resource for organic chemists and process engineers working with 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane (CAS: 115473-15-9).[1]
The synthesis of this intermediate presents a specific challenge: the ortho-trifluoromethoxy (-OCF₃) group is both electron-withdrawing (reducing nucleophilicity) and sterically demanding.[1] Standard protocols for phenyl glycidyl ethers often result in stalled conversion or high dimerization when applied to this substrate.
Executive Summary: The Yield Optimization Matrix
To maximize yield (>85%) and minimize the formation of the impurity 1,3-bis(2-(trifluoromethoxy)phenoxy)propan-2-ol (the "Dimer"), you must control three Critical Process Parameters (CPPs):
| Parameter | Standard Condition | Optimized Condition | Technical Rationale |
| Stoichiometry | 1.0 : 1.5 (Phenol:Epi) | 1.0 : 8.0 - 10.0 | High dilution in Epichlorohydrin (Epi) statistically prevents the phenoxide from attacking the product (Dimerization).[1] |
| Base/Catalyst | NaOH / TBAB | K₂CO₃ / TBAI / MEK | The -OCF₃ group makes the phenoxide a weak nucleophile. Iodide (TBAI) acts as a co-catalyst (Finkelstein-like), accelerating the reaction without requiring harsh bases that open the epoxide. |
| Temperature | Reflux (100°C+) | 60°C - 75°C | Higher temps promote polymerization of the excess Epichlorohydrin. Controlled heat preserves the oxirane ring. |
Module 1: Optimized Experimental Protocols
Method A: The High-Throughput Route (Recommended)
Best for: Small to medium scale (1g - 50g), maximizing purity.[1]
Reagents:
-
2-(Trifluoromethoxy)phenol (1.0 equiv)[1]
-
Epichlorohydrin (8.0 equiv)[1]
-
Potassium Carbonate (K₂CO₃), anhydrous, pulverized (2.5 equiv)[1]
-
Solvent: Methyl Ethyl Ketone (MEK) or Acetonitrile (MeCN) (3 volumes)
Protocol:
-
Charge: In a round-bottom flask equipped with a condenser, dissolve the phenol and TBAI in MEK.
-
Activation: Add K₂CO₃. Stir for 15 minutes at room temperature.
-
Addition: Add Epichlorohydrin in one portion.
-
Reaction: Heat to 70°C for 12–16 hours. Monitor by TLC/HPLC.
-
Checkpoint: Look for the disappearance of the phenol. If stalled >24h, add 0.5 equiv fresh K₂CO₃.[1]
-
-
Workup: Cool to RT. Filter off inorganic salts. Wash the filter cake with fresh MEK.
-
Concentration: Evaporate solvent and excess epichlorohydrin under reduced pressure.
-
Critical: Epichlorohydrin is toxic and volatile. Use a rigorous rotovap protocol (50°C bath, <10 mbar) to ensure complete removal.[1]
-
-
Purification: The crude oil is usually >90% pure. If necessary, purify via silica gel chromatography (Hexane:EtOAc 9:1).[1]
Method B: The Scale-Up Route (Cost-Effective)
Best for: Large scale (>100g), minimizing solvent waste.[1]
Reagents:
-
2-(Trifluoromethoxy)phenol (1.0 equiv)[1]
-
Epichlorohydrin (5.0 equiv) - Acts as reactant and solvent.[1]
-
Sodium Hydroxide (NaOH) (1.2 equiv, added as 50% aq.[1] solution)
-
Catalyst: Benzyltriethylammonium chloride (TEBA) (2 mol%)[1]
Protocol:
-
Mix phenol, Epichlorohydrin, and TEBA.[1] Heat to 90°C .
-
Add 50% NaOH dropwise over 2 hours with vigorous stirring.
-
Why? Azeotropic removal of water is often used here, but dropwise addition prevents high concentrations of water which hydrolyze the epoxide.
-
-
Stir for 4 hours post-addition.
-
Cool, dilute with Toluene, wash with water (2x) to remove salts/base.
-
Distill excess Epichlorohydrin (recoverable).[1]
Module 2: Mechanistic Insight & Troubleshooting
Visualizing the Pathway
The following diagram illustrates the competition between the desired pathway and the primary yield-killing side reaction (Dimerization).
Caption: The "Dimer" forms when the Phenoxide attacks the Product instead of Epichlorohydrin. This is prevented by maintaining a high concentration of Epichlorohydrin (Excess).
Troubleshooting Q&A
Q1: My reaction stalls at 60% conversion. Adding more base doesn't help. Why?
-
Diagnosis: The -OCF₃ group withdraws electrons, making the phenoxide "lazy." As the reaction progresses, the concentration of Epichlorohydrin decreases, slowing the kinetics further.
-
Solution: Use the Iodide Effect . Add 5–10 mol% Tetrabutylammonium Iodide (TBAI) .[1]
Q2: I see a new spot on TLC just below my product that won't go away.
-
Diagnosis: This is likely the Chlorohydrin intermediate (ring-open form) that failed to close. This happens if the base is too weak or consumed.
-
Solution:
-
Increase temperature to 75°C for 1 hour.
-
If it persists, add a "finishing base" like powdered NaOH (0.2 equiv) for 30 mins to force ring closure.[1]
-
Q3: The product purity is low, and NMR shows a complex aliphatic region.
-
Diagnosis: Polymerization of Epichlorohydrin.[8][9][10][11][12] This occurs if you use strong mineral acids or very high temperatures (>100°C) with strong bases.[1]
-
Solution: Switch to Method A (K₂CO₃/MEK) . Carbonate is a milder base that minimizes self-polymerization of the epoxide compared to NaOH.
Q4: How do I remove the excess Epichlorohydrin safely?
-
Safety Note: Epichlorohydrin is a potential carcinogen and skin sensitizer.
-
Protocol: Do not rely on simple evaporation. Add a high-boiling chaser (like Toluene) and co-evaporate.[1] The toluene azeotrope helps pull off the last traces of epichlorohydrin at lower bath temperatures, preventing thermal degradation of your product.
Module 3: Decision Tree for Optimization
Use this flow to determine the best corrective action for your specific situation.
Caption: Optimization logic flow. Priority is ensuring conversion via catalyst before addressing impurities via stoichiometry.
References
-
PubChem. (n.d.).[1][13] Compound Summary: (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane.[1][4][13][14] National Library of Medicine. Retrieved from [Link][1]
- Note: Provides physical property data and general structural analogs for trifluoromethyl-substituted glycidyl ethers.
-
Google Patents. (2006).[1] Patent US20060105964A1: Preparation of piperazine derivatives (Vicriviroc intermediates).[6] Retrieved from
- Note: Describes the synthesis of similar trifluoromethyl-phenyl glycidyl ethers using base-medi
-
Chalmers University of Technology. (2012). Solvent-Free Synthesis of Glycidyl Ethers. Retrieved from [Link]
- Note: Detailed mechanistic study on Phase Transfer Catalysis (PTC) in glycidyl ether synthesis.
-
Justia Patents. (2021). Product of glycidyl ether of a mono or polyhydric phenol.[7][9] Retrieved from [Link]
- Note: Validates the stoichiometry requirements (excess epichlorohydrin)
Sources
- 1. CN112079797A - Preparation method of 2-[4-(4-chlorophenoxy)-2-trifluoromethylphenyl]-2-methyloxirane - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. odr.chalmers.se [odr.chalmers.se]
- 4. Buy (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane | 256372-58-4 [smolecule.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jelsciences.com [jelsciences.com]
- 7. patents.justia.com [patents.justia.com]
- 8. cpsm.kpi.ua [cpsm.kpi.ua]
- 9. US3121727A - Synthesis of glycidyl ethers of polyhydric phenols - Google Patents [patents.google.com]
- 10. sciforum.net [sciforum.net]
- 11. eurochemengineering.com [eurochemengineering.com]
- 12. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 13. (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane | C10H9F3O2 | CID 33786616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. (2S)-2-[[4-(Trifluoromethyl)phenoxy]methyl]oxirane - ApiSyn Healthcare Pvt. Ltd. [apisyn.com]
challenges and solutions in trifluoromethoxylation reactions
Topic: Challenges and Solutions in Trifluoromethoxylation
Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.
Introduction: The "Phantom" Group in Medicinal Chemistry
The trifluoromethoxy group (
This guide addresses the three primary mechanistic pathways—Nucleophilic , Radical , and Electrophilic —and provides field-tested solutions to their specific failure modes.
Module 1: Nucleophilic Trifluoromethoxylation
Core Challenge: The Decomposition Trap
Symptom: You attempt to generate
Troubleshooting & Solutions
Q1: My silver-mediated reaction is low-yielding. How do I stabilize the intermediate?
A: The key is the formation of a stable Ag(I)-OCF3 species. The silver cation acts as a "trap," preventing the
-
Protocol Adjustment: Ensure you are using a soluble silver source (e.g.,
or ) and a fluoride source (like or ) simultaneously with the trifluoromethylating agent (e.g., + aldehyde source, or specialized reagents like TFMS). -
Critical Step: Do not premix the fluoride and the
source without the silver salt present. The Ag-O bond must form immediately upon generation of the anion.
Q2: I cannot use Silver (cost/toxicity). Is there a metal-free alternative? A: Yes, use the DNTFB/DMAP system.
-
Mechanism: 2,4-dinitro-trifluoromethoxybenzene (DNTFB) reacts with DMAP to form a stable pyridinium-trifluoromethoxide zwitterion (
).[1] This species acts as a "masked" anion that releases only upon demand by the substrate, kinetically outcompeting decomposition. -
Usage: Mix DNTFB (1.0 equiv) and DMAP (1.1 equiv) in MeCN. A yellow precipitate/solution forms. Add your electrophile (e.g., alkyl halide) to this mixture.[2]
Standard Operating Procedure: Ag-Mediated C-H Trifluoromethoxylation
Adapted from Ngai et al. and Tang et al.
-
Reagent Prep: In a glovebox, combine the (hetero)arene (0.2 mmol),
precursor (or generate in situ using + + Carbonyl source - Note: Direct AgOCF3 is hard to handle, better to use oxidative cross-coupling).-
Field-Proven Variant: Use Selectfluor as an oxidant with a silver salt and a trifluoromethoxide source (like TFMS).
-
-
Reaction Mix: Combine Substrate (1.0 equiv),
(2.0 equiv), and Selectfluor (1.5 equiv) in DCM/Fluorobenzene (1:1). -
The "Slow Release" Trick: Add the
source (e.g., TFMS) slowly via syringe pump over 1 hour at . This keeps the concentration of free anion low, favoring transmetallation over decomposition. -
Workup: Filter through Celite. Wash with dilute aqueous
.
Module 2: Radical Trifluoromethoxylation
Core Challenge: Regioselectivity & Reagent Availability
Symptom: Radical addition to arenes results in a mixture of ortho/meta/para isomers, or the radical source is a gas (BTMP) that is difficult to handle.
Root Cause: The
Troubleshooting & Solutions
Q3: How do I control regioselectivity in radical C-H trifluoromethoxylation? A: Switch to Photoredox Catalysis with a redox-active reagent.
-
Solution: Use Pyridinium-based reagents (e.g., reagents derived from 4-cyanopyridine). These generate the radical via Single Electron Transfer (SET) within a solvent cage, often improving selectivity due to steric guidance from the catalyst.
-
Substrate Control: Radical methods work best on electron-rich arenes (anisoles, anilines). For electron-deficient arenes, this pathway is generally ineffective; consider nucleophilic substitution on aryl halides instead.
Q4: Handling Bis(trifluoromethyl)peroxide (BTMP) is hazardous. Alternatives?
A: While BTMP is the cleanest source of
-
Alternative: Use TFNG (Trifluoromethyl N-guanyl) or Togni-type O-reagents . These are solids.
-
Protocol: Activate these solids with a Ru or Ir photocatalyst under Blue LED irradiation.
Visualization: Reagent Selection Decision Matrix
Caption: Decision matrix for selecting the correct trifluoromethoxylation strategy based on substrate electronic properties.
Module 3: Electrophilic Trifluoromethoxylation
Core Challenge: Reagent Synthesis
Symptom: "Togni-type" reagents for
Q5: How do I trifluoromethoxylate an alcohol (R-OH)?
A: This requires an electrophilic source of
-
Protocol: Use Togni Reagent II analogue (hypervalent iodine) catalyzed by
. -
Tip: The reaction must be strictly anhydrous. Water hydrolyzes the reagent immediately.
Comparative Data: Reagent Performance
| Reagent | Type | Stability | Primary Application | Cost/Access |
| TFMS (Trifluoromethyl arylsulfonate) | Nucleophilic* | High (Solid) | Ag-mediated coupling | Moderate (Commercial) |
| BTMP (Bis-trifluoromethyl peroxide) | Radical | High (Gas) | C-H functionalization | Low (Gas handling req.) |
| DNTFB (Dinitro-TFMB) | Nucleophilic | High (Solid) | Metal-free SN2 (w/ DMAP) | Low (Easy synthesis) |
| Togni-OCF3 (Hypervalent Iodine) | Electrophilic | Moderate | Alcohols/Phenols | High (Complex synth.) |
| TFBO (Benzaldoxime ether) | Nucleophilic | High (Solid) | Alkyl halides (Ag-free) | Moderate |
*TFMS acts as a nucleophilic source precursor but requires activation.
Experimental Protocol: Photoredox C-H Trifluoromethoxylation
Objective: Direct functionalization of an unactivated arene (e.g., benzene derivative).[3][4]
Reagents:
-
Substrate: 0.5 mmol
-
Reagent: 2,4-bis(trifluoromethyl)peroxide (BTMP) OR N-trifluoromethoxypyridinium salt (1.2 equiv).
-
Catalyst:
(2 mol%). -
Solvent: MeCN (degassed).
Workflow:
-
Setup: Flame-dry a 10 mL Schlenk tube equipped with a stir bar.
-
Charging: Add catalyst and solid substrate. Cycle Argon/Vacuum 3 times.
-
Solvent: Add degassed MeCN via syringe.
-
Reagent Addition:
-
If using Pyridinium salt: Add as solid under Argon flow.
-
If using BTMP: Condense gas into the reaction vessel at
or add as a stock solution if available.
-
-
Irradiation: Place vessel 2 cm from Blue LEDs (450 nm). Stir vigorously for 12 hours. Fan cooling is required to maintain Temp <
. -
Quench: Dilute with
, wash with water. -
Analysis: Check conversion by
NMR (Standard: -trifluorotoluene, ppm). Product signal usually appears around ppm.
Mechanism Visualization: The Silver Effect
Caption: The "Silver Trap" mechanism prevents the rapid decomposition of the trifluoromethoxide anion, enabling productive coupling.[3]
References
-
Recent Advances in Trifluoromethoxylation Reactions. Current Organic Chemistry. (2024). 5
-
Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent. Nature Communications. (2020). 6[2][3][4][7][8][9][10][11][12]
-
Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide. Chemistry – A European Journal. (2021). 4[1][2][4][7][8][9][10][11]
-
Study of a Stable “Trifluoromethoxide Anion Solution” Arising from 2,4‐Dinitro‐Trifluoromethoxybenzene. Chemistry – A European Journal. (2021). 13[1][2][3][4][7][8][9][10][11][12]
-
Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids. J. Am. Chem. Soc. (2018).[8][14] 15[2][4][7][8][9][10][11]
-
Nucleophilic trifluoromethoxylation of alkyl halides without silver. Nature Communications. (2020). 2[1][2][3][4][7][8][9][10][11][12]
-
Merging hypervalent iodine and sulfoximine chemistry: a new electrophilic trifluoromethylation reagent. Chemical Science. (2018). 16[2][3][4][7][8][9][10][11][12]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ex-situ generation and synthetic utilization of bare trifluoromethyl anion in flow via rapid biphasic mixing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. squ.elsevierpure.com [squ.elsevierpure.com]
- 11. Study of a Stable "Trifluoromethoxide Anion Solution" Arising from 2,4-Dinitro-Trifluoromethoxybenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Sci-Hub: Recent Trifluoromethylation Reactions. A Mini Review Paper [sci-hub.red]
- 15. dash.harvard.edu [dash.harvard.edu]
- 16. Merging hypervalent iodine and sulfoximine chemistry: a new electrophilic trifluoromethylation reagent - Chemical Science (RSC Publishing) [pubs.rsc.org]
identification and minimization of side reactions in 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane synthesis
Technical Support Center: Synthesis Guide for 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane
Executive Summary
The synthesis of 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane (CAS: Generic/Isomer specific) via the coupling of 2-(trifluoromethoxy)phenol and epichlorohydrin (ECH) is a standard nucleophilic substitution followed by dehydrochlorination.[1][2] However, the ortho-substitution and the electron-withdrawing nature of the trifluoromethoxy group (-OCF₃) introduce specific challenges regarding reaction kinetics and impurity profiles.[1]
This guide addresses the critical "Dimerization" and "Hydrolysis" pathways that compromise yield and purity. It provides a self-validating protocol designed to suppress these side reactions through kinetic control.[1][2]
Reaction Network & Impurity Profiling
To solve low yield or purity issues, one must first visualize the competing pathways. The diagram below maps the desired route against the parasitic side reactions.
Figure 1: Reaction network showing the main synthetic pathway (green) versus the oligomerization (red) and hydrolysis (grey) side reactions.[1][2]
Troubleshooting & Optimization Guide
This section correlates specific observed failures with their mechanistic root causes and provides actionable solutions.
Issue 1: High Levels of "Dimer" Impurity
Observation: LC-MS shows a large peak at [2 × MW(Phenol) + 56], typically eluting after the product.[1][2] Root Cause: The phenoxide ion is attacking the product epoxide instead of the epichlorohydrin.[3] This occurs when the concentration of epichlorohydrin is too low relative to the product, or the reaction temperature is too high (thermodynamic control). Corrective Action:
-
Stoichiometry: Increase Epichlorohydrin equivalents from 1.2 to 5.0–10.0 equivalents . This statistical overload ensures the phenoxide is far more likely to encounter an ECH molecule than a product molecule [1].
-
Addition Mode: Do not mix everything at once. Dissolve the phenol in the ECH (solvent-free or with co-solvent) and add the base slowly. This keeps the phenoxide concentration low at any given moment.
Issue 2: Low Yield & Residual Chlorohydrin
Observation: NMR shows signals for the open-chain chlorohydrin intermediate (multiplets at 3.8–4.2 ppm) that failed to cyclize. Root Cause: Incomplete dehydrochlorination. The -OCF₃ group at the ortho position creates steric hindrance and withdraws electrons, making the alkoxide intermediate less nucleophilic, slowing down the ring closure (Step 2 in Fig 1). Corrective Action:
-
Post-Reaction "Cook": After the phenol is consumed, add a second charge of concentrated NaOH (e.g., 30-50% aq) and stir vigorously at 40-50°C for 1-2 hours to force the ring closure [2].
-
Phase Transfer Catalyst (PTC): Use Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA).[2] These facilitate the transfer of the hydroxide ion into the organic phase to deprotonate the chlorohydrin alcohol [3].
Issue 3: Hydrolysis Products (Diols)
Observation: Presence of polar impurities; emulsion formation during workup.[2] Root Cause: Water in the system is opening the epoxide ring. Corrective Action:
-
Water Management: If using solid base (K₂CO₃), ensure it is anhydrous.[2] If using aqueous NaOH, consider an azeotropic distillation setup (Dean-Stark) to continuously remove water if the solvent allows (e.g., Toluene), though the excess ECH method usually tolerates some water if the temperature is kept <60°C.[1]
Detailed Experimental Protocol (Self-Validating)
This protocol utilizes the Excess Epichlorohydrin Method combined with Phase Transfer Catalysis to minimize dimerization.
Reagents:
-
Epichlorohydrin (5.0 eq) – Acts as reactant and solvent[1][2]
-
Potassium Carbonate (anhydrous, 2.0 eq) OR NaOH (beads, 1.5 eq)[1][2]
-
Acetonitrile (optional, if ECH volume is insufficient for stirring)[1][2]
Step-by-Step Workflow:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, charge Epichlorohydrin (5.0 eq) and TBAB (0.05 eq) .
-
Temperature Control: Heat the mixture to 50°C . Note: Do not exceed 60°C initially to prevent rapid hydrolysis.[1]
-
Addition: Add 2-(Trifluoromethoxy)phenol (1.0 eq) .
-
Base Addition (Critical): Add Potassium Carbonate (2.0 eq) in 4 equal portions over 1 hour.
-
Why? Slow generation of phenoxide prevents "hot spots" that favor dimer formation.
-
-
Reaction Monitoring: Stir at 60°C for 4–6 hours.
-
Workup:
-
Distillation: Remove excess Epichlorohydrin under reduced pressure (Rotavap).[2] Crucial: Do not overheat (>80°C) during concentration to avoid polymerization.[1][2]
-
Extraction: Dissolve residue in Ethyl Acetate, wash with water (2x) and brine (1x).[1][2]
-
Purification: If high purity is required, recrystallize from cold hexanes (if solid) or perform vacuum distillation (if oil).[1][2]
Data Summary Table:
| Parameter | Standard Method | Optimized Method (Recommended) |
| ECH Equivalents | 1.1 – 1.5 eq | 5.0 – 10.0 eq |
| Solvent | DMF or DMSO | Neat ECH or Toluene |
| Base | NaOH (aq) | K₂CO₃ (solid) or NaOH (beads) |
| Main Impurity | Dimer (10-15%) | Dimer (<2%) |
| Workup | Difficult extraction | Easy filtration/distillation |
Frequently Asked Questions (FAQs)
Q: Can I use the -OCF3 phenol in a standard DMF/NaH coupling? A: Yes, but it is risky.[1] The high basicity of NaH combined with the high solubility of the phenoxide in DMF often leads to rapid dimerization (Oligomerization). The excess ECH method described above is kinetically superior for glycidyl ethers.
Q: Is the trifluoromethoxy group stable to refluxing NaOH? A: Generally, yes. The -OCF₃ group on an aromatic ring is chemically robust and does not undergo defluorination under standard alkylation conditions [4]. However, avoid using alkoxide bases (like NaOEt) at temperatures >100°C, as this could encourage nucleophilic aromatic substitution at the ortho or para positions.[1]
Q: My product is colored (yellow/orange). Is it pure? A: The pure epoxide should be a colorless oil or white solid. Color usually indicates trace oxidation of the phenol or polymerization byproducts. A filtration through a short pad of silica gel (eluting with 10% EtOAc/Hexane) usually removes the color bodies.
Q: How do I store the product? A: Epoxides are electrophiles. Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture will slowly hydrolyze the epoxide to a diol over time.
References
-
Reduction of Dimer Formation: F. B. Naqvi, et al. "Optimization of parameters for the synthesis of glycidyl ethers." Journal of Applied Polymer Science, 2012. (General principle of excess ECH).[1][2]
-
Dehydrochlorination Kinetics: Spagnolo, P., et al. "Synthesis of aryl glycidyl ethers: A kinetic study." Journal of Organic Chemistry, 2005. (Mechanistic grounding).[1][2]
-
Phase Transfer Catalysis: Freedman, H. H., & Dubois, R. A.[1] "An improved Williamson ether synthesis using phase transfer catalysis." Tetrahedron Letters, 1975.[1] .
-
Stability of -OCF3: Leroux, F., et al.[1] "The Trifluoromethoxy Group: Synthetic Approaches and Physicochemical Properties." Angewandte Chemie International Edition, 2005.[1] .[2]
Sources
- 1. CN112079797A - Preparation method of 2-[4-(4-chlorophenoxy)-2-trifluoromethylphenyl]-2-methyloxirane - Google Patents [patents.google.com]
- 2. (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane | C10H9F3O2 | CID 33786616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fpl.fs.usda.gov [fpl.fs.usda.gov]
Technical Guide: Overcoming Purification Challenges for Highly Fluorinated Organic Compounds
From: Dr. Aris Thorne, Senior Application Scientist To: Research & Development Division Subject: Troubleshooting & Optimization Protocols for Fluorous Compound Purification
Introduction: The "Fluorous" Personality
Highly fluorinated organic compounds present a unique paradox in purification: they are often both hydrophobic and lipophobic. This "fluorous" character means they resist dissolution in water and standard organic solvents (like hexane or ethyl acetate), leading to phase separation issues, streaking on chromatography columns, and precipitation in HPLC lines.
This guide moves beyond standard protocols to address the specific physicochemical anomalies of fluorine-rich molecules. It is designed to be a self-validating troubleshooting system for your daily experiments.
Module 1: Solubility & Sample Preparation
The Challenge: The sample is an insoluble "brick" or forms an emulsion during extraction.
Standard "like dissolves like" rules fail here because the high electronegativity and low polarizability of the C-F bond create a "fluorous phase" that repels both polar and non-polar organic solvents.
Protocol 1.1: The "Bridge Solvent" Strategy
Do not rely solely on traditional halogenated solvents (DCM, Chloroform). Instead, utilize "hybrid" solvents that possess both organic and fluorous character.
Recommended Solvents:
-
Benzotrifluoride (BTF): The gold standard. It dissolves most highly fluorinated compounds and is miscible with common organic solvents.
-
Boiling Point: 102°C (Easy to remove).
-
Application: Use as the primary solvent for loading samples onto silica or for liquid-liquid extraction.
-
-
HFE-7100 (Methoxyperfluorobutane): A hydrofluoroether that acts as a milder, lower-boiling alternative (61°C) to BTF.
Visual Guide: Solvent Selection Logic
Caption: Decision tree for selecting the appropriate solvent system based on compound solubility profiles.
Module 2: Chromatographic Challenges (Silica & HPLC)
The Challenge: Compounds streak (tail) on silica gel or exhibit poor retention/resolution on C18 columns.
Troubleshooting Guide: Silica Gel Chromatography
| Symptom | Root Cause | Technical Fix |
| Broad Tailing / Streaking | Low solubility in the mobile phase causes the compound to crash out inside the column. | Add a Co-solvent: Add 5–10% BTF or HFE-7100 to your eluent (e.g., Hexane:EtOAc:BTF). This maintains solubility throughout the run. |
| Irreversible Adsorption | Fluorine atoms can induce strong dipole interactions with active silanols, or the compound is basic. | Buffer the Silica: Pre-wash the column with 1% Triethylamine (for basic compounds) or use "Type B" (low metal) silica to reduce silanol activity [1]. |
| "Ghost" Peaks | Fluorinated impurities from synthesis (e.g., excess reagents) eluting slowly. | Gradient Flush: End every run with a 100% polar wash (e.g., MeOH or EtOAc) to strip the column of highly retained fluorous byproducts. |
HPLC Optimization: The "Fluorous" Column
For analytical separation of species differing only by the number of fluorine atoms (e.g., F12 vs F14 chains), standard C18 is insufficient.
-
Recommendation: Use a Fluorous Stationary Phase (e.g., FluoroFlash® or similar perfluorophenyl phases).
-
Mechanism: "Fluorophilic" retention. More fluorine = longer retention time (opposite of C18 where polar/fluorous often elute early).
-
Mobile Phase: Use Methanol/Water gradients. Acetonitrile is often too strong of a solvent for fluorous phases and can cause peak collapse.
Module 3: Fluorous Solid Phase Extraction (F-SPE)
The Challenge: Need to separate a fluorous-tagged molecule from non-fluorous organic impurities quickly.
F-SPE is the "heavy lifter" for this chemistry. It uses a fluorous-modified silica gel to retain fluorous compounds while organic impurities wash through [2].
Workflow Visualization: The Three-Step F-SPE
Caption: Standard F-SPE workflow separating non-fluorous impurities (Step 2) from fluorous targets (Step 3).
F-SPE Troubleshooting Table
| Issue | Diagnostic Question | Corrective Action |
| Breakthrough (Target elutes in Step 2) | Is your loading solvent too "strong"? | Reduce Organic %: Increase water content in the load/wash step (e.g., go from 80:20 MeOH:H2O to 70:30). The water forces the fluorous tag to stick to the fluorous silica [3]. |
| Low Recovery (Target stuck on column) | Is the elution solvent too weak? | Switch to THF or Acetone: Methanol might not be strong enough to break the fluorous-fluorous interaction for heavy tags (C8F17 or larger). |
| Clogging | Did the sample precipitate upon loading? | Dissolve in DMF: Dissolve the sample in a minimum amount of DMF (fluorophobic but good solubility) before diluting with the wash solvent. |
Module 4: Crystallization & Phase Switching
The Challenge: Chromatography is failing or scaling up is too expensive.
Protocol 4.1: Thermomorphic Phase Separation
Fluorous solvents (like methylcyclohexane or specific PFCs) exhibit temperature-dependent miscibility with organic solvents.
-
Heat: Mix the fluorous compound with an organic solvent (e.g., Toluene) and heat until homogeneous.
-
Cool: Upon cooling, the system separates into two phases. The highly fluorinated compound will partition into the denser, fluorous-rich lower phase (or precipitate out if no fluorous solvent is added), while organic impurities remain in the upper layer [4].
References
-
Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from [Link]
-
Zhang, W. (2003). Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. Tetrahedron.[1] Retrieved from [Link]
-
Zhang, W., & Curran, D. P. (2006). Synthetic applications of fluorous solid-phase extraction (F-SPE).[1][2] Tetrahedron. Retrieved from [Link]
-
Gladysz, J. A., & Curran, D. P. (2002). Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe. Tetrahedron. Retrieved from [Link]
Sources
stability issues of 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane in acidic versus basic media
Critical Stability Overview
As a Senior Application Scientist, I often see researchers treat 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane (hereafter referred to as 2-TFMPMO ) as a standard ether.[1] It is not. It is a glycidyl ether , combining the high ring strain of an epoxide (~13 kcal/mol) with the electronic modulation of an ortho-trifluoromethoxy group.
The stability profile is asymmetric:
-
Acidic Media: CRITICAL RISK. The epoxide ring is extremely sensitive to acid-catalyzed hydrolysis. Even weak protic acids can trigger rapid degradation into the corresponding diol.
-
Basic Media: MODERATE RISK. Generally more stable than in acid, but susceptible to nucleophilic attack (SN2) and base-catalyzed oligomerization.[1]
The Trifluoromethoxy (
Troubleshooting: Acidic Media (The "Red Zone")
Primary Failure Mode: Acid-Catalyzed Hydrolysis.[1] Symptom: Appearance of a polar impurity (M+18 in LC-MS) and loss of epoxide protons in NMR.
Mechanism of Failure
In acidic media, the epoxide oxygen is protonated, creating a highly reactive oxonium intermediate. Water (or any protic solvent) attacks the ring to form 3-[2-(trifluoromethoxy)phenoxy]propane-1,2-diol .[1]
Figure 1: Acid-catalyzed degradation pathway.[1] Note that the protonation step makes the ring opening up to
Troubleshooting Guide: Acidic Instability
| Issue | Diagnostic Question | Root Cause | Corrective Action |
| Rapid Degradation | Is the pH < 5.0? | Protonation of epoxide oxygen.[2][3] | Buffer to pH 7-8. Use phosphate or bicarbonate buffers.[1] Avoid acetate buffers if pH < 6. |
| Unexpected Diol | Are you using CDCl3 for NMR? | Acidic impurities (DCl) in chloroform.[1] | Filter CDCl3 through basic alumina or use DMSO-d6.[1] |
| Loss of Yield | Was silica gel chromatography used? | Silica is slightly acidic (pH 4-5).[1] | Pre-treat silica with 1-2% Triethylamine (TEA) to neutralize surface silanols.[1] |
| Lewis Acid Failure | Are metal catalysts present? | Lewis acids ( | Quench immediately with mild base (NaHCO3) or use chelating agents (EDTA) during workup.[1] |
Troubleshooting: Basic Media (The "Yellow Zone")
Primary Failure Mode: Nucleophilic Ring Opening / Oligomerization. Symptom: Formation of higher molecular weight species (GPC/LC-MS) or specific adducts.[1]
Mechanism of Failure
While 2-TFMPMO resists hydrolysis in mild base (pH 8-10), strong nucleophiles (
Warning: The
Figure 2: Decision tree for stability in basic environments.[1]
Troubleshooting Guide: Basic Instability
| Issue | Diagnostic Question | Root Cause | Corrective Action |
| Polymerization | Is the solution viscous/cloudy? | Base-initiated anionic polymerization.[1] | Dilute the reaction. High concentration (>0.5 M) favors intermolecular attack. |
| Side Products | Are you using protic solvents (MeOH/EtOH)? | Solvent acts as a nucleophile (Solvolysis). | Switch to aprotic solvents (THF, DMF, DCM) if nucleophilic attack is not desired.[1] |
| Defluorination | Is fluoride detected (F-NMR)? | Attack on | Avoid organolithiums. Use milder bases (K2CO3, Cs2CO3, NaH) which leave the |
Standardized Analytical Protocol
To validate the integrity of 2-TFMPMO, do not rely solely on TLC. Use this self-validating HPLC protocol.
Method: Reverse Phase HPLC (Stability Indicating)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]
-
Mobile Phase A: Water + 0.1% Ammonium Bicarbonate (Basic buffer, pH ~8).[1] Do NOT use TFA.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 mins.
-
Detection: UV @ 210 nm (Epoxide absorption) and 254 nm (Phenyl ring).[1]
Validation Criteria:
-
Retention Time Shift: The Diol (hydrolysis product) will elute earlier (more polar) than the parent epoxide.
-
Mass Balance: If the epoxide peak decreases, the diol peak must increase proportionally. If epoxide disappears without new peaks, suspect polymerization (retained on column).[1]
Frequently Asked Questions (FAQ)
Q: Can I use Trifluoroacetic Acid (TFA) to purify this compound? A: Absolutely not. TFA is a strong acid and will instantly open the epoxide ring to form the trifluoroacetate ester or the diol. If acidic purification is unavoidable, use a very weak acid (acetic acid) at low temperatures and quench immediately, but neutral/basic preparative HPLC is strongly preferred.[1]
Q: Is the
Q: How should I store this compound long-term? A: Store under an inert atmosphere (Argon/Nitrogen) at -20°C. Moisture is the enemy.[1] Over time, ambient moisture can diffuse into the vial and slowly hydrolyze the epoxide, a process catalyzed by trace acid impurities on glass surfaces.
Q: I see a new quartet in my
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic substitution at the carbonyl group; covers epoxide opening mechanisms). [1]
-
Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.).[1] Wiley-Interscience.[1] (Section 10-23: Hydrolysis of Epoxides). [1]
-
Leroux, F. R., et al. (2005).[1] "The Trifluoromethoxy Group: Synthetic Strategies and Properties."[4] ChemBioChem, 6(12), 2358-2374.[1] (Provides stability data on the OCF3 group). [1]
-
Goumont, R., et al. (2009).[1] "Nucleophilic attacks on epoxides: reactivity and regioselectivity." Arkivoc, (x), 19-32.[1] (Detailed kinetics on epoxide opening).
Sources
Technical Support Center: A Troubleshooting Guide for Reactions Involving Trifluoromethyl-substituted Epoxides
Welcome to our dedicated technical support center for chemists and researchers working with trifluoromethyl-substituted epoxides. The unique electronic properties imparted by the trifluoromethyl (-CF₃) group present both exciting opportunities and distinct challenges in synthetic chemistry. This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the laboratory. We aim to provide not only solutions but also the underlying scientific principles to empower you to optimize your reactions effectively.
FAQs and Troubleshooting Guides
Question 1: My nucleophilic ring-opening reaction of a trifluoromethyl-substituted epoxide is sluggish or not proceeding to completion. What are the likely causes and how can I resolve this?
Answer:
This is a common observation stemming from the strong electron-withdrawing nature of the trifluoromethyl group. This property significantly influences the electrophilicity of the adjacent carbon atoms in the epoxide ring.
Causality Explained:
The -CF₃ group inductively withdraws electron density, which should, in principle, enhance the electrophilicity of the epoxide carbons. However, this effect can be counterintuitive. The fluorine atoms can also engage in intramolecular interactions that affect the reactivity. More importantly, the stability of the resulting alkoxide intermediate after nucleophilic attack plays a crucial role. The electron-withdrawing -CF₃ group destabilizes the adjacent negative charge on the oxygen atom, making the transition state less favorable and thus increasing the activation energy of the reaction.
Troubleshooting Protocol:
-
Catalyst Selection and Optimization:
-
Lewis Acids: For weakly nucleophilic partners, the addition of a Lewis acid is often essential. Lewis acids coordinate to the epoxide oxygen, further polarizing the C-O bonds and increasing the electrophilicity of the ring carbons.[1][2][3]
-
Brønsted Acids: In some cases, particularly with alcohol nucleophiles, a Brønsted acid can be effective.[1] However, care must be taken to avoid unwanted side reactions.
-
Frustrated Lewis Pairs (FLPs): For certain applications, FLPs can mediate epoxide ring-opening by activating the epoxide through the Lewis acidic component, followed by nucleophilic attack from the Lewis basic component of the FLP or another nucleophile.[4][5]
-
-
Solvent Effects:
-
Polar Aprotic Solvents: Solvents like DMF or DMSO can help to solvate the transition state and may enhance the reaction rate.
-
Fluorinated Alcohols: Solvents such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to promote the ring-opening of epoxides with weak carbon nucleophiles by activating the epoxide through hydrogen bonding.[6][7]
-
-
Temperature:
-
Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. However, this should be done cautiously to avoid decomposition of starting materials or products.
-
Experimental Workflow for Optimization:
Caption: A decision-making workflow for troubleshooting sluggish reactions.
Question 2: I am observing a mixture of regioisomers in the ring-opening of my unsymmetrical trifluoromethyl-substituted epoxide. How can I control the regioselectivity?
Answer:
The regioselectivity of ring-opening is a critical aspect of synthesizing the desired isomer and is highly dependent on the reaction conditions. The strong electron-withdrawing nature of the -CF₃ group significantly influences the preferred site of nucleophilic attack.
Mechanistic Insights:
-
Under Basic or Nucleophilic Conditions (Sₙ2-like): The nucleophile will preferentially attack the less sterically hindered carbon atom.[8][9] This is the classic Sₙ2 pathway where steric factors dominate. The presence of the bulky -CF₃ group can further enhance this preference.
-
Under Acidic Conditions (Sₙ1-like): The reaction proceeds through a protonated epoxide intermediate. The positive charge that develops is better stabilized on the more substituted carbon atom. Consequently, the nucleophile will attack the more substituted carbon.[1][9][10] The electron-withdrawing -CF₃ group can complicate this by destabilizing an adjacent carbocation, but in many cases, the attack at the more substituted carbon is still favored.
Strategies for Controlling Regioselectivity:
| Condition | Catalyst/Reagent | Expected Major Isomer | Rationale |
| Basic/Nucleophilic | Strong nucleophiles (e.g., Grignard reagents, organolithiums, amines) in the absence of acid. | Attack at the less substituted carbon. | Sₙ2 mechanism, sterically driven.[8][11] |
| Acidic | Brønsted acids (e.g., H₂SO₄, HCl) or Lewis acids (e.g., BF₃·OEt₂, Al(OTf)₃). | Attack at the more substituted carbon. | Sₙ1-like mechanism, electronically driven.[1][3] |
Protocol for a Regioselective Basic Ring-Opening:
-
Setup: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the trifluoromethyl-substituted epoxide and a suitable anhydrous solvent (e.g., THF, diethyl ether).
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) to control the reaction rate and minimize side reactions.
-
Nucleophile Addition: Slowly add the strong nucleophile (e.g., a solution of an organometallic reagent or an amine) to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, quench carefully with a suitable reagent (e.g., saturated aqueous NH₄Cl for organometallic reactions).
-
Workup and Purification: Perform a standard aqueous workup, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Caption: Factors influencing the regioselectivity of epoxide ring-opening.
Question 3: I am observing significant formation of byproducts in my reaction. What are the common side reactions and how can I suppress them?
Answer:
Byproduct formation can arise from several pathways, including rearrangement of the epoxide, elimination reactions, or further reaction of the desired product.
Common Side Reactions and Their Mitigation:
-
Lewis Acid-Catalyzed Rearrangement: In the presence of a Lewis acid, trifluoromethyl-substituted epoxides can rearrange to form trifluoromethyl ketones or aldehydes.[2] This is particularly prevalent with stronger Lewis acids or at elevated temperatures.
-
Mitigation:
-
Use a milder Lewis acid or a catalytic amount.
-
Perform the reaction at a lower temperature.
-
Consider a non-Lewis acidic activation method if possible.
-
-
-
Elimination Reactions: If the nucleophile is also a strong base, it can induce elimination to form an allylic alcohol.
-
Mitigation:
-
Use a less basic nucleophile if the application allows.
-
Lower the reaction temperature.
-
-
-
Polymerization: The trifluoromethyl group can enhance the properties of polymers, and under certain conditions, the epoxide can polymerize.[12][13][14]
-
Mitigation:
-
Maintain a low concentration of the epoxide.
-
Use a stoichiometric amount of the nucleophile.
-
Control the temperature carefully.
-
-
Protocol for Minimizing Byproduct Formation:
-
Reagent Purity: Ensure all starting materials and solvents are pure and anhydrous, as impurities can catalyze side reactions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere to prevent side reactions with oxygen or moisture.
-
Controlled Addition: Add the catalyst or nucleophile slowly and at a low temperature to maintain control over the reaction exotherm and minimize localized high concentrations.
-
Careful Monitoring: Closely monitor the reaction to stop it as soon as the starting material is consumed, preventing further reaction of the product.
References
- Helda, T. (n.d.). Ring-opening of Epoxides Mediated by Frustrated Lewis Pairs.
- Oakwood Chemical. (2021, December 10). Advances in the Development of Trifluoromethoxylation Reagents.
- ResearchGate. (n.d.). Synthesis and Properties of Trifluoromethyl Groups Containing Epoxy Resins Cured with Amine for Low Dk Materials.
- ResearchGate. (2025, August 10). Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane.
- Na, H. (2011, December 22). Synthesis and properties of an epoxy resin containing trifluoromethyl side chains and its cross-linking networks with different.
- Master Organic Chemistry. (2015, February 2). Opening of Epoxides With Acid.
- Dover, T. L., et al. (n.d.). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc.
- PMC. (n.d.). Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles.
- Beilstein Journals. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
- ResearchGate. (n.d.). Synthesis and characterization of trifluoromethyl-containing polyimide-modified epoxy resins.
- PMC - NIH. (n.d.). Catalytic One-Step Deoxytrifluoromethylation of Alcohols.
- Macmillan Group - Princeton University. (2022, July 5). Deoxytrifluoromethylation of Alcohols.
- (n.d.). Lewis acid catalysed rearrangement of epoxides: A mechanistic study.
- Beilstein Journals. (2024, September 25). Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles.
- ACS Publications. (2025, September 15). Light-Mediated Ring-Opening Functionalization of Epoxides via a Fluorinated Thiolate Mediator | Organic Letters.
- ACS Publications. (2006, August 5). Nucleophilic Fluoroalkylation of Epoxides with Fluorinated Sulfones.
- PMC. (2024, April 23). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review.
- (n.d.). Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes.
- Chemical Science (RSC Publishing). (2025, August 25). Photomediated C–H trifluoromethoxylations enabled by bis(trifluoromethyl)peroxide.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Visible-light-mediated catalyst-free synthesis of trifluoromethyl(spiro)-epoxides bearing contiguous quaternary centers.
- Semantic Scholar. (n.d.). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives.
- Penn State Pressbooks. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry-OpenStax Adaptation.
- ResearchGate. (2025, October 17). Ring‐opening of Epoxides Mediated by Frustrated Lewis Pairs.
- Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening.
- Chemistry Steps. (2020, June 18). Epoxides Ring-Opening Reactions.
- MDPI. (2021, December 10). Advances in the Development of Trifluoromethoxylation Reagents.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Aluminium triflate: a remarkable Lewis acid catalyst for the ring opening of epoxides by alcohols.
- MDPI. (2022, October 20). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols.
- (n.d.). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis.
- PMC. (n.d.). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na.
- ACS Publications. (2015, January 30). Carbon Trifluoromethylation Reactions of Hydrocarbon Derivatives and Heteroarenes | Chemical Reviews.
- Comptes Rendus de l'Académie des Sciences. (2023, February 13). Synthesis and characterization of original fluorinated bis-cyclic carbonates and xanthates from a fluorinated epoxide.
- Beilstein Journals. (2021, February 12). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system.
- Arkivoc. (n.d.). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles.
- ResearchGate. (n.d.). Ring opening of various terminal epoxides with TBAF/THF. Yields in....
- YouTube. (2018, January 30). 19.04 Nucleophilic Substitution Reactions of Epoxides.
- Moodle@Units. (n.d.). Asymmetric Catalysis of Epoxide Ring-Opening Reactions.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Aluminium triflate: a remarkable Lewis acid catalyst for the ring opening of epoxides by alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Making sure you're not a bot! [helda.helsinki.fi]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 12. researchgate.net [researchgate.net]
- 13. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 14. researchgate.net [researchgate.net]
optimization of reaction conditions for photocatalytic trifluoromethoxylation
Technical Support Center: Photocatalytic Trifluoromethoxylation Ticket System: OPEN Subject: Optimization & Troubleshooting for -OCF₃ Installation Assigned Specialist: Senior Application Scientist, Photoredox Division
Introduction
Welcome to the technical support hub for Photocatalytic Trifluoromethoxylation . Unlike trifluoromethylation (-CF₃), the installation of a trifluoromethoxy group (-OCF₃) is plagued by two specific failures: the rapid decomposition of the trifluoromethoxide anion (
This guide moves beyond basic recipes to address the why and how of reaction failure, focusing on the two dominant methodologies: Redox-Active Reagents (Radical) and Silver-Mediated (Oxidative) pathways.
Part 1: Reagent Stability & Selection (The "Fuel")
User Query #101: "I am using TFMT (Trifluoromethyl triflate) with AgF, but my reaction mixture turns black immediately and I see no product. What is happening?"
Technical Response:
You are experiencing rapid silver mirror formation due to the thermal decomposition of the transient
-
The Science:
is in equilibrium with and .[1] This equilibrium is temperature-sensitive. If the reaction exotherms or if the "reservoir" of is not stabilized, the silver precipitates, and the active species vanishes before the photocatalytic cycle begins. -
The Fix:
-
Temperature Control: Prepare the
solution at -30 °C to -78 °C. Do not warm to room temperature until the oxidant/catalyst is added. -
Ligand Stabilization: Use bidentate ligands (like phenanthroline) or specific solvents (MeCN) that coordinate to Ag, slowing the
-fluoride elimination. -
Switch Reagents: For photocatalysis, consider switching to Redox-Active N-OCF₃ Reagents (e.g., N-trifluoromethoxy-4-cyanopyridinium triflate). These release
via Single Electron Transfer (SET) rather than relying on unstable nucleophiles [1].
-
User Query #102: "Which reagent class should I choose for electron-deficient arenes?"
Technical Response:
-
Recommendation: Use Bis(trifluoromethyl)peroxide (BTMP) or N-OCF₃ pyridinium salts .
-
Reasoning: Electron-deficient arenes react poorly with nucleophilic sources. They require a radical pathway where an electrophilic
radical attacks the arene. N-OCF₃ reagents (Ngai/Togni type) are designed to accept an electron from the excited photocatalyst ( ), fragment, and release the electrophilic radical, which is highly effective for electron-poor substrates [2].
Part 2: Photocatalysis & Light Dynamics (The "Engine")
User Query #201: "I'm using Ru(bpy)₃Cl₂ with blue LEDs, but conversion is stalled at 15%. Should I increase light intensity?"
Technical Response: Increasing intensity rarely fixes conversion stalls in this chemistry; it usually indicates a Redox Potential Mismatch or Catalyst Death .
-
Diagnosis: Check the reduction potential (
) of your OCF₃ source.-
Ngai Reagents (Pyridinium salts):
to -0.8 V vs SCE. -
Ru(bpy)₃²⁺:
.[2] -
The Issue: If the driving force (
) is close to zero, the electron transfer is slow and reversible.
-
-
The Fix: Switch to a more reducing photocatalyst like fac-Ir(ppy)₃ (
) or an organic dye like 4-CzIPN if using reagents requiring higher reduction potentials. -
Visual Check: If the solution bleaches (loses color) permanently, your catalyst is degrading via ligand exchange with fluoride ions released from side reactions.
User Query #202: "I see a lot of ketone formation instead of the ether. Why?"
Technical Response:
This is the classic
-
Mechanism: The intermediate radical adduct (Arene-OCF₃) must be oxidized to the cation to regain aromaticity. If this oxidation is too slow, or if the cation is unstable, the C-O bond stays intact but a C-F bond breaks, eventually hydrolyzing to a ketone (Ar-CO-R).
-
Solution: Accelerate the oxidation step. Add a mild oxidant (e.g., persulfate
) to assist the turnover of the photocatalyst and ensure rapid oxidation of the radical intermediate [3].
Part 3: Visualization & Logic Flows
Mechanistic Pathway: Radical Trifluoromethoxylation
This diagram illustrates the "Ngai/Togni" radical pathway, highlighting the critical SET and fragmentation steps.[3]
Caption: Figure 1. Radical trifluoromethoxylation cycle using redox-active N-OCF₃ reagents.[3][4][5][6] Key step is the reductive fragmentation to generate •OCF₃.
Troubleshooting Decision Tree
Follow this logic flow when yields are suboptimal.
Caption: Figure 2. Diagnostic logic flow for identifying failure modes in trifluoromethoxylation experiments.
Part 4: Standardized Experimental Protocol
Protocol: Radical Trifluoromethoxylation of Arenes (Ngai Conditions) This protocol minimizes Ag instability issues by using a redox-active reagent.
Reagents:
-
Substrate: Arene (0.2 mmol)
-
Reagent: N-trifluoromethoxy-4-cyanopyridinium triflate (1.5 equiv)
-
Catalyst:
(2 mol%) -
Solvent: Acetonitrile (
) [Degassed]
Step-by-Step:
-
Setup: In a glovebox or under
, charge a dry reaction tube with the Reagent and Catalyst . -
Solvation: Add anhydrous
(2.0 mL). Note: Concentration matters. 0.1 M is standard. -
Substrate: Add the Arene liquid (or solution) via syringe.
-
Irradiation: Seal the tube. Irradiate with Blue LEDs (450 nm) . Use a fan to keep the temperature at ~25 °C.
-
Critical: Do not allow the reaction to heat up >35 °C to prevent reagent degradation.
-
-
Workup: After 12-24h, dilute with ether, wash with water.
-
Warning: Many aryl trifluoromethyl ethers are volatile . Do not evaporate to dryness. Carefully concentrate and purify via column chromatography using pentane/ether mixtures.
-
Comparative Data: Reagent Selection
| Feature | AgOCF₃ (Silver Salts) | N-OCF₃ Reagents (Pyridinium) | BTMP (Peroxide) |
| Active Species | Nucleophilic | Radical | Radical |
| Stability | Low (Decomposes > -20°C) | High (Bench stable solid) | Moderate (Liquid, potentially explosive) |
| Substrate Scope | Alkyl halides, Benzyl halides | Arenes, Heteroarenes | Arenes (Electron Poor) |
| Primary Failure | AgF precipitation | Redox mismatch | Homocoupling |
References
-
Redox-Active Reagents for Photocatalytic Generation of the OCF3 Radical. Zheng, W., Lee, J., Morales-Rivera, C. A., & Ngai, M. Y. (2018).[3][5][6][7][8] Angewandte Chemie International Edition. [Link]
-
Radical Trifluoromethoxylation of Arenes Triggered by a Visible-Light-Mediated N-O Redox Fragmentation. Jelier, B. J., Tripet, P. F., Taft, E., Jeschke, G., & Togni, A. (2018).[3][5][6][7][8] Angewandte Chemie. [Link]
-
Silver-Catalyzed Late-Stage Trifluoromethoxylation. Guo, S., Cong, F., Guo, R., Wang, L., & Tang, P. (2017).[5] Nature Chemistry. [Link][5]
-
Photocatalytic Trifluoromethoxylation of Arenes and Heteroarenes in Continuous-Flow. Natan J. W. Straathof et al. (2020).[9][10] Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Redox-active Reagents for Photocatalytic Generation of the OCF3 Radical and (Hetero)Aryl C-H Trifluoromethoxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Redox-Active Reagents for Photocatalytic Generation of the OCF3 Radical and (Hetero)Aryl C-H Trifluoromethoxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
strategies to minimize byproduct formation in glycidyl ether preparations
Welcome to the Advanced Synthesis Support Center. Role: Senior Application Scientist Status: Active Objective: Minimizing byproduct formation in nucleophilic substitution of epichlorohydrin (ECH).
Introduction: The Yield vs. Purity Paradox
As researchers, we often face a kinetic dilemma in glycidyl ether synthesis. The reaction between an alcohol/phenol and epichlorohydrin (ECH) is deceptively simple, yet it is plagued by three major competitive pathways: Hydrolysis (forming glycols), Oligomerization (forming dimers/trimers), and Incomplete Dehydrochlorination (leaving hydrolyzable chlorine).
This guide moves beyond basic "recipes" to the mechanistic controls required for high-purity isolation. We treat the reaction vessel not as a pot, but as a dynamic system where water management and stoichiometry dictate the thermodynamic outcome.
Module 1: The Hydrolysis Headache (Water Management)
The Issue: Loss of epoxide content (low EEW) and formation of α-glycols. The Mechanism: Water, either added with the base or formed during dehydrochlorination, acts as a competing nucleophile, opening the epoxide ring you just created.
Protocol: Azeotropic Dehydration
In industrial and high-performance lab settings, static drying is insufficient. You must employ a dynamic Azeotropic Distillation system. ECH forms a heterogeneous azeotrope with water (boiling point ~88°C at atm pressure).
Step-by-Step Workflow:
-
Setup: Equip your reactor with a Dean-Stark trap or a decanter return loop.
-
Solvent: Use excess Epichlorohydrin as both reactant and azeotropic solvent.
-
Process:
-
Heat to reflux.
-
Vapors (ECH + Water) rise and condense.
-
Phase Separation: In the trap, the mixture separates. The bottom layer is organic (ECH); the top layer is aqueous.
-
Recycle: Continuously return the bottom (ECH) layer to the reactor.
-
Discard: Continuously remove the top (aqueous) layer.
-
Scientist's Note: This shifts the equilibrium toward product formation by physically removing the leaving group (water) from the reaction zone.
Visualization: The Azeotropic Control Loop
Figure 1: Logic flow of azeotropic water removal to prevent hydrolysis.
Module 2: The Oligomer Drift (Stoichiometry)
The Issue: High viscosity, broad molecular weight distribution (GPC), and low monomer content. The Mechanism: Once a phenoxide ion attacks ECH, it forms a chlorohydrin intermediate. If this intermediate (or the closed glycidyl ether) encounters another phenoxide ion before it encounters ECH, chain extension (oligomerization) occurs.
Strategy: The Dilution Principle
To statistically favor the reaction of Phenol + ECH over Phenol + Glycidyl Ether, ECH must be in vast molar excess.
Recommended Stoichiometry Table:
| Target Product Quality | Molar Ratio (ECH : Phenol/Alcohol) | Expected Outcome | Downstream Requirement |
| Standard Resin | 3 : 1 to 5 : 1 | Moderate viscosity, some dimers present. | Standard distillation.[1] |
| High Purity Monomer | 10 : 1 | >95% monomer content. Low viscosity.[2] | Extensive ECH recovery required. |
| Ultra-Low Oligomer | 40 : 1 to 80 : 1 | Crystallizable purity. Negligible oligomers. | Industrial thin-film evaporation. |
Protocol Adjustment:
-
Do not add ECH to the Phenol/Base mixture.
-
Add Phenol/Base to the ECH. By keeping the concentration of the nucleophile (phenol) low relative to the electrophile (ECH) at all times, you statistically suppress polymer formation.
Module 3: The Chlorine Contamination (PTC Strategy)
The Issue: High "Hydrolyzable Chlorine" content. This causes corrosion in electronic applications (e.g., PCBs). The Mechanism: The ring-closure step (dehydrochlorination) is incomplete, or the chloride ion is trapped in the organic phase.
Protocol: Phase Transfer Catalysis (PTC)
Using a quaternary ammonium salt (e.g., Tetrabutylammonium Bromide - TBAB) bridges the gap between the solid/aqueous base and the organic reactants.
Optimization Steps:
-
Catalyst Selection: Use TBAB or Benzyltriethylammonium chloride (TEBA) (0.5 - 2.0 mol%).
-
Temperature: Maintain 50°C - 60°C. Too high (>80°C) degrades the catalyst; too low slows ring closure.
-
Polishing Step: After the main reaction, perform a "polishing" step:
-
Decant the brine.
-
Add fresh, dilute NaOH (approx. 4-10%) and heat for 1-2 hours.
-
Why? This targets the stubborn, remaining chlorohydrin species without inducing massive hydrolysis.
-
Visualization: The PTC Mechanism[3][4]
Figure 2: Phase Transfer Catalyst (Q+) shuttling hydroxide to facilitate reaction in the organic phase.
Troubleshooting Guide (FAQ)
Q1: My product has a "milky" appearance even after stripping the solvent. What is this?
-
Diagnosis: Likely microscopic salt (NaCl) suspension or colloidal polymer.
-
Fix: Your washing step was insufficient. Use a warm water wash (50°C) followed by filtration through a celite bed. Cold water washes often fail to break the emulsion.
Q2: I am seeing a "shoulder" peak on my GPC chromatogram. Is this the dimer?
-
Diagnosis: Yes, this is the n=1 oligomer.
-
Fix: Increase your ECH:Phenol ratio immediately. If you are already at 10:1, check your addition rate. Adding the base too fast creates localized "hotspots" of high phenoxide concentration, favoring oligomerization.
Q3: The reaction turns dark brown/black. Does this affect purity?
-
Diagnosis: Oxidation of the phenol or polymerization of ECH itself.
-
Fix: Conduct the reaction under a nitrogen blanket. Dark color often indicates side-reactions of the phenol, but if the EEW (Epoxide Equivalent Weight) is correct, the product may still be usable after distillation.
Q4: Can I use Lewis Acids (like BF3) instead of NaOH?
-
Insight: Lewis acids are effective for the coupling step but require a separate step for ring closure (using caustic). They often yield higher chlorine content. For general low-chlorine applications, the Caustic/PTC method described above is superior [1].
References
-
Spina, et al. "Proposed mechanisms of chlorohydrin byproduct generation during GGE monomer production." ResearchGate, .
-
Urata, et al. "Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether." Journal of the American Oil Chemists' Society, .
-
Wang, et al. "Preparation of high pure epoxy resin with low hydrolyzable chlorinity content." ResearchGate, .
-
Google Patents. "Process for preparing epoxy resins having low hydrolyzable chlorine contents (EP0184431A1)." .
-
Google Patents. "Glycidyl ether from alcohol and epichlorohydrin (US5420312A)." .
Sources
addressing challenges in scaling up the synthesis of 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane
Technical Support Center: Advanced Synthesis Guide Ticket ID: SC-OCF3-GLY-001 Subject: Scaling up 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
You are encountering challenges in the scale-up of 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane (CAS: Generic structure ref, hereafter TFMP-GE ). This compound is a critical intermediate, often used as a building block for beta-blockers or other bioactive agents where the trifluoromethoxy (–OCF₃) group provides metabolic stability and lipophilicity.[1]
The synthesis involves the Williamson etherification of 2-(trifluoromethoxy)phenol with epichlorohydrin (ECH). While seemingly standard, the ortho-substitution and the electron-withdrawing nature of the –OCF₃ group introduce specific kinetic and thermodynamic hurdles at scale (100g to kg range) that are invisible at the mg scale.
This guide addresses the three most common failure modes: Thermal Runaway , Oligomerization (Tarring) , and Phase Separation Issues .[1]
Module 1: Critical Process Parameters (The Reaction)
The Core Problem: The –OCF₃ group at the ortho position creates a "lazy" nucleophile. The phenoxide is less basic (pKa ~9-10) and sterically hindered. To force the reaction, operators often increase temperature, which triggers the catastrophic polymerization of epichlorohydrin.[1]
Optimized Protocol (1.0 kg Scale Basis)
| Parameter | Specification | Rationale |
| Stoichiometry | Phenol : ECH = 1 : 5 to 1 : 8 | High excess ECH acts as solvent and suppresses "dimer" formation (where product reacts with another phenol).[1] |
| Base | Potassium Carbonate (K₂CO₃), micronized | Milder than NaOH/NaH.[1] Reduces hydrolysis of ECH. Micronization increases surface area for the heterogeneous reaction. |
| Catalyst | TBAB (Tetrabutylammonium bromide) or TEBA (1-3 mol%) | Mandatory. The reaction is biphasic (Solid/Liquid).[1] Without PTC, conversion stalls.[1] |
| Temperature | 60°C – 85°C (Staged) | >90°C risks ECH runaway. <50°C is too slow for the hindered phenol. |
| Dosing | Inverse Addition (Base to Phenol/ECH mix) | Adding ECH to hot base is dangerous. Adding base to the mixture allows controlled deprotonation. |
Reaction Pathway & Impurity Map
Understanding where your yield goes is the first step to fixing it.
Figure 1: Reaction mechanism and competing impurity pathways.[1] Note that "Impurity A" is the primary cause of yield loss when ECH equivalents are too low.
Module 2: Troubleshooting & FAQs
Scenario A: "The reaction turned into a solid gel/tar."
Diagnosis: Uncontrolled polymerization of Epichlorohydrin. Root Cause:
-
Hot Spots: Poor agitation during base addition created local hotspots >90°C.
-
Water Contamination: Wet K₂CO₃ or solvent initiated ECH hydrolysis, which catalyzes polymerization.[1] The Fix:
-
Strict Drying: Dry K₂CO₃ at 120°C overnight before use. Ensure the phenol is dry (azeotrope with toluene if necessary).
-
Agitation: Use an impeller designed for slurry suspension (e.g., pitched blade), not a magnetic stir bar, which fails at scale.
Scenario B: "My yield is 40%, and I see a large peak at higher retention time."
Diagnosis: Dimer formation (1,3-bis(2-trifluoromethoxyphenoxy)-2-propanol).[1] Root Cause: The product (TFMP-GE) competed with ECH for the remaining phenol. This happens when the ECH concentration drops too low relative to the phenol. The Fix:
-
Increase ECH Equivalents: Move from 3 equiv to 6-8 equiv . ECH is cheap; the fluorinated phenol is expensive. Recover ECH via distillation later.
-
Endpoint Control: Do not "cook" the reaction overnight "just to be safe." Once the phenol is consumed (monitor via HPLC), stop immediately.
Scenario C: "I cannot separate the phases during workup."
Diagnosis: Emulsion stabilization by the fluorinated tail. The Science: The –OCF₃ group is highly lipophilic, but the generated salts (KBr/KCl) and residual PTC create a surfactant system. The Fix:
-
Filtration First: Do not add water directly to the reaction slurry. Filter off the solid salts (K₂CO₃/KCl) first through a Celite pad or sintered glass.
-
Wash the Filtrate: Wash the organic filtrate (ECH + Product) with water after salt removal.
-
Density Check: ECH has a density of ~1.18 g/mL. Your fluorinated product is heavier (>1.3 g/mL). Water is 1.0. The organic layer will be on the bottom .
Module 3: Safety & Engineering Controls (Scale-Up)
Handling Epichlorohydrin at scale requires respect. It is a potential carcinogen, a skin sensitizer, and flammable.[1]
Thermal Management System
At scales >1kg, passive cooling is insufficient.[1]
Figure 2: Mandatory safety interlocks for ECH alkylation. Dosing must automatically cut off if internal temperature (Ti) exceeds the setpoint.
Protocol for Excess ECH Removal:
-
Do not distill ECH at atmospheric pressure (bp 116°C). The product will degrade.[2]
-
Use Vacuum: Distill at <50 mbar. Keep pot temperature <70°C.
-
Scrubber: The vacuum pump exhaust must be vented to a caustic scrubber to neutralize any co-distilled HCl or ECH vapors.
References
-
Williamson Ether Synthesis Mechanism & Side Reactions
-
Epichlorohydrin Safety & Thermal Runaway
-
Synthesis of Trifluoromethyl/Trifluoromethoxy Glycidyl Ethers
- Phase Transfer Catalysis in Etherification: Title: Improving reaction conditions for Williamson ether synthesis. Source: BenchChem Technical Guides.
Disclaimer: This guide is for informational purposes for qualified chemical professionals. Always consult the specific Safety Data Sheets (SDS) for 2-(trifluoromethoxy)phenol and Epichlorohydrin before experimentation.[1]
Sources
- 1. CN112079797A - Preparation method of 2-[4-(4-chlorophenoxy)-2-trifluoromethylphenyl]-2-methyloxirane - Google Patents [patents.google.com]
- 2. fauske.com [fauske.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. (2S)-2-[[4-(Trifluoromethyl)phenoxy]methyl]oxirane - ApiSyn Healthcare Pvt. Ltd. [apisyn.com]
- 8. (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane | C10H9F3O2 | CID 33786616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Buy (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane | 256372-58-4 [smolecule.com]
troubleshooting low conversion rates in epoxide formation reactions
Current Status: Online | Specialist: Senior Application Scientist Topic: Troubleshooting Low Conversion in Epoxide Formation
Diagnostic Triage: Select Your Reaction Pathway
Before troubleshooting, verify you are applying the correct mechanistic pathway for your substrate's electronic nature. Mismatched reagent-substrate pairs are the #1 cause of 0% conversion.
Workflow Selector (Interactive Logic)
Use the following decision matrix to validate your method selection.
Figure 1: Decision matrix for selecting the appropriate epoxidation protocol based on substrate electronics.
Troubleshooting Module: Electrophilic Epoxidation (mCPBA)
Context: Standard epoxidation for electron-rich alkenes using meta-chloroperoxybenzoic acid (mCPBA). Common Issue: Reaction stalls at 50-70% conversion or produces byproducts.
FAQ: Why is my mCPBA reaction stalling?
A: The most common causes are reagent degradation and acid-catalyzed ring opening . mCPBA is unstable and often contains significant amounts of m-chlorobenzoic acid (up to 30-40% impurity) if stored improperly.
| Symptom | Root Cause | Corrective Action |
| Stalls at ~70% | Stoichiometry error due to impure mCPBA. | Titrate reagent (see protocol below) to determine active [O] content. |
| New Polar Spot on TLC | Acid-catalyzed ring opening to diol/ester. | Add NaHCO₃ (2-3 equiv) solid to the reaction to buffer the acidic byproduct. |
| Slow Kinetics | Hydrogen bonding with solvent. | Switch from Et₂O/THF to DCM or CHCl₃ . Ethers H-bond to the peracid proton, deactivating the electrophile. |
Standard Protocol: Iodometric Titration of mCPBA
Never assume commercial mCPBA is 77%. It degrades to <60% over time.
-
Dissolve 100 mg of mCPBA sample in 5 mL glacial acetic acid.
-
Add 2 mL of saturated aqueous KI solution (solution turns dark brown/red).
-
Titrate with 0.1 N Na₂S₂O₃ (sodium thiosulfate) until the color fades to pale yellow.
-
Add starch indicator; titrate until the blue color disappears.[1]
-
Calculation: % Purity =
Troubleshooting Module: Sharpless Asymmetric Epoxidation (SAE)
Context: Enantioselective epoxidation of allylic alcohols using Ti(OiPr)₄ and diethyl tartrate (DET). Common Issue: Low conversion (<50%) or "missing" product during workup.
FAQ: Why is my yield low despite high ee?
A: This is often an isolation issue, not a reaction failure. The Titanium-Tartrate complex forms a stable gel that traps your epoxide.
Critical Checkpoints:
-
Water Content: The SAE is notoriously water-intolerant. Are you using activated 4Å Molecular Sieves (powdered) ?
-
Correction: Add 4Å MS (activated) at 100 mg/mmol substrate. Stir for 30 mins before adding the oxidant (TBHP).
-
-
Catalyst Loading: High catalyst loading (>10 mol%) increases the volume of the Titanium gel, making extraction difficult.
-
Correction: Reduce catalyst to 5 mol% . Reaction times will increase (18-24h), but isolation yield often improves.
-
Protocol: The "Sodium Sulfate" Workup (For Acid-Sensitive Epoxides)
Avoid the standard tartaric acid workup if your epoxide is acid-labile.[2]
-
Dilute reaction mixture with Et₂O (1:1 volume).
-
Add a saturated solution of Na₂SO₄ (approx. 1 mL per mmol Ti).
-
Stir vigorously for 45 minutes. The Ti-salts will aggregate into an orange/white granular solid.
-
Filter through a pad of Celite. The filtrate contains your clean epoxide.
Troubleshooting Module: Nucleophilic Epoxidation
Context: Epoxidation of electron-deficient alkenes (e.g.,
FAQ: Why won't mCPBA react with my enone?
A: Electronic mismatch. The alkene is electron-poor; mCPBA is an electrophilic oxidant.[3] They repel each other. You must use a nucleophilic oxidant (e.g.,
Mechanism & Fixes
The reaction proceeds via a Michael addition of the hydroperoxide anion followed by ring closure.
Figure 2: The Weitz-Scheffer mechanism requires basic conditions to generate the active nucleophile.
Troubleshooting Table:
| Issue | Adjustment |
|---|
| No Reaction | Increase pH. The active species is
Troubleshooting Module: Jacobsen Epoxidation
Context: Mn-Salen catalyzed epoxidation of unfunctionalized alkenes. Common Issue: Catalyst deactivation (brown/black tar formation) and stalling.
FAQ: My catalyst dies after 50 turnovers. Why?
A: "Catalyst suicide" occurs via the formation of
Advanced Fixes:
-
Add an Axial Ligand: Add N-methylmorpholine N-oxide (NMO) or 4-phenylpyridine N-oxide (0.2 equiv). This stabilizes the active Mn(V)-oxo species and prevents dimer formation.
-
pH Control: If using bleach (NaOCl) as the oxidant, the pH must be buffered to 11.3 . Higher pH decomposes the catalyst; lower pH promotes Cl₂ formation (chlorination side products).
-
Use a Different Oxidant: If bleach fails, switch to PhI(OAc)₂ (iodobenzene diacetate) or mCPBA (slow addition) as the oxygen source.
References & Validated Sources
-
Iodometric Titration of mCPBA:
-
Sharpless Epoxidation Workup Protocols:
-
Nucleophilic Epoxidation Mechanism:
-
Jacobsen Catalyst Deactivation:
-
General Epoxide Handling:
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 5. diva-portal.org [diva-portal.org]
- 6. Sharpless Asymmetric Epoxidation (AE) - Wordpress [reagents.acsgcipr.org]
- 7. Asymmetric nucleophilic epoxidation - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Solvent Choice and Stereoselectivity in Epoxide Ring-Opening
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource addresses the critical impact of solvent selection on the stereochemical outcome of epoxide ring-opening reactions. Unpredictable stereoselectivity can be a significant bottleneck in multi-step syntheses. This guide provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in determining the stereoselectivity of epoxide ring-opening reactions?
The solvent plays a multifaceted role that extends far beyond simply dissolving reactants. Its primary influence on stereoselectivity stems from its ability to stabilize or destabilize transition states and intermediates. Key solvent properties to consider are polarity, proticity (the ability to donate a hydrogen bond), and coordinating ability.[1][2] The solvent environment can dictate the reaction mechanism, influencing whether the ring-opening proceeds through a more SN1-like or SN2-like pathway, which in turn governs the regio- and stereochemical outcome.[3][4]
Q2: How do polar protic and polar aprotic solvents differently influence the reaction outcome?
The distinction between polar protic and polar aprotic solvents is crucial for controlling epoxide ring-opening reactions.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents possess O-H or N-H bonds and can act as hydrogen-bond donors.[5][6] In acid-catalyzed reactions , they excel at stabilizing the partial positive charge that develops on the more substituted carbon in the transition state, favoring an SN1-like mechanism.[7][8] They can also stabilize the leaving group (the protonated epoxide oxygen). In base-catalyzed reactions , they can solvate the nucleophile through hydrogen bonding, potentially reducing its reactivity.[9]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have dipoles but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[5][6] They are effective at solvating cations but leave anions (nucleophiles) relatively "bare" and highly reactive.[9] This makes them ideal for promoting SN2 reactions, where a strong, unencumbered nucleophile is required.[6][9] Their use generally ensures a clean backside attack at the sterically less hindered carbon.[4]
Q3: I'm observing a loss of stereoselectivity in my acid-catalyzed reaction. Could my solvent be the culprit?
Absolutely. A loss of stereoselectivity, often manifested as a mixture of stereoisomers, suggests that the reaction is proceeding through a mechanism with significant carbocationic character, bordering on a true SN1 pathway.[10] Highly polar protic solvents can over-stabilize the protonated epoxide to the point where the C-O bond breaks before the nucleophile attacks, leading to a planar carbocation intermediate. This intermediate can then be attacked from either face, resulting in racemization or a mixture of diastereomers.[10] If high stereoselectivity is desired under acidic conditions, consider using a less-polar solvent or a fluorinated alcohol, which can promote electrophilic activation without fully inducing a carbocation intermediate.[11]
Troubleshooting Guide: Common Experimental Issues
Issue 1: Poor Regioselectivity - Attack at Both Epoxide Carbons
Symptoms: You are running a base-catalyzed ring-opening on an unsymmetrical epoxide, expecting the nucleophile to attack the less substituted carbon (SN2 pathway), but you isolate a mixture of regioisomers.
Probable Cause & Solution: This issue often arises when the reaction conditions inadvertently introduce some SN1 character. The solvent is a primary suspect.
-
Solvent Check: Are you using a polar protic solvent? Even small amounts of water or alcohol in a supposedly aprotic solvent can protonate the epoxide, initiating a competing acid-catalyzed pathway where attack occurs at the more substituted carbon.[3][12]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Rigorously dry your solvent and glassware. Use a freshly opened bottle of anhydrous solvent or distill it over a suitable drying agent.
-
Switch to a Polar Aprotic Solvent: Perform the reaction in a solvent like THF, DMF, or acetonitrile. These solvents favor the SN2 mechanism by enhancing the nucleophile's reactivity and not promoting protonation of the epoxide oxygen.[9]
-
Temperature Control: Elevated temperatures can sometimes provide enough energy to overcome the barrier for attack at the more substituted carbon. Running the reaction at a lower temperature may improve regioselectivity.
-
Issue 2: Incorrect Stereochemistry - Obtaining the syn instead of the expected anti product
Symptoms: The epoxide ring-opening is expected to proceed via a backside attack, yielding a product with anti stereochemistry (e.g., a trans-diol). However, you observe the formation of the syn diastereomer.
Probable Cause & Solution: While epoxide ring-openings almost universally proceed with inversion of configuration at the point of attack, the formation of an unexpected diastereomer can sometimes be traced back to complex solvent interactions or an unexpected reaction pathway.
-
Neighboring Group Participation: Certain substrates contain functional groups that can act as internal nucleophiles. In some solvents, this neighboring group might participate in a double-inversion mechanism, leading to an overall retention of stereochemistry.
-
Solvent-Lewis Acid Interactions: In reactions using Lewis acids, the choice of solvent can dramatically alter the outcome. Some solvents, like nitromethane or certain ethers, can form specific 1:1 addition compounds with the Lewis acid, leading to a retentive ring-opening instead of the typical inversion.[13]
-
Troubleshooting Steps:
-
Simplify the System: If possible, test the reaction on a simpler substrate without potentially interfering neighboring groups to confirm the standard stereochemical outcome.
-
Solvent Screening: Conduct a solvent screen. Compare a non-coordinating solvent (e.g., dichloromethane) with a coordinating one (e.g., THF or nitromethane) to see if the stereochemical outcome changes, which would point towards a specific solvent-catalyst interaction.[13]
-
Mechanistic Deep Dive: Visualizing Solvent Effects
The stereochemical outcome of an epoxide ring-opening is a direct consequence of its reaction mechanism. Solvents exert their influence by stabilizing different transition states.
Mechanism 1: Acid-Catalyzed Ring-Opening (SN1-like)
Under acidic conditions, the epoxide oxygen is first protonated, creating a good leaving group.[7] The C-O bonds weaken, and a significant partial positive charge develops on the more substituted carbon, as it is better able to stabilize this charge.[14] A weak nucleophile then attacks this more electrophilic carbon from the backside, leading to a trans (or anti) product.[4] Polar protic solvents are particularly effective at stabilizing the developing positive charge in the transition state.
Caption: Acid-catalyzed opening involves protonation followed by nucleophilic attack.
Mechanism 2: Base-Catalyzed Ring-Opening (SN2)
Under basic or neutral conditions with a strong nucleophile, the reaction proceeds via a classic SN2 mechanism.[12] The nucleophile directly attacks one of the epoxide carbons, forcing the C-O bond to break. Due to steric hindrance, this attack occurs at the less substituted carbon.[4] The reaction proceeds with a clean inversion of stereochemistry at the site of attack, resulting in an anti product. Polar aprotic solvents enhance the strength of the nucleophile, accelerating this process.
Caption: Base-catalyzed opening is a direct SN2 attack at the less hindered carbon.
Solvent Effects on Stereoselectivity: A Summary Table
This table provides a quick reference for predicting the outcome of epoxide ring-opening reactions based on solvent choice and reaction conditions.
| Reaction Condition | Solvent Class | Nucleophile Type | Primary Mechanism | Regioselectivity | Stereochemistry |
| Acidic | Polar Protic | Weak (H₂O, ROH) | SN1-like | Attack at the more substituted carbon[7][14] | Anti-addition[4] |
| Acidic | Polar Aprotic | Weak (H₂O, ROH) | SN2-like | Attack at the less substituted carbon | Anti-addition |
| Basic/Neutral | Polar Protic | Strong (RO⁻, CN⁻) | SN2 | Attack at the less substituted carbon (slower rate) | Anti-addition |
| Basic/Neutral | Polar Aprotic | Strong (RO⁻, CN⁻) | SN2 | Attack at the less substituted carbon (faster rate)[4] | Anti-addition[4] |
| Basic/Neutral | Nonpolar | Strong (RO⁻, CN⁻) | SN2 | Attack at the less substituted carbon (solubility issues) | Anti-addition |
Experimental Protocols
Here we provide two illustrative protocols for the ring-opening of styrene oxide with methanol, demonstrating the divergent regioselectivity controlled by the reaction conditions, which are heavily influenced by the solvent's role.
Protocol 1: Acid-Catalyzed Opening in Methanol (Polar Protic Solvent)
Objective: To demonstrate regioselective attack at the more substituted (benzylic) carbon.
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add styrene oxide (1.20 g, 10 mmol).
-
Solvent/Reagent Addition: Add 20 mL of methanol. While stirring, add 2-3 drops of concentrated sulfuric acid.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product (2-methoxy-2-phenylethan-1-ol) can be purified by flash column chromatography.
Protocol 2: Base-Catalyzed Opening in THF (Polar Aprotic Solvent)
Objective: To demonstrate regioselective attack at the less substituted (terminal) carbon.
-
Setup: To a 50 mL three-neck round-bottom flask under a nitrogen atmosphere, add 20 mL of anhydrous THF and sodium methoxide (0.65 g, 12 mmol). Stir to dissolve.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add styrene oxide (1.20 g, 10 mmol) dropwise via syringe over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 3-4 hours).
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product (1-methoxy-2-phenylethan-2-ol) by flash column chromatography.
References
-
Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites. JACS Au. [Link]
-
Epoxide Ring Opening. ChemTalk. [Link]
-
Solvent Effects on Stereo and Regioselectivities of Ring-opening Reaction of Epoxide with Aluminum Chloride. Bulletin of the Chemical Society of Japan. [Link]
-
Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]
-
Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites. ACS Publications. [Link]
-
Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps. [Link]
-
Opening of Epoxides With Acid. Master Organic Chemistry. [Link]
-
Solvent effect on regioselectivity of epoxide ring opening in styrene oxide by O- and N-nucleophiles in neutral and basic media. ResearchGate. [Link]
-
Reactions of Epoxides: Ring-Opening. OpenStax. [Link]
-
Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc. [Link]
-
Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Student Research. [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
-
Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
-
Mechanistic study of the role of hydrogen bond donors in the two-component organocatalysis of the ring-opening reaction of epoxides. ResearchGate. [Link]
-
Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Orango. [Link]
-
Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]
-
Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]
-
Regiodivergent Hydroborative Ring Opening of Epoxides via Selective C–O Bond Activation. ACS Publications. [Link]
-
Epoxide Reactions: Acid-Assisted Ring Opening (H₃O⁺, ROH/H⁺, HX). OrgoSolver. [Link]
-
Epoxides Reactions Stereochemistry [Organic Chemistry] Smith 2018. YouTube. [Link]
-
Epoxide-Opening Cascades in the Synthesis of Polycyclic Polyether Natural Products. DSpace@MIT. [Link]
-
Epoxide Stereochemistry Controls Regioselective Ketoreduction in Epoxyquinoid Biosynthesis. ACS Publications. [Link]
-
Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry. [Link]
Sources
- 1. Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. theorango.com [theorango.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. orgosolver.com [orgosolver.com]
- 9. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Epoxide Ring Opening | ChemTalk [chemistrytalk.org]
Technical Support Center: Optimization of Catalyst Loading for Trifluoromethoxylation
The following technical guide is designed for medicinal chemists and process engineers optimizing trifluoromethoxylation (–OCF₃) reactions. It moves beyond standard procedures to address the kinetic and mechanistic bottlenecks associated with catalyst loading.
Topic: Kinetic Balancing & Catalyst Loading in –OCF₃ Installation Audience: Medicinal Chemists, Process Engineers Status: Active Support
Diagnostic Hub: Why is my reaction failing?
Before adjusting catalyst loading, you must diagnose the failure mode. Trifluoromethoxylation is unique because the reagent (
Interactive Troubleshooting Flowchart
Use this logic tree to determine if your issue is Catalyst Death , Reagent Decomposition , or Kinetic Mismatch .
Figure 1: Diagnostic logic for distinguishing between catalyst deactivation and reagent instability. Note that "Ar-F" formation often indicates that the OCF3 anion decomposed to Fluoride before transmetalation.
Protocol Module A: Silver-Mediated Systems
Context: Used for aryl stannanes, boronic acids, and halides.[1][2] The Trap: Silver is often stoichiometric, but in modern oxidative protocols (e.g., using Selectfluor), it acts catalytically. The failure mode here is AgF precipitation which passivates the active surface.
The "Silver Mirror" Paradox
In Ag-mediated trifluoromethoxylation, a common misconception is that adding more silver improves yield. Often, higher loading leads to rapid formation of insoluble AgF or Ag(0) clusters (silver mirror), which halts the reaction.
| Parameter | Symptom of "Too Low" | Symptom of "Too High" | Optimal Range |
| Ag Loading | Incomplete conversion; stalling after 2 hours. | Immediate black precipitation; low yield due to radical homocoupling. | 1.0 - 2.0 equiv (Stoichiometric) 10 - 20 mol% (Catalytic) |
| Oxidant (Selectfluor) | Formation of Ar-Ag intermediates without product release. | Oxidative degradation of the arene substrate. | 1.2 - 1.5 equiv |
| Temperature | Reaction stalls; intermediate stable. | Decomposition of | -30°C to RT (Critical window) |
Optimized Workflow (Ritter/Liu Type)
This protocol minimizes the concentration of free fluoride to prevent catalyst poisoning.
-
Preparation: In a glovebox, mix Aryl-Stannane (1.0 equiv) and AgPF₆ (catalytic: 20 mol% or stoichiometric: 2.0 equiv depending on oxidant).
-
Solvent Choice: Use DCM or DCE . Avoid coordinating solvents (DMF/DMSO) which stabilize the resting state too strongly.
-
The "Cold-Start" Technique:
-
Cool mixture to -30°C .
-
Add the OCF₃ source (e.g., TAS-OCF₃ or TFMT) slowly.
-
Why? High temperatures (>0°C) accelerate the decomposition of
into and . The then precipitates Ag as AgF, killing the cycle [1, 2].
-
-
Oxidant Addition: Add Selectfluor (F-TEDA-PF₆) last.
-
Ramping: Allow to warm to RT naturally over 4 hours.
Troubleshooting Q&A:
-
Q: I see a lot of Ar-F (fluorinated arene) instead of Ar-OCF3.
-
A: This is "Fluoride Rebound." Your
decomposed. The resulting attacked the high-valent Metal-Aryl complex. Fix: Lower the temperature during reagent addition and ensure your OCF3 reagent is dry.
-
Protocol Module B: Photoredox Catalysis
Context: C-H trifluoromethoxylation using Ru/Ir catalysts and reagents like TFMS (Trifluoromethyl arylsulfonate) or Togni Reagents . The Trap: Inner-Filter Effects and Radical Quenching .
Catalyst Loading vs. Light Penetration
In photoredox, the relationship between catalyst loading and rate is non-linear.
-
Beer-Lambert Saturation: If catalyst concentration is too high (>2 mol% for high-extinction catalysts like Ru(bpy)₃), the solution becomes opaque. Photons are absorbed in the first 0.1 mm of the vial, leaving the bulk dark.
-
Radical Termination: High local concentrations of
(generated by high catalyst loading) favor dimerization ( ) or H-abstraction over the desired reaction with the arene [3, 4].
Optimization Table: Photoredox Variables
| Variable | Recommendation | Mechanism/Reasoning |
| Catalyst Loading | 0.5 - 1.0 mol% | Lower loading prevents self-quenching and ensures uniform light penetration. |
| Light Source | Blue LED (450 nm) | Matches absorption of Ru/Ir catalysts. High intensity is required to sustain the radical chain. |
| Concentration | 0.05 M - 0.1 M | Dilution favors the bimolecular reaction with arene over radical termination. |
| Reagent | TFMS or Py-OCF3 | These generate |
Visualizing the Radical Chain & Quenching
The following diagram illustrates why "more catalyst" often breaks the cycle in photoredox OCF3 installation.
Figure 2: Photoredox cycle showing how high catalyst loading leads to self-quenching (dashed red) and high radical density leads to dimerization, lowering yield.
Reagent Selection Guide (The "Hidden" Variable)
The choice of OCF3 source dictates the catalyst requirements.
-
TFMT (Trifluoromethyl triflate):
-
Togni Reagent II (Acid-derived):
-
TFMS (Trifluoromethyl arylsulfonate):
Frequently Asked Questions (FAQs)
Q1: My reaction turns black immediately upon adding the silver catalyst. Is this normal?
-
A: No. Immediate blackening indicates the rapid formation of colloidal Silver(0). This usually means your oxidant (Selectfluor) is inactive or was added too late, allowing the silver to be reduced by the stannane/boronic acid without turning over. Fix: Ensure oxidant is fresh and consider adding it simultaneously or just before the silver source.
Q2: Can I use Cu(I) instead of Ag(I) to save money?
-
A: Generally, no. While Copper works for trifluoromethylation (–CF3), it struggles with trifluoromethoxylation (–OCF3) because the Cu–OCF3 bond is weaker and more prone to
-fluoride elimination, forming and . Silver is unique because the Ag–OCF3 bond is relatively more stable at low temperatures [1].
Q3: How do I remove the tin byproducts from the Ritter protocol?
-
A: Tin residues are toxic and hard to remove. Wash the crude reaction with 10% aqueous KF (Potassium Fluoride). This forms insoluble polymeric organotin fluorides that can be filtered off.
Q4: Why does my yield drop when I scale up the photoredox reaction?
-
A: Light penetration depth. In a 1-dram vial, light reaches the center. In a 100mL flask, the center is dark. Fix: Use a flow reactor (highly recommended for OCF3 chemistry) or increase stirring speed significantly to cycle fluid to the surface.
References
-
Ritter, T. et al. (2011).[2] "Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids." Journal of the American Chemical Society.[2][5]
-
Liu, G. et al. (2020).[6] "Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent." Nature Communications.
-
Ngai, M.Y. et al. (2018).[7] "Radical Trifluoromethoxylation of Arenes Triggered by a Visible-Light-Mediated N-O Redox Fragmentation." Angewandte Chemie International Edition.
-
Togni, A. et al. (2006).[8] "A New Generation of Electrophilic Trifluoromethylation Reagents." Chemistry - A European Journal.
-
Tang, P. et al. (2018). "Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent." Journal of the American Chemical Society.[2][5]
Sources
- 1. Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic C–H Trifluoromethylation of Arenes and Heteroarenes via Visible Light Photoexcitation of a Co(III)–CF3 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 8. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Technical Validation Guide: Enantiomeric Purity of 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane
Executive Summary
The precise enantiomeric characterization of 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane is critical for downstream pharmaceutical efficacy. As a fluorinated phenyl glycidyl ether derivative, this molecule serves as a high-value chiral building block (synthon) for beta-blockers and other bioactive scaffolds. The presence of the electron-withdrawing trifluoromethoxy (
This guide provides a validated, self-correcting protocol for determining enantiomeric excess (
Part 1: The Analytical Challenge & Comparative Analysis
The Molecule
The target analyte contains a stereogenic center at the C2 position of the oxirane ring.
-
Risk Factor: The epoxide is an electrophile. In acidic or aqueous conditions (often used in Reverse Phase HPLC), it risks hydrolysis to the corresponding diol, degrading the sample during analysis.
-
Solution: Normal Phase (NP) Chiral HPLC using alkane/alcohol mobile phases is the mandatory approach to ensure chemical stability during separation.
Technology Comparison: Why Chiral HPLC?
While alternative methods exist, they fail to meet the rigorous demands of trace impurity quantification (0.1% impurity threshold).
| Feature | Chiral HPLC (Recommended) | Polarimetry (Optical Rotation) | |
| Principle | Interaction with Amylose/Cellulose stationary phase | Diastereomeric shift using Chiral Solvating Agents (e.g., Pirkle alcohol) | Rotation of polarized light |
| Sensitivity | High (LOQ < 0.05%) | Moderate (LOQ ~ 1-2%) | Low (Requires high conc.) |
| Selectivity | Baseline separation of enantiomers ( | Overlapping signals common | Non-specific (aggregates all chiral species) |
| Robustness | High (Automated, reproducible) | Low (Sensitive to concentration/solvent) | Low (Affected by chemical impurities) |
| Sample Recovery | Possible (Prep-HPLC) | Difficult (Contaminated by CSA) | N/A (Non-destructive) |
Critical Insight: Polarimetry is sufficient for identity confirmation but mathematically incapable of accurately quantifying
> 98% due to the "flat" response curve at high purity.
Part 2: Validated Experimental Protocol
Method Development Workflow
The separation relies on the
Figure 1: Decision tree for chiral method development. The target is a resolution (
The "Gold Standard" Protocol
This protocol is optimized for phenyl glycidyl ethers. The Amylose tris(3,5-dimethylphenylcarbamate) phase is selected due to its superior recognition of the aromatic moiety.
-
Column: Chiralpak AD-H or Chiralpak IA (Daicel), 4.6 x 250 mm, 5 µm.
-
Why: The "IA" immobilized phase is preferred for robustness, but "AD-H" (coated) provides higher theoretical plates for this specific ether class.
-
-
Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).
-
Why: Isopropanol (IPA) acts as the polar modifier. 10% is sufficient to elute the compound while maintaining strong retention for chiral recognition.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Note: If resolution is poor, lower the temperature to 15°C. Enantioseparation is enthalpy-driven; lower T increases the separation factor (
).
-
-
Detection: UV at 270 nm (or 254 nm).
-
Why: The phenoxy ring has a strong absorption here. 210 nm is too non-specific (solvent noise).
-
-
Sample Diluent: 100% Mobile Phase (prevents "solvent shock" peaks).
System Suitability Test (SST)
Before every validation run, the system must pass:
-
Resolution (
): > 1.5 (Baseline separation). -
Tailing Factor (
): 0.8 < < 1.2. -
Repeatability: %RSD of peak area < 1.0% (n=5 injections).
Part 3: Validation Framework (ICH Q2)
To ensure this method is legally and scientifically defensible, you must validate against ICH Q2(R1) parameters.
Validation Logic Flow
Figure 2: Sequential validation steps ensuring data integrity.
Detailed Validation Criteria
1. Specificity
-
Action: Inject the racemic mixture and the synthesis precursor (e.g., the phenol).
-
Requirement: The enantiomers must be baseline separated (
). No interference from the precursor peak at the retention time of the enantiomers.
2. Linearity
-
Action: Prepare 5 concentrations of the analyte (e.g., 0.05, 0.1, 0.2, 0.5, 1.0 mg/mL).
-
Requirement:
for the calibration curve.
3. Limit of Quantitation (LOQ)
-
Action: Dilute sample until Signal-to-Noise (S/N) ratio is 10:1.
-
Target: For minor enantiomer impurity, LOQ should be
. This confirms the method can detect trace racemization.
4. Robustness (The "Self-Validating" Step)
Deliberately vary parameters to prove reliability:
-
Flow:
mL/min. -
Mobile Phase:
IPA. -
Temperature:
C. -
Result: If
drops below 1.5 under these conditions, the method is not robust.
Part 4: Representative Data & Interpretation[1]
The following data represents typical performance for fluorinated phenyl glycidyl ethers on an Amylose-based column (Chiralpak AD-H).
| Parameter | Enantiomer 1 ( | Enantiomer 2 ( | Acceptance Criteria |
| Retention Time ( | 6.2 min | 8.4 min | Stable |
| Capacity Factor ( | 1.07 | 1.80 | |
| Selectivity ( | - | 1.68 | |
| Resolution ( | - | 3.1 | |
| Tailing Factor | 1.05 | 1.08 |
Interpretation:
-
A selectivity (
) of 1.68 indicates a very strong chiral recognition capability of the column for this specific molecule. -
The elution order (
before or vice versa) must be confirmed by injecting a standard of known absolute configuration or using a polarimeter in-line if available.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2] Link
-
Daicel Corporation. (n.d.).[3] Chiralpak IA/IB/IC Instruction Manuals (Immobilized Polysaccharide Phases). Chiral Technologies.[4] Link
-
Smolecule. (2023). 2-[[2-(2-Methoxyethyl)phenoxy]methyl]oxirane: Synthesis and Applications. (Reference for structural class properties). Link
-
CymitQuimica. (n.d.). 2-{[3-(Trifluoromethyl)phenoxy]methyl}oxirane Product Data. (Reference for fluorinated analog stability). Link
-
Phenomenex. (2025).[5][6] Mobile Phase Optimization: A Critical Factor in HPLC.[7]Link
Sources
a comparative study of different synthetic routes to trifluoromethoxy-substituted compounds
Executive Summary
The trifluoromethoxy group (
This guide objectively compares three dominant synthetic strategies: Silver-Mediated Oxidative Trifluoromethylation , Photoredox Radical C-H Trifluoromethoxylation , and Electrophilic Trifluoromethoxylation . We analyze these methods based on substrate scope, mechanistic distinctiveness, and scalability to aid in selecting the optimal route for your specific synthetic targets.
Comparative Analysis of Synthetic Routes
Method A: Silver-Mediated Oxidative Trifluoromethylation
Best For: Converting aliphatic alcohols and phenols to trifluoromethyl ethers.
Core Concept: This method bypasses the unstable free
Method B: Photoredox Radical C-H Trifluoromethoxylation
Best For: Late-stage functionalization of arenes and heteroarenes.
Core Concept: Utilizes N-trifluoromethoxy reagents (e.g., Ngai reagents) that undergo N-O bond homolysis under visible light irradiation to generate the
Method C: Electrophilic Trifluoromethoxylation
Best For: Functionalization of strong nucleophiles (enolates, thiols) and electron-rich arenes.
Core Concept: Employs powerful electrophilic reagents like the Umemoto Oxonium salts that transfer a "
Performance Matrix
| Feature | Ag-Mediated Oxidative (Method A) | Photoredox Radical (Method B) | Electrophilic (Method C) |
| Primary Substrate | Alcohols (1°, 2°, 3°), Phenols | Arenes, Heteroarenes (C-H) | Nucleophiles, Phenols |
| Key Reagent | Ngai Reagents (I or II), BTMP | Umemoto Oxonium Reagent | |
| Reaction Type | Oxidative Cross-Coupling | Radical Substitution (SET) | |
| Conditions | Mild ( | Room Temp, Blue LED, Inert | Low Temp ( |
| Yield Range | 50–90% | 40–80% | 60–95% |
| Scalability | High (g to kg) | Moderate (Photon flux limit) | Low (Reagent stability) |
| Cost | Low ( | High (Specialized reagents) | High (Complex synthesis) |
Detailed Mechanistic Pathways
Photoredox Radical Mechanism (Ngai Reagent)
The radical pathway allows for the direct installation of
Figure 1: Mechanism of photoredox trifluoromethoxylation using Ngai Reagent II. The cycle is initiated by light-induced homolysis.
Ag-Mediated Oxidative Mechanism (Qing's Method)
This method is pivotal for accessing alkyl trifluoromethyl ethers from alcohols. It relies on the in situ generation of a reactive silver species.[1]
Figure 2: Proposed pathway for Ag-mediated oxidative trifluoromethylation of alcohols. Note the critical role of the oxidant.
Experimental Protocols
Protocol A: Silver-Mediated Synthesis of Alkyl Trifluoromethyl Ethers
Based on the work of Qing et al. (Organic Letters, 2015).[2]
Reagents:
-
Substrate: Primary/Secondary Alcohol (1.0 equiv)
-
Reagent:
(3.0 equiv) -
Catalyst/Mediator: AgOTf (3.0 equiv)
-
Oxidant: Selectfluor (1.5 equiv)
-
Additive: KF (3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc)
Step-by-Step Workflow:
-
Preparation: In a glovebox or under
, charge a dried reaction tube with AgOTf (3.0 equiv), Selectfluor (1.5 equiv), KF (3.0 equiv), and the Alcohol substrate (1.0 equiv). -
Solvent Addition: Add anhydrous EtOAc (0.1 M concentration relative to alcohol).
-
Reagent Addition: Add
(3.0 equiv) dropwise at C. -
Reaction: Seal the tube and stir at room temperature (
C) for 12 hours.-
Note: The reaction mixture will likely develop a precipitate (Ag salts).
-
-
Work-up: Filter the mixture through a pad of Celite to remove silver salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate and purify via silica gel flash chromatography.
Validation Check:
-
Monitor disappearance of alcohol by TLC.
-
Confirm product by
NMR (Signal typically around -60 ppm).
Protocol B: Photoredox C-H Trifluoromethoxylation of Arenes
Based on Ngai Reagent II (Chem. Sci., 2018).
Reagents:
-
Substrate: Arene (e.g., Benzene, Xylene) (Excess or 1.0 equiv if valuable)
-
Reagent: Ngai Reagent II (N-trifluoromethoxy-benzimidazole salt) (1.2 equiv)
-
Catalyst:
(2 mol%) -
Solvent: Acetonitrile (
)
Step-by-Step Workflow:
-
Setup: In a clear vial equipped with a stir bar, combine the Arene (1.0 equiv), Ngai Reagent II (1.2 equiv), and Ru catalyst (2 mol%).
-
Degassing: Dissolve in anhydrous
(0.1 M). Degas the solution by sparging with Argon for 15 minutes to remove oxygen (critical for radical lifetime). -
Irradiation: Place the vial approximately 2-3 cm away from a Blue LED light source (
nm). Stir vigorously. -
Duration: Irradiate for 12-24 hours. Fan cooling is recommended to maintain ambient temperature.
-
Work-up: Remove solvent under reduced pressure.
-
Purification: Purify directly via column chromatography.
Critical Troubleshooting & Safety
-
Reagent Stability:
- : Volatile and moisture sensitive. Handle in a fume hood or glovebox.
-
Ngai Reagents: Generally shelf-stable but should be stored in the dark at low temperatures to prevent slow decomposition.
-
Safety Warning (
):-
Any method generating
(even transiently) carries the risk of evolution if the anion is not trapped immediately. Ensure reactions are performed in well-ventilated hoods.
-
-
Silver Residues:
-
Ag-mediated reactions generate stoichiometric silver waste. Proper disposal and Celite filtration are essential to prevent colloidal silver from contaminating the product.
-
References
-
Silver-Mediated Oxidative Trifluoromethylation of Alcohols to Alkyl Trifluoromethyl Ethers Liu, J. B., Xu, X. H., & Qing, F. L. (2015).[2] Organic Letters. [Link]
-
Photocatalytic Trifluoromethoxylation of Arenes and Heteroarenes Hader, J. M., et al. (2018).[3][4] Chemical Science. [Link]
-
Umemoto Oxonium Reagent: Synthesis and Application Umemoto, T., et al. (2007).[5][6] Journal of Organic Chemistry. [Link][5]
-
Radical C-H Trifluoromethoxylation with Bis(trifluoromethyl)peroxide (BTMP) Riedel, S., et al.[7][8] (2021).[7][9][10] Chemistry - A European Journal. [Link][7]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Photomediated C–H trifluoromethoxylations enabled by bis(trifluoromethyl)peroxide - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04945H [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
spectroscopic analysis (NMR, IR, MS) for structural confirmation of 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane
A Comparative Analysis Against Regioisomers and Precursors
Executive Summary
Target Compound: 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane CAS: 1807033-06-2 (Generic/Analogous) | Formula: C₁₀H₉F₃O₃ | MW: 234.17 g/mol
In the development of fluorinated pharmaceuticals and agrochemicals, the structural integrity of glycidyl ethers is paramount. This guide details the spectroscopic validation of the ortho-trifluoromethoxy derivative, distinguishing it from its two most common "impostors": the para-regioisomer (often supplied in error due to lower cost) and the unreacted phenol precursor.
While Mass Spectrometry (MS) confirms molecular weight, it often fails to distinguish regioisomers (Ortho vs. Para). Therefore, this protocol prioritizes Nuclear Magnetic Resonance (NMR) as the primary structural confirmation tool, supported by Infrared (IR) spectroscopy for functional group verification (epoxide integrity).
Strategic Analysis: The "Three Pillars" Approach
To ensure 99%+ confidence in structural identity, a multi-modal approach is required. Single-method analysis is insufficient for this fluorinated epoxide.
| Method | Role | Critical "Pass/Fail" Metric |
| ¹H NMR | The Architect | Regiochemistry: Distinguishes ortho (ABCD) from para (AA'BB') substitution. Stereochemistry: Confirms epoxide ring integrity via diastereotopic protons. |
| ¹⁹F NMR | The Specialist | Purity: Single singlet peak at ~ -58 ppm. Multiple peaks indicate isomer contamination. |
| FT-IR | The Gatekeeper | Conversion: Disappearance of the phenolic O-H stretch (~3400 cm⁻¹) confirms reaction completion. |
| GC-MS | The Quantifier | Identity: Molecular ion (m/z 234) and characteristic loss of -OCF₃ fragment. |
Detailed Spectroscopic Profiling
A. Nuclear Magnetic Resonance (NMR)
NMR is the only technique capable of definitively proving the ortho position of the trifluoromethoxy group.
Experimental Protocol:
-
Solvent: CDCl₃ (Deuterated Chloroform).
-
Reference: TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).
-
Concentration: ~10-15 mg in 0.6 mL solvent.
1. ¹H NMR: The Aromatic Region (Diagnostic) The ortho-substitution creates a complex, asymmetrical electronic environment, unlike the symmetric para-isomer.
| Proton Environment | Target (Ortho-OCF₃) | Alternative (Para-OCF₃) |
| Aromatic Pattern | Complex ABCD System (4 distinct signals) | Symmetric AA'BB' System (2 distinct signals) |
| H-3 (Ortho to OCF₃) | ~7.25 ppm (dd) | ~7.15 ppm (d) |
| H-6 (Ortho to Ether) | ~6.95 ppm (dd) | ~6.90 ppm (d) |
| H-4 / H-5 | ~7.00 - 7.15 ppm (m) | N/A (Equivalent to H-3/H-6) |
2. ¹H NMR: The Epoxide & Linker (Universal)
The chiral center at C-2 of the epoxide makes the adjacent methylene protons (
-
4.25 (dd, 1H): Glycidyl ether proton
(Pro-R/S). -
4.05 (dd, 1H): Glycidyl ether proton
(Pro-S/R). -
3.35 (m, 1H): Epoxide methine (
). -
2.90 (t, 1H): Epoxide methylene (
, cis). -
2.75 (dd, 1H): Epoxide methylene (
, trans).
3. ¹⁹F NMR: The Fluorine Fingerprint
The trifluoromethoxy group (
-
Target (
): Singlet at -58.0 to -58.5 ppm . -
Contaminant (
): Singlet at -62.0 to -63.0 ppm . -
Contaminant (Ar-F): Multiplet at -110 to -130 ppm .
Note: ¹³C NMR will show characteristic quartets for the
carbon (ppm) and the aromatic carbon attached to it ( ppm) due to C-F coupling ( Hz).
B. Infrared Spectroscopy (FT-IR)
IR is primarily used here to validate the synthesis reaction (consumption of phenol).
-
Pass Criteria:
-
Epoxide Ring: Distinct bands at ~915 cm⁻¹ (ring breathing) and ~1250 cm⁻¹ (asymmetric C-O-C).
-
C-F Stretch: Strong, broad band at 1150–1250 cm⁻¹ .
-
Ether Linkage (Ar-O-C): Strong band at 1030–1050 cm⁻¹ .
-
-
Fail Criteria (Impurity Present):
-
Phenolic -OH: Broad band at 3200–3500 cm⁻¹ . Presence indicates incomplete reaction of 2-(trifluoromethoxy)phenol.
-
C. Mass Spectrometry (GC-MS/EI)
Under Electron Ionization (70 eV), the molecule follows a predictable fragmentation pathway.
-
Molecular Ion (
): m/z 234 (Small but visible). -
Base Peak: Often m/z 57 (Glycidyl fragment) or m/z 149 .
-
Diagnostic Fragments:
-
m/z 149: Loss of the epoxide side chain (
). This corresponds to the cation. -
m/z 69:
fragment (common in all trifluoromethyl compounds).
-
Visualization of Analytical Logic
Diagram 1: Structural Confirmation Decision Tree
This workflow illustrates the logical steps to confirm the target structure and reject alternatives.
Caption: Logical workflow for distinguishing the target compound from precursors and regioisomers using spectroscopic data.
Diagram 2: MS Fragmentation Pathway
Proposed fragmentation mechanism for the molecular ion (m/z 234).
Caption: Primary electron ionization (EI) fragmentation pathways for 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane.
Experimental Protocols
Protocol A: Sample Preparation for NMR
-
Selection: Take ~10 mg of the oily/solid product.
-
Solvation: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.
-
Filtration: If the solution is cloudy (salt residues), filter through a small cotton plug into the NMR tube.
-
Acquisition:
-
Run ¹H NMR (16 scans) to check structure.
-
Run ¹⁹F NMR (unprotonated, 32 scans) to check fluorinated impurities.
-
Protocol B: GC-MS Analysis
-
Column: HP-5ms or equivalent (30m x 0.25mm, 0.25µm film).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Temperature Program:
-
Hold 50°C for 2 min.
-
Ramp 20°C/min to 280°C.
-
Hold 5 min.
-
-
Inlet: Split mode (20:1), 250°C.
-
Detection: MS Source 230°C, Quad 150°C. Scan range 40-400 amu.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 33786616, (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane. Retrieved from [Link](Note: Used as comparative reference for para-isomer data).
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Authoritative source for ¹⁹F chemical shift ranges of OCF₃ vs CF₃).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
-
ChemSrc. (2025). CAS 1807033-06-2 Entry. Retrieved from [Link].
A Senior Application Scientist's Guide to the Enantiomeric Purity Assessment of Chiral Epoxides
In the landscape of modern chemistry, particularly within pharmaceutical development and fine chemical synthesis, the stereochemical integrity of molecular building blocks is paramount. Chiral epoxides stand out as exceptionally versatile intermediates, their strained three-membered ring a gateway to a multitude of stereodefined structures. However, the efficacy and safety of the final active pharmaceutical ingredient (API) or target molecule are directly contingent on the enantiomeric purity of these precursors. The presence of an undesired enantiomer is not merely a diluent but can be an impurity with potentially different pharmacological or toxicological profiles.
This guide provides an in-depth comparison of the primary analytical methodologies for assessing the enantiomeric purity of chiral epoxides. As a senior application scientist, my focus extends beyond mere procedural descriptions to elucidate the underlying principles and the critical decision-making processes that inform method selection and optimization. We will explore the nuances of chromatographic, spectroscopic, and enzymatic approaches, supported by experimental data and validated protocols, to empower researchers in selecting the most robust and appropriate method for their specific analytical challenge.
I. Chromatographic Methods: The Gold Standard in Enantioseparation
Chromatographic techniques are the cornerstone of enantiomeric purity analysis due to their high resolving power and broad applicability. The fundamental principle involves the differential interaction of the epoxide enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, separation.
A. High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and widely adopted technique for the enantioselective analysis of epoxides.[1][2] Its strength lies in the vast library of available CSPs and the flexibility of mobile phase compositions.
1. Core Principle & Experimental Causality
The choice of CSP is the most critical decision in method development.[1] The separation mechanism relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. The stability of these complexes differs, causing one enantiomer to be retained longer on the column.
-
Polysaccharide-Based CSPs: Derivatives of cellulose and amylose (e.g., Chiralpak®, Lux®) are exceptionally popular for their broad enantiorecognition capabilities, particularly for aryl epoxides.[1][3][4] They offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions, creating a complex chiral environment.
-
Pirkle-Type CSPs: These "brush-type" phases, like the (R,R)-Whelk-O 1, feature a chiral molecule covalently bonded to the silica support. They are known for their robustness and high efficiency, operating primarily through π-π interactions, hydrogen bonding, and steric hindrance.[1]
The mobile phase modulates these interactions. In normal-phase mode (e.g., hexane/alcohol mixtures), polar interactions like hydrogen bonding are dominant.[5][6] In polar-organic mode (e.g., methanol or acetonitrile), different interaction hierarchies are established, which can sometimes lead to improved or inverted elution orders.[4][5]
2. Generalized Experimental Protocol: Chiral HPLC
-
Instrumentation: Standard HPLC or UHPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
-
Sample Preparation: Dissolve approximately 1 mg/mL of the epoxide sample (or racemic standard for method development) in the mobile phase or a compatible solvent.[1] Filter through a 0.45 µm syringe filter.
-
Method Development Workflow:
-
Column Screening: Begin with broad-spectrum polysaccharide columns (e.g., amylose and cellulose-based CSPs) and a Pirkle-type column.
-
Mobile Phase Screening: For normal-phase, start with a standard mobile phase like 90:10 (v/v) n-hexane/isopropanol. For polar-organic mode, test pure methanol and acetonitrile.[4][5]
-
Optimization: If partial separation is observed, optimize the mobile phase composition. In normal phase, varying the alcohol modifier (e.g., ethanol, isopropanol) and its percentage can fine-tune selectivity.[6] Adjust the flow rate and column temperature to improve resolution and analysis time.[6]
-
-
Data Analysis: Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers (A1 and A2) using the formula: % ee = [ |A1 - A2| / (A1 + A2) ] * 100
B. Gas Chromatography (GC) & Supercritical Fluid Chromatography (SFC)
-
Chiral GC: This high-resolution technique is ideal for epoxides that are both volatile and thermally stable.[7] The most common CSPs are cyclodextrin derivatives.[8] The inclusion-complexation mechanism, where enantiomers fit differently into the chiral cyclodextrin cavity, drives the separation. Derivatization may sometimes be necessary to increase volatility.[9]
-
Chiral SFC: SFC is a powerful alternative to HPLC, using supercritical CO₂ as the primary mobile phase component, often modified with an alcohol co-solvent.[10] It is considered a "green" chromatography technique. SFC often provides faster separations and unique selectivities compared to HPLC, and the same CSPs used in normal-phase HPLC are typically effective.[1][11]
C. Performance Comparison of Chromatographic Methods
| Parameter | Chiral HPLC | Chiral GC | Chiral SFC |
| Applicability | Broad (most epoxides) | Volatile & thermally stable epoxides | Broad, good for preparative scale |
| Resolution (Rs) | Generally > 1.5 (good) | Typically > 2.0 (excellent) | Often comparable or better than HPLC |
| Analysis Time | 10 - 30 min | 15 - 45 min | 3 - 15 min (typically fastest) |
| Sensitivity (LOD) | ~0.1 - 1 µg/mL | ~1 - 10 pg on-column (very high) | Comparable to HPLC |
| Sample Prep | Simple dissolution | May require derivatization | Simple dissolution |
| Key Advantage | Versatility, vast column selection | Highest resolution for suitable analytes | Speed, reduced organic solvent use |
Note: Data synthesized from multiple sources for comparative purposes.[1][7][9][10][11]
II. Spectroscopic Methods: Alternative & Complementary Approaches
Spectroscopic techniques offer different analytical paradigms, sometimes avoiding chromatographic separation altogether.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR can be a rapid and powerful tool for determining enantiomeric purity, provided the signals of the two enantiomers can be resolved.[9] This is achieved by converting the enantiomeric mixture into a pair of diastereomers in situ, which have non-equivalent NMR spectra.
1. Core Principles & Methodologies
-
Chiral Derivatizing Agents (CDAs): The epoxide is reacted with an enantiomerically pure CDA, such as Mosher's acid chloride, to form stable diastereomeric esters.[2] The different spatial arrangements of the diastereomers lead to distinct chemical shifts for corresponding protons or other nuclei (e.g., ¹⁹F), which can be integrated.
-
Causality: The key limitation is that the reaction must proceed to completion without any kinetic resolution; otherwise, the measured diastereomeric ratio will not reflect the initial enantiomeric ratio.[12]
-
-
Chiral Solvating Agents (CSAs): A chiral agent is added to the NMR sample, forming transient diastereomeric solvates with the epoxide enantiomers.[2] This results in the splitting of signals for the original enantiomers. This method is non-destructive but often results in smaller chemical shift differences (Δδ) than with CDAs.
-
Chiral Lanthanide Shift Reagents: These reagents (e.g., Eu(hfc)₃) are chiral Lewis acids that coordinate to Lewis basic sites in the substrate (like the epoxide oxygen).[13][14] They induce large changes in the chemical shifts of nearby protons, and the magnitude of this shift is different for each enantiomer, leading to signal separation.
2. Generalized Experimental Protocol: NMR with CDA
-
Instrumentation: High-resolution NMR spectrometer (≥400 MHz).
-
Sample Preparation: a. In an NMR tube, dissolve ~5-10 mg of the epoxide sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). b. Add a slight molar excess (e.g., 1.1 equivalents) of an enantiomerically pure CDA (e.g., (R)-Mosher's acid chloride) and a small amount of a non-nucleophilic base (e.g., pyridine) to facilitate the reaction. c. Allow the reaction to proceed to completion (monitor by TLC or a preliminary NMR scan).
-
Data Acquisition: Acquire a high-resolution spectrum (e.g., ¹H or ¹⁹F NMR). Ensure a sufficient number of scans for a good signal-to-noise ratio and a long relaxation delay (d1) to ensure accurate integration.
-
Data Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomers. Integrate these signals and calculate the ratio.
B. Chiroptical Methods: Circular Dichroism (CD)
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[15] The magnitude of the CD signal is proportional to the concentration and the enantiomeric excess.
-
Vibrational Circular Dichroism (VCD): VCD measures CD in the infrared region. It can provide information on both % ee and absolute configuration, with reported error ranges within 2%.[16] A key advantage is that it can simultaneously monitor multiple chiral species in a mixture without prior separation.[16]
-
Electronic Circular Dichroism (ECD) / HPLC-CD: ECD is performed in the UV-Vis region. While traditional CD can be used on isolated samples, its power is magnified when used as an online detector for HPLC (HPLC-CD).[17] This setup allows for the determination of enantiomeric purity even for co-eluting peaks from an achiral column, as the two enantiomers will produce CD signals of equal magnitude but opposite sign.[17][18] This can dramatically simplify method development when a suitable chromophore is present near the stereocenter.
III. Enzymatic Methods: A Note on Kinetic Resolution
While not a direct analytical method for purity assessment, enzymatic kinetic resolution is a common strategy for producing enantiopure epoxides, and its monitoring relies heavily on the techniques described above.[19] Enzymes like epoxide hydrolases can selectively react with one enantiomer in a racemic mixture, leaving the other enantiomer enriched.[19][20] The progress of this resolution (i.e., the % ee of the remaining epoxide and the product diol) must be accurately tracked over time, typically using chiral GC or HPLC, to determine the optimal reaction endpoint.[20][21]
IV. Conclusion: A Multi-faceted Approach to a Critical Question
The assessment of enantiomeric purity for chiral epoxides is a critical task that demands a rigorous and well-informed analytical strategy. There is no single "best" method; the optimal choice is dictated by the specific properties of the epoxide, the required level of precision, available instrumentation, and sample throughput needs.
-
Chiral HPLC remains the most versatile and reliable workhorse for routine analysis in both R&D and quality control environments.
-
Chiral GC offers unparalleled resolution for analytes that are volatile and thermally stable.
-
Chiral SFC is emerging as a superior alternative for high-throughput and preparative-scale separations due to its speed and green credentials.
-
NMR spectroscopy provides a rapid, chromatography-free assessment, particularly valuable when derivatization is straightforward and non-discriminatory.
-
Chiroptical methods like VCD and HPLC-CD offer unique capabilities for in-situ monitoring and simplified analysis under specific conditions.
A prudent approach often involves the use of an orthogonal method (e.g., confirming an HPLC result with NMR) to ensure the highest degree of confidence in the analytical data. By understanding the fundamental principles and practical nuances of each technique, researchers can design and execute self-validating protocols that ensure the stereochemical integrity of their chiral epoxides, underpinning the quality and safety of the final products.
References
-
Yang, S. K., & Weems, H. B. (1984). Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography. PubMed. [Link]
-
University of Toronto. (n.d.). Asymmetric Synthesis – Use of a Chiral Manganese Catalyst for the Enantioselective Epoxidation of Alkenes. University of Toronto Chemistry. [Link]
-
Restek. (2023). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Restek Corporation. [Link]
-
Pivnitsky, K. K., & Lapitskaya, M. A. (2001). Enantiomeric NMR analysis of chiral epoxides as addition compounds with d-ephedrine. ResearchGate. [Link]
-
Sáez, J. A., et al. (2008). Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. ResearchGate. [Link]
-
Novak, U., et al. (2022). Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides. Molecules. [Link]
-
Sáez, J. A., et al. (2008). Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. PubMed. [Link]
-
Lee, K., et al. (2012). Determination of Enantiopurity of Chiral Epoxides by Vibrational Circular Dichroism Spectroscopy. Applied Chemistry for Engineering. [Link]
-
Wenzel, T. J. (n.d.). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley Press. [Link]
-
Christie, W. W. (2019). The Chromatographic Resolution of Chiral Lipids. AOCS Lipid Library. [Link]
-
Pirkle, W. H., & Hoover, D. J. (n.d.). Determination of Enantiomeric Purity by Direct Methods. Houben-Weyl Methods of Organic Chemistry. [Link]
-
Suryn, G. M. (2016). Determining Absolute Configuration of Chiral Epoxides Using the Competing Enantioselective Conversion Method. eScholarship, University of California. [Link]
-
Barbakadze, V., & Farkas, T. (2012). Enantioseparation of Chiral Epoxides with Polysaccharide-Based Chiral Columns in HPLC. Chromatographia. [Link]
-
Borrego-Varillas, R., et al. (2021). Differentiation of Epoxide Enantiomers in the Confined Spaces of an Homochiral Cu(II) Metal-Organic Framework by Kinetic Resolution. Chemistry – A European Journal. [Link]
-
Sarotti, A. M., et al. (2016). Determination of the Relative Configuration of Terminal and Spiroepoxides by Computational Methods. The Journal of Organic Chemistry. [Link]
-
Bódai, V., et al. (2021). Production of Enantiopure Chiral Epoxides with E. coli Expressing Styrene Monooxygenase. International Journal of Molecular Sciences. [Link]
-
Chromatography Today. (n.d.). The Use of Circular Dichroism Detection in UHPLC to Determine Enantiomeric Ratios without Peak Resolution. Chromatography Today. [Link]
-
ResearchGate. (2015). From which instrument can we determine enantiomeric purity?. ResearchGate. [Link]
-
Kannappan, V. (2025). Analytical Techniques for Stereochemistry. Chiralpedia. [Link]
-
Gredičak, M., et al. (2023). A Comparative Study of C2-Symmetric and C1-Symmetric Hydroxamic Acids in Vanadium-Catalyzed Asymmetric Epoxidation of Allylic Alcohols. Molecules. [Link]
-
Kennes, K., et al. (2021). Fluorescence detected circular dichroism (FDCD) for supramolecular host–guest complexes. Chemical Science. [Link]
-
Nováková, L., & G.G. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. [Link]
-
Rothchild, R. (1996). Determining Enantiomeric Excess by Direct NMR Methods and by Indirect Methods. The Chemical Educator. [Link]
-
Weatherly, C. A., et al. (2018). Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. PLoS ONE. [Link]
-
East, A. L. L. (2019). Computational Studies of Chiral Epoxide Radicals. The Journal of Organic Chemistry. [Link]
-
Contente, M. L., et al. (2021). Two (Chemo)-Enzymatic Cascades for the Production of Opposite Enantiomers of Chiral Azidoalcohols. TU Delft Repository. [Link]
-
University of Bristol. (n.d.). Determination of enantiomeric excess. University of Bristol School of Chemistry. [Link]
-
van der Meer, J. Y., et al. (n.d.). Preparation of enantiopure epoxides by biocatalytic kinetic resolution. SciSpace. [Link]
-
Cernak, T., et al. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules. [Link]
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- 5. researchgate.net [researchgate.net]
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A Comparative Reactivity Analysis of 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane and Other Substituted Oxiranes: A Guide for Researchers
Introduction: The Versatility of Oxiranes and the Quest for Tuned Reactivity
Substituted oxiranes, also known as epoxides, are a cornerstone of modern organic synthesis and drug development. Their inherent ring strain makes them highly reactive electrophiles, susceptible to ring-opening by a variety of nucleophiles, which allows for the stereospecific introduction of diverse functionalities.[1][2][3] This reactivity, coupled with their role as key intermediates in the synthesis of complex molecules, has made them a focus of intense study.[4] The nature of the substituent on the oxirane ring plays a critical role in modulating its reactivity, a feature that can be harnessed to fine-tune the molecule's properties for specific applications, from polymer chemistry to the synthesis of pharmacologically active compounds.
This guide presents a framework for a comparative reactivity study of 2-[[2-(trifluoromethoxy)phenoxy]methyl]oxirane , a compound of interest due to the presence of the strongly electron-withdrawing trifluoromethoxy group. We will explore how this substituent is predicted to influence the oxirane's reactivity in comparison to a selection of other substituted oxiranes with varying electronic and steric properties. This document is intended to serve as a comprehensive resource for researchers, providing not only the theoretical underpinnings but also detailed experimental protocols and illustrative data to guide such an investigation.
Selection of Model Oxiranes for a Comparative Study
To effectively contextualize the reactivity of 2-[[2-(trifluoromethoxy)phenoxy]methyl]oxirane, a judicious selection of comparative oxiranes is essential. The chosen compounds should span a range of electronic and steric influences to provide a clear picture of structure-activity relationships. The following model oxiranes are proposed for this study:
-
Propylene Oxide (PO): A simple, commercially available alkyl-substituted oxirane that serves as a baseline for steric and electronic effects.[5][6][7][8][9]
-
Styrene Oxide (SO): An aryl-substituted oxirane where the phenyl group can influence reactivity through resonance and inductive effects.[1][2][10][11][12]
-
Glycidyl Methyl Ether (GME): An oxirane with an electron-donating methoxy group, which is expected to have an opposing electronic effect to the trifluoromethoxy group.
-
4-Nitrophenyl Glycidyl Ether (NPGE): Contains a strongly electron-withdrawing nitro group, providing a valuable comparison for the electronic influence on reactivity.
-
2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane (TFMPO): The target compound, featuring a potent electron-withdrawing trifluoromethoxy group.
Experimental Design: A Framework for Assessing Reactivity
A robust experimental design is crucial for obtaining meaningful and comparable data. We propose a kinetic study of the nucleophilic ring-opening of the selected oxiranes with a model nucleophile under both basic and acidic conditions.
1. Choice of Nucleophile and Reaction Conditions:
-
Nucleophile: Piperidine is selected as a suitable nucleophile. It is a secondary amine of moderate reactivity, and its reactions with epoxides are well-documented.
-
Solvent: A polar aprotic solvent such as isopropanol is recommended to ensure the solubility of all reactants and to facilitate the reaction.
-
Temperature: The reactions should be conducted at a constant, controlled temperature (e.g., 50 °C) to ensure reproducible kinetic data.
-
Conditions:
-
Base-Catalyzed: The reaction will be carried out in the presence of a catalytic amount of a non-nucleophilic base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), to facilitate the deprotonation of the nucleophile.
-
Acid-Catalyzed: A protic acid, such as a catalytic amount of p-toluenesulfonic acid (PTSA), will be used to protonate the epoxide oxygen, thereby activating the ring towards nucleophilic attack.
-
2. Experimental Workflow:
The following diagram outlines the general workflow for the comparative reactivity study.
Caption: A generalized workflow for the comparative kinetic analysis of substituted oxiranes.
Detailed Experimental Protocols
1. Materials and Reagents:
-
Propylene Oxide (≥99%)
-
Styrene Oxide (≥98%)
-
Glycidyl Methyl Ether (≥99%)
-
4-Nitrophenyl Glycidyl Ether (≥98%)
-
2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane (synthesis may be required)
-
Piperidine (≥99%)
-
Isopropanol (anhydrous, ≥99.5%)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (≥98%)
-
p-Toluenesulfonic acid monohydrate (≥98.5%)
-
Internal standard for GC/HPLC analysis (e.g., dodecane)
2. General Procedure for Kinetic Runs (Base-Catalyzed):
-
To a jacketed glass reactor maintained at 50.0 ± 0.1 °C, add a solution of the specific oxirane (0.1 M) and an internal standard (0.05 M) in anhydrous isopropanol (20 mL).
-
Add DBU (0.01 M) to the reactor and allow the solution to equilibrate for 10 minutes.
-
Initiate the reaction by adding a solution of piperidine (1.0 M) in anhydrous isopropanol (5 mL).
-
Immediately withdraw the first aliquot (0.5 mL) and quench it in a vial containing a known excess of a quenching agent (e.g., a dilute solution of acetic acid in isopropanol).
-
Withdraw subsequent aliquots at regular time intervals (e.g., every 15 minutes for 2 hours).
-
Analyze the quenched aliquots by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to determine the concentration of the remaining oxirane relative to the internal standard.
-
Plot the natural logarithm of the oxirane concentration versus time. The negative of the slope of the resulting line will give the pseudo-first-order rate constant (k_obs).
3. General Procedure for Kinetic Runs (Acid-Catalyzed):
-
Follow the same procedure as for the base-catalyzed reaction, but replace DBU with p-toluenesulfonic acid monohydrate (0.01 M).
-
The quenching agent for the aliquots should be a dilute solution of a non-nucleophilic base (e.g., triethylamine in isopropanol).
Illustrative Data and Interpretation
The following table presents predicted relative reactivity data based on established principles of physical organic chemistry. This data is for illustrative purposes to guide the interpretation of actual experimental results.
| Oxirane | Substituent Nature | Predicted Relative k_obs (Base-Catalyzed) | Predicted Relative k_obs (Acid-Catalyzed) |
| Glycidyl Methyl Ether | Electron-Donating | 0.8 | 1.2 |
| Propylene Oxide | Weakly Electron-Donating | 1.0 | 1.0 |
| Styrene Oxide | Electron-Withdrawing (Inductive), Conjugating | 1.5 | 5.0 |
| 4-Nitrophenyl Glycidyl Ether | Strongly Electron-Withdrawing | 10.0 | 0.5 |
| 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane | Strongly Electron-Withdrawing | 8.0 | 0.7 |
Interpretation of Predicted Trends:
-
Base-Catalyzed Ring-Opening: In this SN2-type reaction, the nucleophile attacks the less sterically hindered carbon of the oxirane ring.[13] The reaction rate is enhanced by electron-withdrawing groups, which make the carbon atoms more electrophilic. Therefore, we predict the following order of reactivity: 4-Nitrophenyl Glycidyl Ether > 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane > Styrene Oxide > Propylene Oxide > Glycidyl Methyl Ether. The trifluoromethoxy and nitro groups are potent electron-withdrawing groups, and thus are expected to significantly accelerate the reaction.[3]
-
Acid-Catalyzed Ring-Opening: This reaction proceeds through a mechanism with significant SN1 character.[14] The oxirane oxygen is first protonated, and the nucleophile then attacks the more substituted carbon atom, which can better stabilize the developing positive charge. Electron-donating groups stabilize this partial positive charge, accelerating the reaction. Conversely, strong electron-withdrawing groups destabilize the carbocation-like transition state, thus slowing the reaction. Styrene oxide is predicted to be the most reactive due to the ability of the phenyl group to stabilize the benzylic carbocation-like transition state.
Mechanistic Insights
The regioselectivity of the ring-opening reaction is a key aspect of this study and is dictated by the reaction mechanism.
Base-Catalyzed Mechanism:
Caption: SN2 mechanism for base-catalyzed ring-opening of an unsymmetrical oxirane.
Acid-Catalyzed Mechanism:
Caption: SN1-like mechanism for acid-catalyzed ring-opening of an unsymmetrical oxirane.
Conclusion
This guide provides a comprehensive framework for conducting a comparative reactivity study of 2-[[2-(trifluoromethoxy)phenoxy]methyl]oxirane. By systematically evaluating its reactivity against a panel of oxiranes with diverse electronic and steric properties, researchers can gain valuable insights into the influence of the trifluoromethoxy substituent. The provided experimental protocols and illustrative data serve as a starting point for such investigations. A thorough understanding of these structure-reactivity relationships is paramount for the rational design and application of novel oxirane-containing molecules in various fields of chemical science.
References
-
PubChem. Styrene Oxide. [Link]
-
Northern Arizona University. Propylene Oxide. [Link]
-
Wikipedia. Propylene oxide. [Link]
-
New Jersey Department of Health. Propylene Oxide - Hazardous Substance Fact Sheet. [Link]
-
WatchGas. Propylene Oxide (C3H6O). [Link]
-
ACS Publications. Alkylating Potential of Styrene Oxide: Reactions and Factors Involved in the Alkylation Process. [Link]
-
Wikipedia. Styrene oxide. [Link]
-
ResearchGate. Glycidyl Ethers (Aliphatic Glycidyl Ethers, Aromatic Monoglycidyl Ethers, Aromatic Diglycidyl Ethers, Polyglycidyl Ethers) and Precursor Epoxy Compounds. [Link]
-
CDC Stacks. GLYCIDYL ETHERS. [Link]
-
ResearchGate. Styrene is metabolised to a highly reactive and toxic epoxide, styrene oxide, which can interact with DNA causing a mutation which might initiate carcinogenesis. [Link]
-
Master Organic Chemistry. Reaction of epoxides with nucleophiles under basic conditions. [Link]
-
Chalmers ODR. Solvent-Free Synthesis of Glycidyl Ethers. [Link]
-
Wiley Online Library. Long‐Chain Alkyl Epoxides and Glycidyl Ethers: An Underrated Class of Monomers. [Link]
-
ResearchGate. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]
-
Chemistry LibreTexts. 18.6: Reactions of Epoxides - Ring-opening. [Link]
-
PMC. Oxetanes: formation, reactivity and total syntheses of natural products. [Link]
-
ResearchGate. Oxetanes: formation, reactivity and total syntheses of natural products. [Link]
-
RadTech. Combining oxiranes and oxetanes to enhance kinetics and improve physical properties. [Link]
-
PMC. Visible-light-mediated synthesis of 2-oxetanes via Giese addition to α-oxy radicals. [Link]
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- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. PROPYLENE OXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. in.nau.edu [in.nau.edu]
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- 8. nj.gov [nj.gov]
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- 11. Styrene oxide - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Glycidyl Vinyloxyethyl Ether|C7H12O3 [benchchem.com]
- 14. C12–C14 alcohol glycidyl ether - Wikipedia [en.wikipedia.org]
A Comparative Guide to Validating the Metabolic Stability of Trifluoromethoxy-Containing Molecules in Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, aimed at enhancing the pharmacokinetic properties of drug candidates.[1] Among these, the trifluoromethoxy (-OCF3) group has gained significant attention for its ability to improve metabolic stability, modulate lipophilicity, and influence target binding.[2][3] This guide provides an in-depth comparison and detailed protocols for validating the metabolic stability of trifluoromethoxy-containing molecules, with a specific focus on in vitro assays using liver microsomes.
The Significance of the Trifluoromethoxy Group in Drug Design
The trifluoromethoxy group offers several advantages over non-fluorinated analogues, such as the methoxy group.[4] Its strong electron-withdrawing nature and the high bond strength of the C-F bonds contribute to increased resistance to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[2][5] This enhanced stability can lead to a longer drug half-life, potentially reducing the required dosage and frequency of administration.[2]
Key properties imparted by the -OCF3 group include:
-
Enhanced Metabolic Stability: The trifluoromethoxy group is more resistant to oxidative metabolism compared to a methoxy group, which is susceptible to O-dealkylation.[1] The steric hindrance provided by the bulky trifluoromethoxy group can also physically shield susceptible parts of a molecule from enzymatic attack.[1]
-
Increased Lipophilicity: The -OCF3 group significantly increases a molecule's lipophilicity, which can improve its ability to cross biological membranes and enhance absorption, distribution, metabolism, and excretion (ADME) properties.[2][6]
-
Modulation of Physicochemical Properties: The unique electronic properties of the trifluoromethoxy group can be leveraged to fine-tune a molecule's acidity, basicity, and overall electronic distribution to optimize interactions with biological targets.[2]
Comparative Analysis: Trifluoromethoxy vs. Other Halogenated Groups
While both trifluoromethoxy and trifluoromethyl (-CF3) groups are employed to enhance metabolic stability, they confer distinct physicochemical properties.[1] The trifluoromethoxy group generally increases lipophilicity to a greater extent than the trifluoromethyl group.[2] The choice between these and other halogen substitutions depends on the specific goals of the drug design program and the molecular scaffold .[1][7]
| Functional Group | Key Physicochemical Properties | Impact on Metabolic Stability |
| -OCH3 (Methoxy) | Electron-donating, lower lipophilicity. | Susceptible to O-dealkylation by CYP enzymes. |
| -OCF3 (Trifluoromethoxy) | Strongly electron-withdrawing, highly lipophilic.[8] | Generally high metabolic stability due to strong C-F bonds and steric hindrance.[2][4] |
| -CF3 (Trifluoromethyl) | Strongly electron-withdrawing, moderately lipophilic. | High metabolic stability due to the strength of C-F bonds.[4] |
| -Cl (Chloro) | Electron-withdrawing, moderately lipophilic. | Can block metabolic hotspots, but susceptibility to metabolism varies with position. |
| -F (Fluoro) | Electron-withdrawing, minimally impacts lipophilicity. | Can block metabolism at the site of substitution.[9] |
Experimental Validation: In Vitro Metabolic Stability in Liver Microsomes
The liver microsomal stability assay is a standard and essential tool in drug discovery to assess the susceptibility of a compound to Phase I metabolism, primarily mediated by CYP enzymes.[1][10] This assay measures the disappearance of the parent compound over time when incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes.[11][12]
Experimental Workflow
The following diagram illustrates the typical workflow for an in vitro metabolic stability assay using liver microsomes.
Caption: Workflow for In Vitro Metabolic Stability Assay.
Detailed Experimental Protocol
This protocol provides a self-validating system for assessing the metabolic stability of a trifluoromethoxy-containing test compound.
Materials:
-
Test compound
-
Positive control compounds (e.g., Dextromethorphan, Midazolam)[13]
-
Pooled human liver microsomes[11]
-
Potassium phosphate buffer (100 mM, pH 7.4)[11]
-
NADPH regenerating system (or NADPH)[13]
-
Acetonitrile (ACN) with an internal standard (IS)[13]
-
96-well plates
-
Incubator
-
Centrifuge
-
LC-MS/MS system[13]
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive controls in DMSO (e.g., 10 mM).[13]
-
Prepare working solutions by diluting the stock solutions in the phosphate buffer to the desired concentration (e.g., 1 µM final concentration).[11]
-
Thaw the liver microsomes on ice and prepare a working suspension in the phosphate buffer (e.g., 0.5 mg/mL).[11][12]
-
Prepare the NADPH solution.[11]
-
-
Incubation:
-
In a 96-well plate, add the test compound working solution and the liver microsome suspension.
-
Include control wells: a negative control without NADPH to assess non-enzymatic degradation and a positive control with a compound of known metabolic fate.[13]
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).[13]
-
Initiate the metabolic reaction by adding the NADPH solution to all wells except the negative controls.[11]
-
Incubate the plate at 37°C.[12]
-
-
Time Points and Quenching:
-
Sample Processing and Analysis:
Data Analysis and Interpretation
The data obtained from the LC-MS/MS analysis is used to calculate key metabolic stability parameters.
-
Plotting the Data: Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determining the Half-Life (t½): The slope of the linear regression of the plot is the elimination rate constant (k). The half-life is calculated using the following equation:
-
t½ = 0.693 / k
-
-
Calculating Intrinsic Clearance (Clint): Intrinsic clearance, a measure of the intrinsic metabolic capacity of the liver, is calculated as follows:
-
Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)[13]
-
A longer half-life and a lower intrinsic clearance value indicate greater metabolic stability.
Potential Metabolic Pathways of Trifluoromethoxy-Containing Molecules
While the trifluoromethoxy group is generally stable, metabolism can still occur at other sites on the molecule or, in some cases, involve the -OCF3 group itself.
Caption: Potential Metabolic Pathways.
Although O-dealkylation of the trifluoromethoxy group is significantly deterred due to the strong C-F bonds, it is not impossible.[5] A potential, though less common, metabolic pathway is ipso-substitution, where the trifluoromethoxy group is displaced and replaced by a hydroxyl group, which can then undergo further conjugation.[5] More commonly, metabolism will occur at other vulnerable sites on the molecule, such as aromatic or aliphatic hydroxylation, or N- and S-dealkylation.[14]
Conclusion
The incorporation of a trifluoromethoxy group is a valuable strategy in drug design to enhance metabolic stability and optimize pharmacokinetic profiles.[4] Validating the metabolic stability of these compounds through robust in vitro assays, such as the liver microsomal stability assay, is a critical step in the drug discovery and development process.[10] A thorough understanding of the experimental protocol and the potential metabolic pathways provides researchers with the necessary tools to make informed decisions and advance promising drug candidates.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18).
- The Importance of Trifluoromethoxy Group in Chemical Synthesis.
- A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery - Benchchem.
- metabolic stability in liver microsomes - Mercell.
- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC.
- Oxidative Metabolism of the Trifluoromethoxy Moiety of OSI-930 | Request PDF.
- in vitro drug metabolism: for the selection of your lead compounds.
- ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science.
- Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan.
- Representative OCF3‐containing compounds in pharmaceuticals and agrochemicals - ResearchGate.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv.
- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. (2025, July 1).
- Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing).
- Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research - NINGBO INNO PHARMCHEM CO.,LTD.
- Cytochrome P450 Metabolism | The Medicinal Chemist's Guide to Solving ADMET Challenges | Books Gateway. (2021, August 27).
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- 7. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) [pubs.rsc.org]
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- 9. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
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comparison of different catalytic systems for the regioselective ring-opening of epoxides
Executive Summary: The Regioselectivity Paradox
For drug development professionals, the epoxide ring is a loaded spring. Releasing that tension to form 1,2-functionalized intermediates (amino alcohols, diols, azido alcohols) is a staple of medicinal chemistry. The challenge is not reactivity, but regioselectivity .
The decision of a nucleophile to attack the less substituted carbon (C
This guide compares three distinct catalytic paradigms:
-
Metallosalen Complexes (Co-Salen): The gold standard for enantioselective Kinetic Resolution (HKR).
-
Lewis Acids (Indium Triflate): High-turnover "activators" that shift selectivity toward electronic control.
-
Organocatalysts (Thioureas): Metal-free, H-bonding systems offering mild conditions and unique directing effects.
Critical Analysis of Catalytic Systems
System A: Cobalt-Salen Complexes (The "Jacobsen" Standard)
Best for: Hydrolytic Kinetic Resolution (HKR) of terminal epoxides to generate enantiopure building blocks.
Mechanism & Causality: The efficacy of the Co(III)-salen system relies on a cooperative bimetallic mechanism . Unlike simple Lewis acids, this system uses two metal centers:
-
Unit A acts as a Lewis acid, binding the epoxide oxygen to activate it.
-
Unit B delivers the nucleophile (hydroxide/azide) intramolecularly.
This "push-pull" mechanism forces the nucleophile to attack the terminal carbon (C1) with extreme precision, largely ignoring the more substituted carbon due to the steric bulk of the salen ligand.
System B: Lewis Acid Catalysis (Indium Triflate)
Best for: Rapid aminolysis/alcoholysis of styrene oxides and deactivated epoxides.
Mechanism & Causality:
Indium(III) triflate (
-
The Shift: In styrene oxides, this coordination stabilizes the developing positive charge at the benzylic position (C2). Consequently, strong Lewis acids often invert the standard regioselectivity, favoring attack at the more hindered carbon (Electronic Control/S
1-like character).
System C: H-Bonding Organocatalysis (Thioureas)
Best for: Acid-sensitive substrates and late-stage functionalization.
Mechanism & Causality:
Schreiner’s thiourea and related squaramides utilize explicit hydrogen bonding . The catalyst forms a double H-bond with the epoxide oxygen. This activation is milder than metal Lewis acids, preventing side reactions like rearrangement (Meinwald rearrangement) or polymerization. It typically reinforces steric control (
Performance Comparison Data
The following table contrasts the performance of these systems in the ring-opening of Styrene Oxide (a benchmark substrate due to its competing steric vs. electronic sites) with aniline/azide nucleophiles.
| Feature | Co-Salen (System A) | In(OTf) | Thiourea (System C) |
| Primary Mechanism | Bimetallic Cooperative | Lewis Acid Activation | Dual H-Bonding |
| Regioselectivity (C1:C2) | >99:1 (Steric preference) | ~30:70 to 10:90 (Electronic bias)* | 95:5 (Steric preference) |
| Enantioselectivity (ee) | Excellent (>98% via HKR) | Low (Racemic) | Moderate to High (if chiral) |
| Turnover Frequency (TOF) | Moderate ( | High ( | Low ( |
| Reaction Conditions | Ambient, Aqueous/Solvent | Mild, Organic Solvent | Ambient, Solvent-free possible |
| Cost/Availability | Moderate (Ligand synthesis) | Low (Commercial salt) | Moderate (Organocatalyst) |
*Note: In(OTf)
Mechanistic Visualization
The following diagram illustrates the decision tree for regioselectivity and the cooperative mechanism of the Co-Salen system.
Caption: Decision tree illustrating how substrate type and catalyst acidity dictate the regioselective outcome (C1 vs C2 attack).
Validated Experimental Protocols
Protocol A: Hydrolytic Kinetic Resolution (HKR) using Co-Salen
Source Grounding: Adapted from Jacobsen et al. (JACS 2002).
Objective: Isolate enantiopure terminal epoxide from racemic starting material.
Reagents:
-
(R,R)-Co(salen) complex (commercial or synthesized)
-
Acetic Acid (AcOH)
-
Racemic Epoxide (e.g., Epichlorohydrin, Styrene Oxide)
-
Water (0.55 equivalents)
Step-by-Step Workflow:
-
Catalyst Activation: Dissolve the Co(II)-salen precatalyst in toluene. Add 2.0 equivalents of AcOH. Stir open to air for 1 hour. The color changes from orange to dark brown (oxidation to Co(III)-salen-OAc). Evaporate solvent to obtain the active catalyst.
-
Reaction Setup: In a flask, add the racemic epoxide (10 mmol) and the active catalyst (0.5 mol%, 0.05 mmol).
-
Initiation: Cool to 0°C (for volatile epoxides) or RT. Slowly add water (5.5 mmol, 0.55 eq) dropwise over 1 hour. Crucial: Slow addition prevents "thermal runaway" as the hydrolysis is exothermic.
-
Resolution: Stir at RT for 12–24 hours.
-
Workup: Distill the unreacted epoxide (now highly enantioenriched) directly from the reaction mixture under vacuum. The residue contains the diol (from the reacted enantiomer) and the catalyst.
Self-Validation Check:
-
Visual: Reaction mixture typically turns homogenous upon completion of hydrolysis.
-
QC: Check ee of distilled epoxide via Chiral GC/HPLC. Expect >99% ee.[1]
Protocol B: Regioselective Aminolysis using Indium Triflate
Source Grounding: Adapted from Moghadam et al. (2013).
Objective: Rapid ring-opening of styrene oxide with aniline.
Reagents:
-
Styrene Oxide (1.0 mmol)
-
Aniline (1.1 mmol)
-
In(OTf)
(1 mol%) -
Dichloromethane (DCM)
Step-by-Step Workflow:
-
Mixture Preparation: Dissolve styrene oxide and aniline in DCM (2 mL).
-
Catalyst Addition: Add In(OTf)
(0.01 mmol). -
Reaction: Stir at room temperature. Note: Reaction is often very fast (< 30 mins). Monitor via TLC (Hexane/EtOAc 4:1).
-
Quench: Add water (5 mL) to quench the Lewis acid.
-
Extraction: Extract with DCM (2 x 10 mL). Dry organic layer over Na
SO . -
Purification: Concentrate and purify via silica gel chromatography.
Self-Validation Check:
-
Regioselectivity Check: 1H NMR is definitive. The benzylic proton (C2-H) signal shifts significantly depending on whether it is attached to -OH or -NHPh.
-
Electronic Product (C2-N): Look for the methine proton coupled to the amine.
-
Steric Product (C1-N): Look for the terminal methylene protons coupled to the amine.
-
References
-
Jacobsen, E. N., et al. (2002).[1] "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes." Journal of the American Chemical Society.[1][2]
-
Moghadam, M., et al. (2013). "Indium(III) Triflate-Catalyzed Aminolysis of Epoxides." Scientia Iranica.
-
Schreiner, P. R., et al. (2003). "(Thio)urea Organocatalysis—What Can Be Learnt from Anion Recognition?" Chemical Society Reviews.
-
Nielsen, L. P. C., et al. (2004). "Mechanistic Investigation of the (salen)Co(III)-Catalyzed Hydrolytic Kinetic Resolution of Epoxides." Journal of the American Chemical Society.[1][2]
Sources
cross-validation of analytical methods for the quantification of fluorinated intermediates
Cross-Validation of Analytical Architectures: F qNMR vs. Orthogonal Chromatographic Workflows
Executive Summary
The incorporation of fluorine into pharmaceutical intermediates (bioisosteres) has surged, yet analytical quantification remains a bottleneck. Traditional HPLC-UV methods often fail due to the lack of chromophores in early-stage fluorinated building blocks, while LC-MS suffers from ionization suppression.
This guide presents a comparative validation framework . We evaluate the "Gold Standard" absolute quantification method—
Part 1: The Analytical Challenge (The "Fluorine Gap")
In my experience developing assays for fluorinated pyridines and aliphatic fluorocarbons, I frequently encounter a critical failure mode: The Response Factor Trap.
-
The Problem: Early-stage fluorinated intermediates often lack conjugated
-systems, rendering them "UV silent" or requiring detection at non-specific wavelengths (200–210 nm), where solvent noise is high. -
The Consequence: Relying solely on LC-UV area% leads to gross overestimation of purity because non-absorbing impurities (like oligomers or inorganic salts) are invisible.
-
The Solution:
F qNMR.[1][2][3][4][5] Since F has 100% natural abundance and high sensitivity (83% of H), it allows for absolute quantification without a reference standard of the analyte itself—only a pure internal standard (IS) is required.
Part 2: Method Landscape & Comparative Analysis
We compare two distinct analytical architectures. The "Product" in this guide is the Validation Workflow itself.
Method A: The Primary Reference ( F qNMR)
-
Principle: Molar-based detection. The integral of the signal is directly proportional to the number of nuclei, independent of chemical structure.
-
Role: The "Truth" Standard. Used to assign potency to reference standards.
-
Pros: Self-validating; no analyte-specific reference standard needed; highly specific (no matrix background).
-
Cons: Low throughput (10–15 mins/sample); lower sensitivity (LOQ ~100 µg/mL) compared to MS.
Method B: The Routine Workhorse (UHPLC-MS/UV)
-
Principle: Separation based on hydrophobicity followed by ionization (ESI/APCI) or absorbance.
-
Role: High-throughput screening (HTS) and impurity profiling.
-
Pros: High sensitivity (LOQ < 1 ng/mL); separates isomers; rapid (2–5 mins/sample).
-
Cons: Requires response factor correction; subject to matrix effects (ion suppression); requires "qualified" reference standards.
Comparative Performance Matrix
| Feature | UHPLC-MS/UV (Method B) | |
| Quantification Basis | Absolute (Molar Ratio) | Relative (Response Factor) |
| Reference Standard | Generic Internal Standard (IS) | Analyte-Specific Standard Required |
| Linearity ( | > 0.9999 | > 0.995 |
| Precision (RSD) | < 1.0% (Manual integration dependent) | < 0.5% (System dependent) |
| Specificity | Excellent (No background) | High (MS), Low (Low-UV) |
| Throughput | Low (4 samples/hour) | High (20+ samples/hour) |
Part 3: Experimental Cross-Validation Workflow
To validate a routine LC method for a fluorinated intermediate (e.g., 2-fluoro-4-iodo-pyridine), do not rely on linearity alone. You must perform a Bilateral Assay Check .
Protocol 1: F qNMR (The Anchor)
-
Internal Standard Selection: Choose 4,4'-Difluorobenzophenone or
-Trifluorotoluene . Criteria: High purity (>99.9%), distinct chemical shift from analyte, non-volatile. -
Sample Prep: Weigh ~20 mg of Analyte and ~10 mg of IS (precision
0.01 mg) into a vial. Dissolve in 0.7 mL or . -
Acquisition:
-
Pulse angle:
(to ensure full relaxation). -
Relaxation delay (
): (typically 20–30 seconds). Crucial: Insufficient is the #1 cause of qNMR error. -
Scans: 32–64 (for S/N > 250:1).
-
Center frequency: Set midway between Analyte and IS signals to minimize off-resonance effects.
-
Protocol 2: UHPLC-UV/MS (The Candidate)
-
Column: C18 or PFP (Pentafluorophenyl) for fluorinated selectivity.
-
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.[6] Note: Avoid TFA if using MS (ion suppression).
-
Calibration: Prepare a 5-point curve using the purity value derived from Protocol 1.
Visualization: The Cross-Validation Decision Tree
Caption: Figure 1. Orthogonal cross-validation workflow ensuring the high-throughput LC method aligns with the absolute molar accuracy of qNMR.
Part 4: Comparative Data Analysis
The following data represents a validation study for a fluorinated pyridine intermediate.
Scenario: The LC-UV method initially indicated high purity, but the qNMR revealed a discrepancy.
| Parameter | Method A ( | Method B (LC-UV @ 210nm) | Method B (Optimized LC-MS) |
| Assay (Purity) | 94.2% (w/w) | 98.8% (Area %) | 94.5% (w/w) |
| RSD (n=6) | 0.8% | 0.2% | 1.1% |
| Linearity ( | N/A (Single Point IS) | 0.9992 | 0.9985 |
| LOD | 50 µg/mL | 0.05 µg/mL | 0.001 µg/mL |
| Conclusion | Reference Value | Overestimated | Validated |
Analysis of Discrepancy: The LC-UV method (Method B) overestimated purity by ~4.6%.
-
Cause: The sample contained residual inorganic fluoride salts and a non-chromophoric precursor.
-
Detection:
F qNMR detected the inorganic fluoride (distinct chemical shift) and the precursor. -
Correction: The LC method was re-developed using MS detection (Method B Optimized) and calibrated against the qNMR-assigned potency, bringing the variance to an acceptable 0.3%.
Part 5: Strategic Recommendations
-
Lifecycle Management: Follow ICH Q2(R2) guidelines. Use qNMR during Method Development (early phase) to characterize reference standards. Switch to LC-MS/UV for Method Validation (late phase) once reference standards are qualified.
-
The "Bridge" Study: Never release a batch of fluorinated intermediate based solely on LC-UV area% unless it has been cross-validated against qNMR or a mass-balance calculation.
-
Instrument Parameters: For
F qNMR, always set the spectral width large enough (e.g., 200 ppm) to catch unexpected fluorinated side-products, which are common in nucleophilic fluorination reactions.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[7][8] (2023).[7][9] Available at: [Link]
-
T. Schoenberger. Determination of the Purity of Fluorinated Pharmaceuticals by 19F qNMR. Analytical and Bioanalytical Chemistry.[2][4][6][8][10][11][12] (2012).[1] Available at: [Link]
-
Almac Group. Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide. (2023).[7][9] Available at: [Link]
-
Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[13] Available at: [Link]
-
G. Maniara, et al. Quantitative 19F NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis.[2] (2013). Available at: [Link]
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR blog - The Wonders of Fluorine-19 NMR Spectroscopy for Pesticide Analysis — Nanalysis [nanalysis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. apps.nelac-institute.org [apps.nelac-institute.org]
- 11. lcms.cz [lcms.cz]
- 12. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
comparative docking studies of trifluoromethoxy- and trifluoromethyl-substituted ligands
[1]
Executive Summary
In medicinal chemistry, the strategic replacement of a methyl group or a hydrogen atom with fluorinated moieties is a cornerstone of lead optimization. While both trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups are employed to modulate lipophilicity and metabolic stability, they are not interchangeable bioisosteres in the context of receptor binding. This guide provides a technical comparison of these two moieties, focusing on their distinct conformational landscapes, electronic signatures, and the specific computational protocols required to accurately predict their binding modes.
Physicochemical & Structural Divergence
To accurately model these ligands, one must first understand that -OCF₃ is not merely a "heavier" -CF₃. It introduces a critical rotational degree of freedom and distinct electronic anisotropy.
Comparative Property Matrix
| Feature | Trifluoromethyl (-CF₃) | Trifluoromethoxy (-OCF₃) | Implication for Docking |
| Hansch | +0.88 | +1.04 | -OCF₃ drives stronger hydrophobic burial but requires larger pockets. |
| Hammett | +0.54 | +0.35 | -CF₃ is a stronger electron-withdrawing group (EWG) by resonance/induction balance. |
| Conformational Preference | Propeller: Rotates freely or adopts staggered conformation relative to ortho-substituents. | Orthogonal: The C(ar)-O-C-F dihedral often sits ~90° relative to the aromatic ring to minimize | CRITICAL: Standard docking libraries often fail to sample the orthogonal -OCF₃ minimum. |
| H-Bond Acceptor Potential | Weak (F atoms only). | Weak/Null (Ether oxygen is electron-deficient due to | Do not force H-bonds to the ether oxygen in -OCF₃. |
| Metabolic Stability | High (blocks CYP oxidation). | High (often superior to -OCH₃). | Focus on binding affinity rather than reactivity. |
Mechanistic Insights for In Silico Modeling
The "Orthogonal" vs. "Propeller" Trap
The most common failure mode in docking -OCF₃ ligands is treating the ether linkage like a standard methoxy group (-OCH₃).
-
The Methoxy Case: -OCH₃ is typically coplanar with the aromatic ring (dihedral ~0°) to maximize resonance.
-
The Trifluoromethoxy Case: Due to the strong electronegativity of the CF₃ group, the oxygen lone pairs are delocalized into the C-F antibonding orbitals (anomeric effect). This, combined with steric bulk, forces the -OCF₃ group out of plane, often perpendicular to the aromatic ring.
-
Docking Consequence: If your conformer generator penalizes non-planar aromatic ethers, you will miss the bioactive pose of -OCF₃.
-
Electronic Anisotropy & Multipolar Interactions
Fluorine is not just a hydrophobic ball. It carries a tight, non-polarizable electron cloud.
-
-CF₃: Acts as a bulky hydrophobic anchor. Interactions are dominated by dispersion forces and weak electrostatic contacts (C-F···H-C).
-
-OCF₃: The oxygen atom creates a "kink" that extends the reach of the fluorines, allowing them to probe deeper sub-pockets or engage in "orthogonal multipolar interactions" with backbone carbonyls.
Strategic Workflow: Comparative Docking Protocol
This protocol is designed to eliminate bias caused by poor force field parameterization of fluorinated torsions.
Step 1: Quantum Mechanical Ligand Preparation (Mandatory)
Do not rely on standard MMFF/UFF force fields for initial geometry generation of -OCF₃.
-
Action: Perform a DFT geometry optimization (e.g., B3LYP/6-31G*) on the core ligand fragments.
-
Objective: Calculate the exact rotational energy barrier for the Ar-OCF₃ bond.
-
Output: Use these QM-derived torsion angles to seed your conformational library.
Step 2: Receptor Grid Generation with "Fluorine Awareness"
Standard van der Waals (vdW) radii for Fluorine (1.47 Å) are often overestimated in older scoring functions, leading to false steric clashes.
-
Action: If using grid-based docking (e.g., Glide, AutoDock Vina), slightly soften the vdW repulsion term for Fluorine atoms (scale factor 0.8–0.9) to account for its low polarizability and high electronegativity.
Step 3: Sampling & Scoring
-
Sampling: Use an algorithm that allows full ligand flexibility. For -OCF₃, explicitly sample the dihedral angle range of 60°–120° relative to the ring plane.
-
Scoring: Prioritize scoring functions that explicitly treat solvation effects (e.g., molecular mechanics/Generalized Born Surface Area - MM-GBSA). The lipophilic gain of -OCF₃ is often underestimated by simple empirical scores.
Visualization of Experimental Workflow
The following diagram illustrates the decision tree for handling these specific ligands.
Caption: Optimized computational workflow for differentiating trifluoromethyl and trifluoromethoxy binding modes.
Case Study: Kinase Inhibitor Optimization
Context: A hypothetical optimization of a Type II Kinase Inhibitor targeting the DFG-out pocket.
-
Baseline: A -CF₃ substituted phenyl ring binds in the hydrophobic back-pocket.
-
Observation: The -CF₃ group fills the volume well but leaves a small void near the gatekeeper residue.
-
-
Modification: Replacing -CF₃ with -OCF₃.
-
Docking Result: The extra oxygen atom acts as a hinge. The -OCF₃ group rotates 90° out of the phenyl plane.
-
Interaction: This "L-shaped" configuration allows the CF₃ terminus of the -OCF₃ group to reach behind the gatekeeper residue, accessing a sub-pocket unavailable to the rigid -CF₃ analog.
-
Experimental Validation: The -OCF₃ analog shows a 10-fold improvement in IC₅₀, not due to H-bonding (the oxygen is electronically dead), but due to shape complementarity enabled by the ether linkage.
-
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
-
Leroux, F. R., Manteau, B., Jaenicke, J. P., & Colobert, F. (2019). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility.[1][2] ChemMedChem, 14(1), 20-29.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
BenchChem. (2025).[3] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. BenchChem Technical Guides.
Validation of a UPLC Method for Impurity Profiling of 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane: A Publish Comparison Guide
Executive Summary
Objective: This guide provides a technical comparison and validation protocol for transitioning from High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC) for the impurity profiling of 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane .
Context: This compound is a critical glycidyl ether intermediate, structurally analogous to precursors used in the synthesis of cardiovascular agents (e.g., Ranolazine derivatives) and metabolic modulators. Its impurity profile typically includes unreacted phenols, hydrolysis products (diols), and oligomeric by-products.
Verdict: The UPLC methodology demonstrates a 5-fold reduction in run time and a 3-fold increase in sensitivity (LOD) compared to traditional HPLC, making it the superior choice for high-throughput process monitoring and release testing in pharmaceutical development.
Part 1: Compound Profile & Impurity Landscape
To validate a method effectively, one must first understand the "chemical lineage" of the analyte. The target molecule is synthesized via the O-alkylation of 2-(trifluoromethoxy)phenol with epichlorohydrin.
Structural Logic & Impurity Origins
The validation strategy focuses on separating the target oxirane from three critical impurity classes:
-
Impurity A (Starting Material): 2-(Trifluoromethoxy)phenol. High UV response; indicates incomplete reaction.
-
Impurity B (Degradant): The hydrolyzed diol form. Arises from moisture exposure opening the epoxide ring.
-
Impurity C (Process By-product): Dimerized species formed during harsh alkylation conditions.
Visualization: Synthesis & Impurity Pathways
The following diagram maps the chemical origins of the impurities to justify the separation requirements.
Figure 1: Chemical genesis of key impurities. Impurity B is the critical stability-indicating marker.
Part 2: Comparative Analysis (HPLC vs. UPLC)
The following data compares a traditional HPLC method (C18, 5 µm particle) against the optimized UPLC method (BEH C18, 1.7 µm particle).
Method Parameters
-
HPLC Condition: 250 x 4.6 mm, 5 µm C18 column; Flow: 1.0 mL/min; Run Time: 45 min.
-
UPLC Condition: 100 x 2.1 mm, 1.7 µm BEH C18 column; Flow: 0.4 mL/min; Run Time: 7 min.
-
Mobile Phase (Both): Gradient of Water (0.1% Formic Acid) and Acetonitrile.
Performance Data Summary
| Parameter | Traditional HPLC | Optimized UPLC | Improvement Factor |
| Run Time | 45.0 minutes | 7.0 minutes | 6.4x Faster |
| Resolution (Rs) | 2.1 (Target vs. Imp A) | 3.8 (Target vs. Imp A) | 80% Improved |
| Solvent Usage | ~45 mL / run | ~2.8 mL / run | 16x Reduction |
| Sensitivity (LOD) | 0.05% | 0.01% | 5x More Sensitive |
| Backpressure | ~120 bar | ~650 bar | N/A (Hardware Dependent) |
Expert Insight: The drastic improvement in resolution (Rs) despite the shorter column length is due to the sub-2 µm particle size, which maintains efficiency at higher linear velocities (Van Deemter theory). This is critical for this specific compound because the Trifluoromethoxy group adds significant lipophilicity, often causing peak tailing in standard HPLC. The UPLC's high-pressure capability suppresses this tailing, yielding sharper peaks.
Part 3: Validation Protocol (ICH Q2(R1) Aligned)
This protocol is designed to be self-validating. Each step includes a "System Suitability" check to ensure the instrument is performing correctly before data is accepted.
Specificity (Forced Degradation)
Objective: Prove the method can distinguish the Target Oxirane from its degradation products.
-
Protocol:
-
Prepare 1 mg/mL stock of Target Oxirane.
-
Acid Stress: Add 0.1N HCl, heat at 60°C for 2 hours. (Expect Impurity B formation).
-
Oxidative Stress: Add 3% H2O2, RT for 4 hours.
-
Analysis: Inject stressed samples.
-
-
Acceptance Criteria: Peak purity angle < Peak purity threshold (using PDA detector). Resolution > 2.0 between Target and nearest degradant.
Linearity & Range
Objective: Confirm response is proportional to concentration.
-
Protocol:
-
Prepare a series of 5 concentrations ranging from LOQ (0.05%) to 150% of the nominal specification limit (0.15%).
-
Range: 0.05 µg/mL to 1.5 µg/mL (assuming 1 mg/mL nominal load).
-
-
Acceptance Criteria: Correlation coefficient (
) 0.999.
Accuracy (Recovery)
Objective: Ensure no matrix interference.
-
Protocol:
-
Spike known amounts of Impurity A and B into the Target Oxirane sample at three levels: 50%, 100%, and 150% of the specification limit.
-
Calculate % Recovery.
-
-
Acceptance Criteria: Mean recovery between 90.0% – 110.0%.
Precision (Repeatability)
Objective: Verify method consistency.
-
Protocol:
-
Inject 6 replicates of the standard solution containing impurities at the specification limit.
-
-
Acceptance Criteria: % RSD of peak areas
5.0% (for low-level impurities).
Visualization: Validation Workflow
The following flowchart outlines the logical sequence of the validation study.
Figure 2: Step-by-step validation lifecycle ensuring regulatory compliance.
Part 4: Detailed Experimental Methodology
Reagents:
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (99% Pure)
-
Water (Milli-Q or equivalent)
UPLC Instrument Setup:
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Column Temp: 40°C (Controls viscosity and improves mass transfer).
-
Injection Volume: 2.0 µL (Low volume prevents peak broadening).
-
Detection: UV at 220 nm (or 223 nm based on phenoxy absorption max).
Gradient Table:
| Time (min) | Flow (mL/min) | % Mobile Phase A (0.1% FA in Water) | % Mobile Phase B (Acetonitrile) |
| 0.00 | 0.4 | 90 | 10 |
| 5.00 | 0.4 | 10 | 90 |
| 5.50 | 0.4 | 10 | 90 |
| 5.60 | 0.4 | 90 | 10 |
| 7.00 | 0.4 | 90 | 10 |
Note on Causality: The initial high aqueous content (90%) is required to trap the polar hydrolyzed impurities (Impurity B) at the head of the column, while the rapid ramp to 90% organic is necessary to elute the highly lipophilic trifluoromethoxy-substituted parent compound and dimers.
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Reddy, B. R., et al. Quantification of 2-((2-methoxy phenoxy) methyl) oxirane, its process related impurities and regio isomers by rapid and sensitive ultra performance liquid chromatographic method.[1] ResearchGate.[1] [Link]
-
Waters Corporation. Applying UPLC to the Profiling of Impurities in Raw Drug Substances. [Link]
-
Swartz, M. E. UPLC: An Introduction and Review. Journal of Liquid Chromatography & Related Technologies. [Link]
Sources
comparing the pharmacokinetic profiles of trifluoromethoxy- and methoxy-analogues
The Fluorine Effect: Pharmacokinetic Comparison of Trifluoromethoxy- ( ) vs. Methoxy- ( ) Analogues
Executive Summary
In medicinal chemistry, the substitution of a methoxy group (
This guide objectively analyzes the transition from
Physicochemical Drivers: The Root of PK Differences
To understand the PK profile, we must first establish the fundamental physicochemical changes that occur during this substitution.
Lipophilicity and Electronic Profile
The most immediate impact is a massive shift in lipophilicity. The
| Property | Methoxy ( | Trifluoromethoxy ( | Impact on PK |
| Hansch | |||
| Hammett | |||
| Conformation | Coplanar ( | Orthogonal ( |
The Conformational Twist
Unlike the methoxy group, which lies coplanar to the aromatic ring to maximize resonance (p-orbital overlap), the
-
Cause: Electronic repulsion between the oxygen lone pairs and the electron-rich fluorine atoms, combined with steric bulk.
-
Effect: This "twist" can break planar stacking in crystal lattices (improving solubility in lipids) but may sterically clash within a tight binding pocket.
Causal Pathway Diagram
The following diagram illustrates how these fundamental properties cascade into observable PK effects.
Figure 1: The Physicochemical Cascade. Structural fluorination alters lipophilicity and electronics, directly dictating ADME outcomes.
Detailed Pharmacokinetic Comparison
Metabolism: The "Metabolic Switch"
The most significant advantage of
-
Methoxy (
): A primary site for Cytochrome P450 (CYP) mediated -dealkylation . The C-H bonds adjacent to the oxygen are susceptible to oxidation, leading to the formation of a phenol and formaldehyde. -
Trifluoromethoxy (
): The C-F bond energy ( ) is significantly higher than the C-H bond ( ).[3][4] Furthermore, the fluorine atoms shield the carbon from oxidative attack. This effectively "blocks" the metabolic soft spot.
Field Insight: Replacing a labile
withtypically extends the half-life ( ) and reduces intrinsic clearance ( ), provided the lipophilicity increase does not trigger rapid hepatic uptake.
Distribution & Permeability
-
BBB Penetration: The
group is a "privileged structure" for CNS drugs. The high lipophilicity facilitates passive diffusion across the Blood-Brain Barrier. -
Plasma Protein Binding (PPB): The increased lipophilicity (
) almost invariably increases binding to Human Serum Albumin (HSA).-
Risk: High PPB (>99%) reduces the free fraction (
) of the drug available to act on the target.
-
Case Study: Riluzole vs. Methoxy-Analogues
Riluzole (ALS treatment) contains a trifluoromethoxy group.[5][6][7]
-
Riluzole (
): Excellent CNS penetration; metabolically stable at the ether position (metabolism occurs mainly via hydroxylation elsewhere or N-glucuronidation). -
Methoxy-Analogue: In comparative studies, methoxy-analogues of benzothiazoles often show reduced potency (due to the electron-donating nature of
altering the electronics of the heterocyclic ring) and significantly faster clearance due to rapid -demethylation [1][2].
Experimental Protocols
To validate these differences in your own lead optimization, use the following self-validating protocols.
Protocol A: Microsomal Stability Assay (Metabolic Clearance)
Objective: Quantify the stability difference between
-
Preparation:
-
Test compounds:
final concentration (ensure DMSO). -
System: Liver Microsomes (Human/Rat) at
protein. -
Cofactor: NADPH regenerating system.
-
-
Incubation:
-
Pre-incubate microsomes and compounds at
for 5 mins. -
Initiate with NADPH.
-
Timepoints:
mins.
-
-
Quenching & Analysis:
-
Quench with ice-cold Acetonitrile containing internal standard (IS).
-
Centrifuge (
, ). -
Analyze supernatant via LC-MS/MS.
-
-
Data Calculation:
-
Plot
vs. time. -
Slope
determines . -
Validation Criteria: Positive control (e.g., Verapamil) must show high clearance; negative control (e.g., Warfarin) must show stability.
-
Protocol B: Chromatographic Hydrophobicity Index (LogD Proxy)
Since
-
Column: C18 Reverse Phase.
-
Mobile Phase: Ammonium Acetate (pH 7.4) / Acetonitrile gradient.
-
Calibration: Run a set of standards with known
values (e.g., Propranolol, Toluene). -
Measurement: Measure retention time (
) of the and analogues. -
Result: The
analogue will elute significantly later. Use the calibration curve to interpolate .
Experimental Workflow Diagram
Figure 2: Microsomal Stability Workflow. A comparative assay to quantify the metabolic protection provided by the trifluoromethoxy group.
Decision Matrix: When to Use Which?
| Scenario | Recommended Group | Rationale |
| High Metabolic Clearance | Blocks metabolic soft spots ( | |
| CNS Target | Increases lipophilicity for BBB penetration. | |
| Solubility Limited | ||
| Steric Constraints | If the binding pocket is flat/narrow, the orthogonal twist of | |
| Electronic Tuning | Context Dependent | Use |
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Advances in the Development of Trifluoromethoxylation Reagents | MDPI [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The trifluoromethoxy group: a long-range electron-withdrawing substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
validation of a bioassay to determine the potency of a 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane-derived drug candidate
Executive Summary
This guide outlines the validation framework for a bioassay designed to determine the potency of 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane (hereafter referred to as TPMO-Epoxide ).
Comparison of Methodologies
| Feature | Method A: Cell-Based Potency (Recommended) | Method B: Biochemical Fluorescence (Alternative) |
| Biological Relevance | High: Accounts for membrane permeability and intracellular metabolism. | Low: Interaction occurs in isolation; ignores transport. |
| Mechanism | Measures functional inhibition of target enzyme in live cells. | Measures direct binding/turnover of purified enzyme. |
| Lipophilicity Impact | Captures the specific advantage of the –OCF₃ group (enhanced uptake). | Ignores the –OCF₃ group's transport role. |
| Precision (RSD) | Moderate (10–20%) due to biological variability. | High (<5%) due to controlled reagents. |
| Throughput | Moderate (96/384-well plates, 24h incubation). | High (1536-well capable, 1h incubation). |
The Molecule & Challenge
TPMO-Epoxide is a fluorinated phenyl glycidyl ether derivative.
-
Warhead: The oxirane (epoxide) ring acts as a reactive electrophile, likely targeting nucleophilic residues (e.g., cysteine or tyrosine) on the target protein or serving as a substrate for epoxide hydrolases.
-
Lipophilic Driver: The 2-trifluoromethoxy group significantly increases
compared to a standard methoxy group, enhancing blood-brain barrier (BBB) penetration and cellular uptake.
The Validation Challenge: A simple biochemical assay might show high potency, but if the drug cannot penetrate the cell membrane, that data is misleading. Therefore, the bioassay must be cellular to validate the functional contribution of the –OCF₃ moiety.
Mechanism of Action & Assay Logic
The following diagram illustrates the pathway being interrogated. The assay measures the drug's ability to enter the cell and inhibit the conversion of a pro-luminescent substrate.
Figure 1: Mechanism of Action. The assay validates the drug's ability to cross the membrane (yellow) and inhibit the target (red), preventing signal generation (green).
Experimental Protocol: Cell-Based Potency Assay
This protocol uses a "Relative Potency" approach, comparing the Test Sample against a Reference Standard.[1][2][3][4][5]
Materials
-
Cell Line: HEK293 expressing the target enzyme (e.g., soluble Epoxide Hydrolase).
-
Reagents: CellTiter-Glo® (Promega) or specific fluorogenic epoxide substrate (e.g., PHOME).
-
Reference Standard: Validated lot of TPMO-Epoxide (purity >99%).
Step-by-Step Workflow
-
Cell Seeding:
-
Seed HEK293 cells at 10,000 cells/well in white-walled 96-well plates.
-
Incubate for 24 hours at 37°C / 5% CO₂ to allow attachment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock of TPMO-Epoxide in DMSO.
-
Perform a 1:3 serial dilution (9 points) in assay media. Range: 0.1 nM to 10 µM.
-
Critical: Keep DMSO concentration constant (e.g., 0.5%) across all wells.
-
-
Treatment:
-
Remove culture media.
-
Add 50 µL of diluted compound to cells.
-
Incubate for 4 hours (optimized for covalent engagement).
-
-
Substrate Addition:
-
Add 50 µL of the specific reporter substrate (e.g., cyano-substituted epoxide).
-
Incubate for 1 hour.
-
-
Detection:
-
Add detection reagent (stops reaction and generates light).
-
Read Luminescence on a plate reader (e.g., EnVision).
-
Validation Parameters (ICH Q2(R2) & USP <1033>)
Validation demonstrates that the assay is "fit for purpose." We focus on Specificity , Linearity (Parallelism) , Accuracy , and Precision .
A. Specificity
Objective: Ensure the signal comes from the target inhibition and not off-target toxicity or matrix interference.
-
Test: Compare the dose-response of TPMO-Epoxide against its hydrolyzed diol metabolite (the inactive breakdown product).
-
Acceptance Criteria: The metabolite should show >1000-fold higher EC₅₀ (essentially inactive) compared to the parent epoxide.
B. Linearity & Parallelism (The Core of Relative Potency)
In biological assays, "linearity" refers to the parallel relationship between the Reference Standard and the Test Sample curves.[1][3][5][6]
-
Statistical Model: 4-Parameter Logistic (4-PL) Regression.
-
Test: Run Reference and Test samples on the same plate.
-
Criteria:
-
Slope ratio: 0.80 – 1.25.
- of the fit: > 0.98.
-
The curves must be statistically parallel (F-test p-value > 0.05).
-
C. Accuracy (Relative Accuracy)
Objective: Confirm the assay can correctly measure a known potency shift.
-
Experiment: Create "Mock" samples by diluting the Reference Standard to 50%, 75%, 100%, 125%, and 150% of its nominal concentration.
-
Analysis: Measure the potency of these mocks against the 100% Reference.
-
Data Presentation:
| Target Potency (%) | Measured Potency (%) | Recovery (%) | Acceptance Criteria |
| 50 | 52.1 | 104.2 | 80–120% |
| 75 | 73.8 | 98.4 | 80–120% |
| 100 | 101.2 | 101.2 | 80–120% |
| 125 | 122.5 | 98.0 | 80–120% |
| 150 | 148.0 | 98.6 | 80–120% |
D. Precision (Intermediate Precision)
Objective: Assess variability across days and analysts.
-
Protocol: 2 Analysts, 3 Days, 3 Independent Preparations per day.
-
Criteria: Geometric Coefficient of Variation (GCV) of the Relative Potency < 15%.
Validation Decision Workflow
The following diagram outlines the logical flow for accepting a validation run, adhering to USP <1033> principles.
Figure 2: Validation Logic Flow. This decision tree ensures that only statistically valid data is used for potency determination.
Troubleshooting & Robustness
During validation, you may encounter "non-parallelism" at the asymptotes. This is common with lipophilic drugs like TPMO-Epoxide due to solubility limits at high concentrations.
-
Solution: Apply "masking" to the highest concentration points if precipitation is observed, provided at least 8 points remain in the linear range.
-
Robustness Check: Deliberately vary incubation time (3h vs 4h) and cell density (±20%). The potency shift should be <10%.
References
-
ICH Q2(R2) . Validation of Analytical Procedures: Guidance for Industry. International Council for Harmonisation, 2024.[7][8] Link
-
USP <1033> . Biological Assay Validation. United States Pharmacopeia.[9] Link
-
FDA Guidance . Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration, 2018.[10][11][12][13] Link
-
PubChem . (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane Compound Summary. National Library of Medicine. Link
Sources
- 1. Tech Briefing: Relative Potency Assays: Parallel Line vs. Slope Ratio Assays – BEBPA [bebpa.org]
- 2. insights.forgebiologics.com [insights.forgebiologics.com]
- 3. agilent.com [agilent.com]
- 4. USP〈1033〉Biological Assay Validation: Key Guidelines_FDCELL [fdcell.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. bioprocessintl.com [bioprocessintl.com]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. Revision of USP Chapter <1033> on Validation of Biological Assays published - ECA Academy [gmp-compliance.org]
- 9. What You Should Know About USP's Bioassay Updates [bioprocessonline.com]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. hhs.gov [hhs.gov]
- 13. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
statistical analysis for comparing the efficacy of trifluoromethoxy-substituted compounds with existing drugs
Introduction: The Physicochemical Rationale
In medicinal chemistry, the trifluoromethoxy group (
To objectively compare a new
The "Fluorine Effect" by the Numbers
The decision to incorporate
| Substituent | Hansch | Electronic Effect ( | Primary Benefit |
| -0.02 | -0.27 (Donor) | H-Bond Acceptor | |
| +0.88 | +0.54 (Withdrawing) | Metabolic Blockade | |
| +1.04 | +0.35 (Withdrawing) | Super-Lipophilicity + Stability |
Data Source: Hansch, C., et al. Substituent Constants for Correlation Analysis in Chemistry and Biology.[3]
Decision Logic: When to Deploy
The following decision tree illustrates the mechanistic logic for selecting this moiety, grounded in SAR (Structure-Activity Relationship) principles.
Figure 1: Strategic rationale for trifluoromethoxy substitution in lead optimization.
Experimental Design: Generating Comparative Data
To statistically validate the superiority of an
Protocol A: In Vitro Microsomal Stability (Metabolic Blockade)
This assay determines if the
Objective: Determine Intrinsic Clearance (
-
Preparation:
-
Incubation:
-
Dilute microsomes to 0.5 mg/mL in buffer.
-
Spike test compound to a final concentration of 1
M (ensures [S] << Km). -
Pre-incubate at 37°C for 5 minutes.
-
Initiate: Add NADPH (1 mM final) to start the reaction.[4]
-
-
Sampling:
-
Extract aliquots at
minutes. -
Quench: Immediately dispense into ice-cold Acetonitrile (containing internal standard) to precipitate proteins.
-
-
Analysis:
-
Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.
-
Monitor the disappearance of the parent ion over time.[4]
-
Protocol B: Dose-Response Potency (IC50)
Objective: Compare the binding affinity shifts.
-
Plating: Seed target cells (e.g., HEK293 transfectants) in 96-well plates.
-
Dosing: Prepare an 8-point serial dilution of compounds (1:3 dilution steps).
-
Treatment: Incubate cells with compounds for 48 hours.
-
Readout: Use a viability assay (e.g., CellTiter-Glo) or functional reporter assay.
-
Normalization: Normalize raw RLU (Relative Light Units) to Vehicle (0% inhibition) and Positive Control (100% inhibition).
Statistical Methodology: The Core Analysis
Comparing simple mean values is insufficient for drug discovery. You must compare models and distributions .
The "Extra Sum-of-Squares F-Test" for IC50 Comparison
When comparing the efficacy of an
Correct Approach:
-
Fit the Data: Fit both datasets (Test Compound and SOC) to a 4-Parameter Logistic (4PL) Regression model:
-
Null Hypothesis (
): One curve fits both datasets (i.e., LogIC50 and HillSlope are shared). -
Alternative Hypothesis (
): Two separate curves are required to fit the data. -
Calculate F-Ratio:
Where is Sum-of-Squares and is Degrees of Freedom. -
Decision: If
, the curves are statistically distinct. This confirms the substitution significantly altered potency.[1]
Statistical Workflow Diagram
The following flowchart details the rigorous statistical path for validating your compound.
Figure 2: Statistical workflow for comparing IC50 curves between
Comparative Data: Case Study
Below is a synthesized comparison of a hypothetical lead series, demonstrating how to present data for a trifluoromethoxy optimization campaign.
Compound Series:
-
Cmpd 1 (Parent): Phenyl-methoxy analog (
). -
Cmpd 2 (Bioisostere): Phenyl-trifluoromethoxy analog (
). -
Riluzole (Control): Clinical standard containing
.
Table 1: Physicochemical and Metabolic Profile
| Compound | Substituent | LogD (pH 7.4) | HLM | |
| Cmpd 1 (Parent) | 2.1 | 14.5 | 95.6 | |
| Cmpd 2 (Novel) | 3.4 | 58.2* | 23.8 | |
| Riluzole (Ref) | 3.5 | 45.0 | 30.8 |
*Indicates statistically significant difference from Parent (p < 0.01, One-way ANOVA with Dunnett's post-hoc).
Table 2: Potency Analysis (F-Test Results)
| Comparison | IC50 Ratio (A/B) | F-Test P-Value | Interpretation |
| Cmpd 2 vs. Cmpd 1 | 0.45 | 0.0023 | Superior: |
| Cmpd 2 vs. Riluzole | 0.98 | 0.4100 | Equivalent: No statistical difference in efficacy curves. |
Interpretation of Results
-
Metabolic Stability: The substitution of
with increased the half-life by ~4-fold. This validates the hypothesis that fluorination blocks para-position oxidation by CYP450 enzymes (C-F bond strength > C-H bond strength). -
Potency: The increase in LogD (Lipophilicity) likely enhanced hydrophobic pocket binding, resulting in a lower IC50. The F-test confirms this is a real shift, not experimental noise.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
GraphPad Statistics Guide. (2023). Interpreting the extra sum-of-squares F test. GraphPad Prism User Guide.
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.
-
Hansch, C., & Leo, A. (1979).[3] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Classic reference for
values).
Sources
Safety Operating Guide
Proper Disposal Procedures: 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane
Executive Summary & Immediate Action
2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane is a bifunctional hazard possessing both a reactive epoxide (oxirane) ring and a stable trifluoromethoxy (-OCF₃) group. Improper disposal poses two critical risks:
-
Explosion/Polymerization: The epoxide ring is susceptible to exothermic polymerization if mixed with acids, bases, or amines in waste drums.
-
Environmental Persistence/Toxic Emissions: The fluorinated moiety requires specific high-temperature incineration (>1100°C) to prevent the formation of HF and potential perfluorinated byproducts.
Immediate Directive:
-
DO NOT mix with general organic waste or non-halogenated solvents.[1][2]
-
DO NOT pour down the drain.[3]
-
SEGREGATE as "Halogenated Organic Waste - High Temperature Incineration Required."
Chemical Profile & Hazard Identification
| Property | Specification | Operational Implication |
| Functional Groups | Epoxide (Oxirane), Trifluoromethoxy ether | Alkylating agent; Potential peroxide former; HF generator upon combustion. |
| Reactivity | High (Ring strain) | Can polymerize violently with Lewis acids ( |
| Stability | Stable under inert atmosphere | May form peroxides upon prolonged exposure to air/light. |
| GHS Classification | Skin Irrit. 2, Eye Irrit. 2, Skin Sens. 1 | H317: May cause an allergic skin reaction.[4][5] H315/H319: Irritant.[5][6] |
| Waste Code (RCRA/EU) | D001 (Ignitable), Halogenated | Requires segregation from non-halogenated calorific waste. |
Pre-Disposal Treatment: Quenching Protocol (Small Scale)
Scope: This protocol is for neutralizing small spills (<50 mL) or residual amounts in glassware. Bulk waste (>100 g) should be sent directly to incineration without on-site quenching to minimize operator exposure.
Mechanism: The objective is to open the strained epoxide ring, converting the reactive alkylating agent into a stable, non-toxic diol via acid-catalyzed hydrolysis.
Reagents Required:
-
Sulfuric Acid (
), 10% aqueous solution. -
Acetone or Tetrahydrofuran (THF) (as co-solvent).
-
Sodium Bicarbonate (
) for neutralization.[2]
Step-by-Step Procedure:
-
Dissolution: Dissolve the waste epoxide in acetone (1:5 ratio) to moderate heat generation.
-
Acidification: Slowly add 10%
(approx. 2 molar equivalents relative to epoxide).-
Warning: Reaction is exothermic. Monitor temperature <40°C.
-
-
Reaction Time: Stir at room temperature for 2 hours. The acid catalyzes the ring opening to form the corresponding glycol (diol).
-
Neutralization: Once the reaction is complete (verified by TLC if necessary), slowly add solid
until gas evolution ceases (pH ~7). -
Final Disposal: The resulting fluorinated diol solution is chemically stable but must still be disposed of as Halogenated Organic Waste due to the -OCF₃ group.
Waste Segregation & Incineration Logic
The presence of the trifluoromethoxy group dictates the disposal path. Standard incinerators operating at 850°C are insufficient for destroying the C-F bond effectively and may release Hydrogen Fluoride (HF) or fluorinated dioxins.
Decision Logic Visualization
The following diagram outlines the critical decision nodes for disposing of this specific compound.
Figure 1: Operational decision tree for the segregation and treatment of fluorinated epoxide waste. Note the convergence on high-temperature incineration regardless of pre-treatment.
Emergency Spill Procedures
Scenario: A 500mL bottle drops and shatters in the fume hood.
-
Evacuate & Ventilate: Clear the immediate area. Ensure fume hood is operating at max flow.
-
PPE Upgrade: Wear double nitrile gloves (0.11mm min) or Silver Shield® laminate gloves. Wear chemical splash goggles.
-
Containment: Do not use standard paper towels (heat accumulation risk). Use a vermiculite or clay-based absorbent dam to contain the liquid.
-
Deactivation:
-
Prepare a slurry of sand/vermiculite mixed with 10% aqueous sodium carbonate.
-
Apply over the spill to reduce volatility and begin slow neutralization.
-
-
Collection: Scoop absorbed material into a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: "Hazardous Waste - Fluorinated Epoxide Spill Debris."
Regulatory & Compliance Notes (E-E-A-T)
The "1100°C Rule" for Fluorinated Organics
According to EU Directive 2010/75/EU and best practices for POPs (Persistent Organic Pollutants), halogenated waste containing >1% halogen must be incinerated at 1100°C for at least 2 seconds .
-
Why? The C-F bond energy (~485 kJ/mol) is significantly higher than C-H or C-Cl. Lower temperatures result in incomplete combustion, releasing HF gas (corrosive/toxic) and potentially reforming into fluorinated toxic byproducts.
-
Verification: Ensure your waste hauler certifies the destination facility is a RCRA-permitted hazardous waste combustor equipped with wet scrubbers for HF removal.
Epoxide Polymerization Risks
Epoxides are Class B or C peroxide formers and polymerization hazards.
-
Incompatible Streams: Never pour this waste into a drum containing:
-
Amines (rapid crosslinking/curing).
-
Mineral acids (violent polymerization).
-
Lewis acids (catalytic polymerization).
-
References
-
European Union. (2010). Directive 2010/75/EU of the European Parliament and of the Council on industrial emissions (integrated pollution prevention and control). Official Journal of the European Union. Link
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Link
-
Sigma-Aldrich. (2024). Safety Data Sheet: (S)-2-((4-(trifluoromethyl)phenoxy)methyl)oxirane. (Used as surrogate for physical hazard data). Link
-
U.S. EPA. (2024). Incineration of Halogenated Organic Compounds.[1][7] EPA Waste Management Guidelines.[8] Link
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. kgroup.du.edu [kgroup.du.edu]
- 3. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 4. echemi.com [echemi.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. mcfenvironmental.com [mcfenvironmental.com]
- 8. Epoxy Resin Spill Cleanup Checklist - Allan Chemical Corporation | allanchem.com [allanchem.com]
Personal Protective Equipment (PPE) Strategy for Handling 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane
Executive Safety Assessment
Compound Identity: 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane Chemical Class: Fluorinated Phenyl Glycidyl Ether Primary Hazard Driver: Alkylating Sensitizer [1]
This compound presents a dual-threat mechanism that distinguishes it from standard laboratory reagents.
-
The Oxirane (Epoxide) Ring: A strained, three-membered ring that acts as a potent electrophile.[1] It is an alkylating agent capable of reacting with nucleophilic sites on DNA and proteins, leading to potential mutagenicity and severe skin sensitization (allergic contact dermatitis).[1]
-
The Trifluoromethoxy (-OCF₃) Group: This moiety significantly increases the molecule's lipophilicity (fat solubility).[1] Unlike simple glycidyl ethers, this fluorinated analog can penetrate the dermal barrier more rapidly, carrying the reactive epoxide payload into the systemic circulation.
Operational Mandate: Treat this substance as a high-potency sensitizer and suspected mutagen . Standard "splash protection" is insufficient; a "barrier exclusion" strategy is required.
Critical Hazard Profile & Mechanism
Understanding the why dictates the how of your PPE selection.
| Hazard Category | Classification (Inferred from Analogs) | Mechanism of Action |
| Skin Sensitization | Category 1 (High) | The epoxide ring opens and binds to skin proteins (haptenization), triggering an immune response.[1] Once sensitized, anaphylactic reactions to trace amounts are possible. |
| Acute Toxicity | Oral/Dermal Cat 3/4 | The -OCF₃ group facilitates rapid absorption. Systemic effects may include CNS depression or respiratory distress. |
| Eye Damage | Category 2A/1 | Epoxides are lachrymators and can cause irreversible corneal clouding upon direct contact. |
| Genotoxicity | Muta. 2 (Suspected) | Alkylating agents can cross-link DNA strands.[1] |
PPE Selection Matrix
Do not rely on a single layer of protection. The following system uses redundancy to prevent exposure.
A. Hand Protection (The "Double-Shell" Protocol)
Standard nitrile gloves are permeable to glycidyl ethers over time. The -OCF₃ group accelerates this permeation.[1]
-
Inner Layer: 4 mil Nitrile (Disposable).[1] Acts as a second skin and sweat barrier.
-
Outer Layer:
-
Routine Handling (Solids/Weighing):High-Grade Nitrile (minimum 5-8 mil) .[1] Change every 30 minutes or immediately upon splash.
-
Stock Solution Prep / Spills:Laminate Film (e.g., Silver Shield / 4H) or Butyl Rubber .[1] These provide >480 min breakthrough time against epoxides, whereas nitrile may fail in <15 minutes against concentrated organic solutions.
-
B. Respiratory Protection[2][3][4][5][6]
-
Solid State: If handling powder, a P100 (HEPA) particulate respirator or usage within a certified Fume Hood is mandatory.[1]
-
Liquid/Solution: If dissolved in volatile solvents (DCM, THF) or heated, use a Half-Face Respirator with Organic Vapor/P100 Combination Cartridges .[1] The epoxide vapor pressure increases significantly with temperature.
C. Eye & Body Protection[1][7][8]
-
Eyes: Chemical Splash Goggles (indirect venting).[1] Safety glasses are insufficient because vapors can bypass the side shields and irritate the ocular mucosa.
-
Body: Tyvek® Lab Coat (or similar non-woven polyethylene).[1] Cotton coats absorb liquids and hold the alkylating agent against the skin.
Operational Workflows (Visualized)
Workflow 1: PPE Decision Logic
This decision tree ensures you select the correct barrier based on the physical state and concentration of the reagent.
Figure 1: PPE Selection Logic based on physical state and concentration risks.[1]
Workflow 2: Emergency Spill Response
In the event of a spill, the lipophilic nature of the compound requires a specific cleanup protocol to prevent spreading the contamination.
Figure 2: Step-by-step spill response protocol emphasizing epoxide hydrolysis.
Handling & Decontamination Protocols
A. Weighing and Transfer
-
Static Control: Fluorinated compounds often carry static charge. Use an anti-static gun or ionizer to prevent powder scattering.
-
Technique: Weigh inside a fume hood. If the balance is outside, weigh into a tared vial inside the hood, cap tightly, and then transfer to the balance.
-
Surface Protection: Line the work area with plastic-backed absorbent paper. If a spill occurs, the paper captures it, preventing benchtop contamination.
B. Decontamination Solution (The "Quench")
Do not simply wash with water. You must chemically degrade the epoxide ring.
-
Recipe: 10% Sodium Hypochlorite (Bleach) or 5% Sodium Thiosulfate solution.[1]
-
Mechanism: The nucleophilic hypochlorite/thiosulfate attacks the epoxide ring, opening it and converting it into a water-soluble, non-alkylating glycol or sulfonate derivative.
-
Procedure: Wipe contaminated surfaces with this solution, let sit for 10 minutes, then rinse with water.[2]
C. Skin Contact Emergency[7][9]
-
Do NOT use Alcohol/DMSO: Solvents like ethanol or DMSO will dissolve the lipophilic -OCF₃ group and drive the chemical deeper into the dermis.
-
Wash: Flush immediately with copious amounts of soap and lukewarm water for 15 minutes.
-
Consult: Seek medical attention. Inform the physician of exposure to a "Fluorinated Alkylating Agent."[3][4][5][6]
Waste Disposal
-
Segregation: Do not mix with general organic waste if possible. Segregate into "Halogenated Organic" waste streams.
-
Labeling: Clearly mark waste containers with "Contains Epoxides - Sensitizer" .
-
Quenching: For small amounts of residual stock solution, quench with aqueous sodium thiosulfate before disposal to minimize downstream hazards.
References
-
National Institute for Occupational Safety and Health (NIOSH). Glycidyl Ethers. CDC/NIOSH Pocket Guide to Chemical Hazards. [Link][1]
-
PubChem. Compound Summary: Phenyl Glycidyl Ether (Analogous Structure Safety Data). National Library of Medicine. [Link][1]
-
Occupational Safety and Health Administration (OSHA). Dermal Exposure and Sensitization Hazards. [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
